molecular formula C10H6ClNO2 B030197 6-Chloroquinoline-8-carboxylic acid CAS No. 6456-78-6

6-Chloroquinoline-8-carboxylic acid

Cat. No.: B030197
CAS No.: 6456-78-6
M. Wt: 207.61 g/mol
InChI Key: GGHKFVNCVUIGRP-UHFFFAOYSA-N
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Description

6-Chloroquinoline-8-carboxylic acid is a versatile and high-value bifunctional heterocyclic building block of significant interest in medicinal chemistry and materials science. Its core structure, featuring both an electron-deficient chloroquinoline ring and a carboxylic acid functional group, makes it an ideal precursor for the synthesis of complex molecules. Researchers primarily utilize this compound as a key synthetic intermediate in the development of potential pharmaceutical agents, particularly as a scaffold for creating metalloenzyme inhibitors or for constructing novel ligands in coordination chemistry. The chlorine atom at the 6-position is amenable to nucleophilic aromatic substitution, allowing for further functionalization, while the carboxylic acid at the 8-position facilitates the formation of amide bonds or can act as a coordinating group for metal ions. This unique substitution pattern is being explored in the design of compounds targeting various diseases, as the quinoline core is a privileged structure in drug discovery. Furthermore, its application extends to the preparation of functionalized ligands for catalytic systems and the development of advanced organic materials. This product is provided exclusively for laboratory research purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloroquinoline-8-carboxylic acid
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InChI

InChI=1S/C10H6ClNO2/c11-7-4-6-2-1-3-12-9(6)8(5-7)10(13)14/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGHKFVNCVUIGRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20214824
Record name 6-Chloro-8-quinolinecarboxylic acid
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Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6456-78-6
Record name 6-Chloro-8-quinolinecarboxylic acid
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Record name 6-Chloro-8-quinolinecarboxylic acid
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Record name 6-chloroquinoline-8-carboxylic acid
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Record name 6-Chloro-8-quinolinecarboxylic acid
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Foundational & Exploratory

A Technical Guide to the Chemical Properties of 6-Chloroquinoline-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Document ID: CQC-8A-WG-2025 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the chemical and physical properties of 6-Chloroquinoline-8-carboxylic acid (CAS No: 6456-78-6). The information presented is intended to support research and development activities, particularly in the fields of medicinal chemistry and targeted protein degradation.

Core Chemical and Physical Properties

This compound is a substituted quinoline derivative. Its core structure consists of a quinoline ring system chlorinated at the 6-position and functionalized with a carboxylic acid group at the 8-position. This compound is noted for its utility as a chemical intermediate and building block.

General and Physicochemical Data

The fundamental identifiers and experimentally observed properties of the compound are summarized below.

Table 1: General Properties

Identifier Value Reference
CAS Number 6456-78-6 [1][2]
Molecular Formula C₁₀H₆ClNO₂ [1][2]
Molecular Weight 207.61 g/mol [1]

| Appearance | Brown Solid | |

Table 2: Physicochemical Properties

Property Value Notes Reference
Melting Point 220-222 °C
Boiling Point 143 °C At 12 Torr
Solubility Soluble in DMSO. Slightly soluble in Acetonitrile. Qualitative assessment.
pKa (Predicted) -2.78 ± 0.10 This is a predicted value and likely corresponds to the protonation of the quinoline nitrogen, not the deprotonation of the carboxylic acid. The experimental pKa of the carboxylic acid group is expected to be significantly higher.

| Storage | Sealed in a dry place at room temperature or -20°C for long-term storage. |[1] |

Computational Data

In silico predictions provide valuable insights into the molecule's behavior in biological systems.

Table 3: Computational Properties

Property Value Description Reference
LogP 2.5864 Partition coefficient, indicating moderate lipophilicity.
Topological Polar Surface Area (TPSA) 50.19 Ų Sum of surfaces of polar atoms, influencing membrane permeability.
Hydrogen Bond Donors 1 From the carboxylic acid group.
Hydrogen Bond Acceptors 2 The nitrogen atom and the carbonyl oxygen.

| Rotatable Bonds | 1 | The C-C bond between the quinoline ring and the carboxyl group. | |

Synthesis and Reactivity

While specific synthetic procedures for this compound are not widely published, a plausible and chemically sound pathway can be inferred from established quinoline synthesis methods. The most common is the Skraup synthesis, followed by oxidation.

A likely route involves the Skraup cyclization of 4-chloro-2-methylaniline with glycerol in the presence of an acid catalyst and an oxidizing agent to form 6-chloro-8-methylquinoline.[3] The subsequent step would be the oxidation of the methyl group at the 8-position to a carboxylic acid, for which a strong oxidizing agent like potassium permanganate (KMnO₄) is typically used.

G Plausible Synthetic Pathway for this compound reactant1 4-Chloro-2-methylaniline reagent1 H₂SO₄ (Skraup Synthesis) reactant1->reagent1 reactant2 Glycerol reactant2->reagent1 intermediate 6-Chloro-8-methylquinoline reagent2 Oxidizing Agent (e.g., KMnO₄) intermediate->reagent2 product This compound reagent1->intermediate Step 1 reagent2->product Step 2

Caption: A plausible two-step synthesis of the target compound.

Biological and Pharmacological Context

Protein Degrader Building Block

This compound is classified as a "Protein Degrader Building Block". This suggests its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4]

The carboxylic acid functional group on this molecule provides a convenient chemical handle for conjugation to a linker, which is a critical component of the PROTAC structure.[4]

G General Mechanism of PROTAC Action protac PROTAC Molecule (Warhead-Linker-E3 Ligand) ternary Ternary Complex (POI-PROTAC-E3) protac->ternary poi Target Protein (Protein of Interest) poi->ternary Binds e3 E3 Ubiquitin Ligase e3->ternary Binds ub_poi Poly-ubiquitinated Target Protein ternary->ub_poi Ubiquitination ub Ubiquitin ub->ternary Recruited proteasome 26S Proteasome ub_poi->proteasome Recognized degraded Degraded Peptides proteasome->degraded Degradation

Caption: The PROTAC cycle leading to targeted protein degradation.

Antimicrobial and Genotoxic Potential

The quinoline scaffold is a well-known pharmacophore in antimicrobial agents.[5] Quinolone antibiotics, for example, function by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication.[6] It is plausible that this compound and its derivatives could exhibit antimicrobial activity through similar mechanisms.[6][7] Its characterization as "genotoxic" may also relate to interactions with DNA or associated enzymes.

Experimental Protocols

The following sections describe generalized, standard laboratory protocols for the determination of key chemical properties.

Protocol: Melting Point Determination

This protocol outlines the capillary method for determining the melting range of a solid organic compound.[8] A sharp, narrow melting range is indicative of high purity.[9]

Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry. Place a small amount on a clean, dry surface and crush it into a fine powder.

  • Capillary Loading: Tap the open end of a glass capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap the sealed end gently on a hard surface to pack the solid down to a height of 1-2 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Rapid Determination (Optional): Heat the sample rapidly (10-20 °C/min) to find an approximate melting range. Allow the apparatus to cool.[10]

  • Accurate Determination: Heat the block to about 20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature (T₁) at which the first drop of liquid appears and the temperature (T₂) at which the entire sample becomes a clear liquid.

  • Reporting: The melting point is reported as the range T₁ - T₂.

G Workflow for Melting Point Determination start Start prep Prepare Sample (Dry and crush) start->prep pack Pack Capillary Tube (1-2 mm height) prep->pack setup Place in Apparatus pack->setup heat_slow Heat Slowly (1-2 °C/min) setup->heat_slow observe Observe Melting heat_slow->observe record Record T_start and T_end observe->record report Report Melting Range record->report end_node End report->end_node

Caption: Standard workflow for determining the melting point range.

Protocol: Qualitative Solubility Assessment

This protocol determines the solubility of the compound in various solvents, which can indicate its polarity and the presence of acidic or basic functional groups.[11][12]

Methodology:

  • Preparation: Place approximately 10-20 mg of this compound into a series of clean, small test tubes.

  • Solvent Addition: To each tube, add 1 mL of a different test solvent (e.g., Water, Ethanol, Acetonitrile, DMSO, 5% HCl, 5% NaOH, 5% NaHCO₃).

  • Mixing: Vigorously shake or vortex each tube for 30-60 seconds to ensure thorough mixing.[13]

  • Observation: Allow the tubes to stand and observe if the solid has completely dissolved. Compare against a control.

  • Classification:

    • Soluble: No solid particles are visible.

    • Slightly Soluble: A significant portion of the solid has dissolved.

    • Insoluble: The solid remains largely undissolved.

  • Acid/Base Test Interpretation:

    • Solubility in 5% NaOH and 5% NaHCO₃ confirms the presence of a sufficiently acidic group (the carboxylic acid).

    • Solubility in 5% HCl would indicate the presence of a basic group (the quinoline nitrogen).

G Logical Flow for Solubility Testing start Add ~10mg Compound to Test Tube add_water Add 1 mL Water Shake Vigorously start->add_water is_water_sol Soluble in Water? add_water->is_water_sol add_naoh Add 1 mL 5% NaOH is_water_sol->add_naoh No is_naoh_sol Soluble? add_naoh->is_naoh_sol add_hcl Add 1 mL 5% HCl is_naoh_sol->add_hcl No class_acid Result: Strongly Acidic Compound is_naoh_sol->class_acid Yes is_hcl_sol Soluble? add_hcl->is_hcl_sol class_base Result: Basic Compound is_hcl_sol->class_base Yes class_neutral Result: Neutral / Very Weakly Acidic/Basic is_hcl_sol->class_neutral No

Caption: Decision tree for classifying a compound by solubility.

References

An In-Depth Technical Guide to the Structure Elucidation of 6-Chloroquinoline-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 6-chloroquinoline-8-carboxylic acid, a substituted quinoline derivative with known antimicrobial and genotoxic properties. This document details the analytical techniques and experimental protocols used to confirm its molecular structure and provides insights into its potential biological mechanisms of action.

Introduction

This compound belongs to the quinoline class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their broad range of biological activities. The precise determination of the structure of such compounds is paramount for understanding their chemical properties, reactivity, and interactions with biological systems. This guide outlines the multifaceted approach to elucidating the structure of this compound, integrating data from various spectroscopic methods.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₆ClNO₂[1]
Molecular Weight 207.61 g/mol [1]
CAS Number 6456-78-6[1]
Melting Point 220-222 °C
Boiling Point 143 °C (at 12 Torr)
Appearance Brown solid
Solubility Slightly soluble in acetonitrile and DMSO

Spectroscopic Analysis for Structure Elucidation

The definitive structure of this compound is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While specific experimental spectra for this compound are not publicly available in detail, this section outlines the expected spectral characteristics based on its known structure and data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the quinoline ring system and the acidic proton of the carboxylic acid group. The anticipated chemical shifts (δ) are summarized in Table 2. The protons on the quinoline ring will exhibit complex splitting patterns (doublets, triplets, or doublets of doublets) due to spin-spin coupling with neighboring protons. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (10-13 ppm) and its signal will disappear upon D₂O exchange.[2]

Table 2: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.8 - 9.2ddortho, meta
H-37.5 - 7.8ddortho, ortho
H-48.2 - 8.6ddortho, meta
H-57.9 - 8.1dortho
H-77.6 - 7.9dortho
8-COOH10.0 - 13.0br s-

Note: Predicted values are based on general principles of NMR spectroscopy and data for similar quinoline structures.[3][4][5]

The carbon-13 NMR spectrum will provide information on the number of distinct carbon environments in the molecule. Ten signals are expected, corresponding to the ten carbon atoms in the this compound structure. The predicted chemical shifts are presented in Table 3. The carboxyl carbon is characteristically found in the downfield region (165-185 ppm).[3][6]

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2150 - 155
C-3120 - 125
C-4135 - 140
C-4a125 - 130
C-5128 - 133
C-6130 - 135
C-7125 - 130
C-8138 - 143
C-8a145 - 150
8-COOH165 - 175

Note: Predicted values are based on general principles of NMR spectroscopy and data for similar quinoline structures.[7][8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (207.61). Due to the presence of a chlorine atom, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak is expected, which is characteristic of compounds containing a single chlorine atom.[9] Key fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially the chlorine atom (-Cl, 35/37 Da).

Table 4: Predicted Mass Spectrometry Data for this compound

m/zProposed Fragment
207/209[M]⁺ (Molecular ion)
162/164[M - COOH]⁺
127[M - COOH - Cl]⁺
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the carboxylic acid and the aromatic quinoline ring.

Table 5: Predicted Infrared (IR) Spectral Data for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
2500-3300O-H stretchCarboxylic acid (broad)
1680-1710C=O stretchCarboxylic acid
1550-1650C=C and C=N stretchAromatic quinoline ring
1210-1320C-O stretchCarboxylic acid
~900O-H bendCarboxylic acid (out-of-plane)
750-850C-Cl stretchAryl chloride

Note: Predicted values are based on established IR correlation tables.[10][11][12][13][14][15][16]

Experimental Protocols

Synthesis of this compound[2]

A general procedure for the synthesis of this compound involves the reaction of 2-amino-5-chlorobenzoic acid with glycerol in the presence of a dehydrating agent and an oxidizing agent.

Materials:

  • 2-Amino-5-chlorobenzoic acid

  • Glycerol

  • Iodine

  • Concentrated Sulfuric Acid

  • Chloroform

  • Ethyl Acetate

  • Activated Carbon

Procedure:

  • Mix 1.01 g of 2-amino-5-chlorobenzoic acid, 26.6 mg of iodine, and 0.76 g of glycerol and stir vigorously.

  • Slowly add 0.44 mL of concentrated sulfuric acid dropwise at 65-70 °C and react for 30 minutes.

  • Raise the temperature to 140 °C and continue the reaction for 6 hours.

  • After completion, add 17 mL of ice-cold water and adjust the pH to 6.5.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Dissolve the dried residue in chloroform and filter to remove insoluble material.

  • Add activated carbon to the filtrate, stir, and filter again to remove the activated carbon.

  • Remove the solvent by distillation.

  • Recrystallize the resulting residue from a mixed solution of chloroform and ethyl acetate.

  • Wash the crystals with ethyl acetate and remove the solvent by distillation to obtain the final product.

G cluster_synthesis Synthesis Workflow Reactants 2-Amino-5-chlorobenzoic acid + Glycerol + I₂ + H₂SO₄ Reaction_Heating Heat at 65-70°C, then 140°C Reactants->Reaction_Heating Workup Quench with H₂O, pH adjustment Reaction_Heating->Workup Filtration1 Filter and Dry Crude Product Workup->Filtration1 Dissolution Dissolve in Chloroform Filtration1->Dissolution Purification1 Treat with Activated Carbon and Filter Dissolution->Purification1 Solvent_Removal1 Remove Chloroform Purification1->Solvent_Removal1 Recrystallization Recrystallize from Chloroform/Ethyl Acetate Solvent_Removal1->Recrystallization Filtration2 Collect Crystals Recrystallization->Filtration2 Solvent_Removal2 Dry Final Product Filtration2->Solvent_Removal2

Caption: Synthesis workflow for this compound.

Biological Activity and Signaling Pathway

6-Substituted 8-quinolinecarboxylic acids have been identified as potential antimicrobial and genotoxic agents. The antimicrobial activity of quinolone compounds often stems from their ability to inhibit bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[10][17][18]

The proposed mechanism of action involves the stabilization of the enzyme-DNA complex, leading to the accumulation of double-strand breaks in the bacterial chromosome, which ultimately results in cell death. The genotoxic effects observed in eukaryotic cells may also be related to interactions with topoisomerases or direct DNA damage.

G cluster_pathway Proposed Antimicrobial Signaling Pathway Molecule This compound Target Bacterial DNA Gyrase / Topoisomerase IV Molecule->Target Inhibition Complex Stabilized Enzyme-DNA Complex Target->Complex Stabilization DSB Double-Strand DNA Breaks Complex->DSB Induction Replication_Block Inhibition of DNA Replication DSB->Replication_Block Cell_Death Bacterial Cell Death Replication_Block->Cell_Death

Caption: Proposed mechanism of antimicrobial action.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of NMR, MS, and IR spectroscopy. The combined data from these techniques provide unambiguous evidence for the connectivity of atoms and the presence of key functional groups, confirming the assigned structure. The established antimicrobial and genotoxic potential of this class of compounds highlights the importance of precise structural characterization in the field of drug discovery and development. Further studies to obtain and analyze the detailed experimental spectra are crucial for a complete understanding of its chemical and biological profile.

References

A Comprehensive Technical Guide to the Physical and Chemical Properties of 6-Chloroquinoline-8-carboxylic Acid (CAS 6456-78-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the physical, chemical, and biological properties of 6-chloroquinoline-8-carboxylic acid, identified by CAS number 6456-78-6. This document is intended to serve as a critical resource for researchers, scientists, and professionals engaged in drug development and chemical synthesis.

Core Physical and Chemical Data

This compound is a quinoline derivative with the molecular formula C₁₀H₆ClNO₂ and a molecular weight of 207.61 g/mol .[1][2][3] It typically presents as a brown solid.[1][4] Key physical and chemical properties are summarized in the tables below for ease of reference and comparison.

Physical Properties
PropertyValueSource(s)
Physical State Solid[1][4]
Color Brown[1][4]
Melting Point 220-222 °C[1]
Boiling Point 143 °C at 12 Torr[1]
410.3 °C at 760 mmHg[5]
Density 1.469 ± 0.06 g/cm³ (Predicted)[1]
Solubility Slightly soluble in Acetonitrile and DMSO[1]
Storage Temperature Room Temperature, Sealed in dry conditions[1]
Chemical Identifiers
IdentifierValueSource(s)
CAS Number 6456-78-6[1][2][3][6]
Molecular Formula C₁₀H₆ClNO₂[1][2][3][6]
Molecular Weight 207.61 g/mol [1][3][7]
SMILES C1=CC2=C(C=C(C=C1)Cl)N=C(C2)C(=O)O[3]
MDL Number MFCD02752433[1]

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These protocols are based on standard laboratory practices.

Melting Point Determination (Capillary Method)

The melting point of this compound can be determined using the capillary tube method with a melting point apparatus.

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded as the melting point range. For a pure compound, this range is typically narrow.

Boiling Point Determination (Siwoloboff Method)

The boiling point at reduced pressure is determined using a method analogous to the Siwoloboff method.

  • Sample Preparation: A small amount of the liquid is placed in a test tube. A capillary tube, sealed at the bottom, is inverted and placed within the test tube.

  • Apparatus Setup: The test tube is attached to a thermometer and placed in a heating bath. The apparatus is connected to a vacuum source to achieve the desired pressure (e.g., 12 Torr).

  • Heating: The heating bath is gradually heated.

  • Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heat is then removed, and the liquid is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point at that pressure.

Solubility Assessment

A qualitative assessment of solubility can be performed as follows:

  • Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetonitrile, DMSO, chloroform) are used.

  • Procedure: A small, measured amount of this compound (e.g., 1-5 mg) is added to a test tube containing a specific volume of the solvent (e.g., 1 mL).

  • Observation: The mixture is agitated or sonicated at a controlled temperature (e.g., room temperature). The degree of dissolution is observed and categorized (e.g., soluble, partially soluble, slightly soluble, insoluble).

Synthesis of this compound

A general synthetic route for this compound involves the reaction of 2-amino-5-chlorobenzoic acid with glycerol in the presence of an acid catalyst and an oxidizing agent.[1]

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_conditions Reaction Conditions cluster_process Process cluster_product Product reactant1 2-Amino-5-chlorobenzoic Acid reaction Skraup Synthesis reactant1->reaction reactant2 Glycerol reactant2->reaction reagent1 Sulfuric Acid (Catalyst) reagent1->reaction reagent2 Iodine (Oxidizing Agent) reagent2->reaction condition1 Heating condition1->reaction product This compound reaction->product

Synthesis of this compound.

Biological Activity and Potential Mechanisms of Action

Quinoline derivatives are known to exhibit a range of biological activities, including antimicrobial and genotoxic effects.[8][9]

Antimicrobial Activity

The antimicrobial properties of quinoline-based compounds are often attributed to their ability to inhibit bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, quinoline derivatives can effectively halt bacterial cell division and lead to cell death.

Antimicrobial_Mechanism cluster_compound Compound cluster_target Bacterial Target cluster_process Cellular Process cluster_outcome Outcome compound 6-Chloroquinoline- 8-carboxylic Acid target DNA Gyrase / Topoisomerase IV compound->target Inhibition process DNA Replication, Transcription, Repair target->process outcome Inhibition of Bacterial Cell Division process->outcome death Bacterial Cell Death outcome->death

Proposed Antimicrobial Mechanism of Action.
Genotoxic Potential

The genotoxicity of certain quinoline derivatives has been a subject of study. One proposed mechanism for genotoxicity involves the metabolic activation of the quinoline ring to form reactive intermediates, such as enamine epoxides, which can then interact with DNA, leading to mutations or other forms of genetic damage. Another potential pathway for genotoxicity, particularly for nitro-substituted quinolines, involves the reduction of the nitro group to a reactive species that can also damage DNA.[10]

Genotoxicity_Pathway cluster_compound Compound cluster_activation Metabolic Activation cluster_intermediate Reactive Intermediate cluster_target Cellular Target cluster_outcome Outcome compound Quinoline Derivative activation e.g., Epoxidation compound->activation intermediate e.g., Enamine Epoxide activation->intermediate target DNA intermediate->target Interaction outcome DNA Adducts / Damage target->outcome genotoxicity Genotoxicity outcome->genotoxicity

Generalized Genotoxicity Pathway for Quinolines.

Conclusion

This compound is a compound with well-defined physical and chemical properties. Its biological activities as an antimicrobial and potential genotoxic agent are consistent with the broader class of quinoline derivatives. The information and protocols provided in this guide are intended to support further research and development involving this compound. Researchers should always adhere to appropriate safety protocols when handling this and any other chemical substance.

References

Biological activity of substituted quinoline carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of Substituted Quinoline Carboxylic Acids

Introduction

The quinoline scaffold, a fused heterocyclic aromatic system composed of a benzene ring fused to a pyridine ring, is recognized as a "privileged structure" in medicinal chemistry.[1][2] Its derivatives, particularly substituted quinoline carboxylic acids, have garnered significant attention from researchers and drug development professionals due to their broad spectrum of potent biological activities.[2][3] These compounds have shown promise as anticancer, antimicrobial, anti-inflammatory, antiviral, and antimalarial agents.[2][4][5][6] The versatility of the quinoline ring allows for extensive structural modifications, enabling the fine-tuning of pharmacological profiles to target specific cellular pathways and enzymes.[6][7] This guide provides a comprehensive overview of the key biological activities of substituted quinoline carboxylic acids, focusing on their mechanisms of action, quantitative activity data, and the experimental protocols used for their evaluation.

Anticancer Activity

Substituted quinoline carboxylic acids exhibit potent antiproliferative effects against a variety of cancer cell lines through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical enzymes and signaling pathways.[4][8]

Mechanisms of Action

  • Inhibition of Dihydroorotate Dehydrogenase (DHODH): A primary anticancer mechanism for some quinoline carboxylic acids is the inhibition of human dihydroorotate dehydrogenase (hDHODH).[9] This enzyme is crucial for the de novo pyrimidine biosynthesis pathway, which is vital for the proliferation of rapidly dividing cancer cells.[9] By blocking DHODH, these compounds deplete the pyrimidine pool required for DNA and RNA synthesis, leading to cell growth arrest.[9] The carboxylate group of the quinoline is critical for this activity, as it forms a salt bridge with an arginine residue (R136) in the enzyme's binding pocket.[9][10]

Caption: Inhibition of hDHODH by quinoline carboxylic acids disrupts pyrimidine synthesis.

  • Induction of Apoptosis: Many quinoline carboxylic acid derivatives exert their anticancer effects by inducing apoptosis (programmed cell death).[4] This is often achieved by modulating the expression of key apoptotic proteins, such as upregulating pro-apoptotic proteins (e.g., Bax) and downregulating anti-apoptotic proteins (e.g., Bcl-2).[4][11] This imbalance disrupts the mitochondrial membrane potential, leading to the release of cytochrome c, which in turn activates a cascade of caspases (e.g., caspase-9 and caspase-3), ultimately resulting in cell death.[4]

Apoptosis_Pathway Compound Quinoline Carboxylic Acid Derivative Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by quinoline carboxylic acid derivatives.

  • Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle in cancer cells, inducing arrest at various phases, most commonly the G2/M and S phases.[4] This prevents cancer cells from dividing and proliferating.[4][12] The mechanism often involves the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners.[4] Some derivatives have been shown to cause an S-phase arrest, leading to programmed cell death.[13]

  • Other Mechanisms:

    • Topoisomerase Inhibition: Certain derivatives can inhibit topoisomerases, enzymes essential for DNA replication, leading to DNA damage and cell death.[4]

    • Kinase Inhibition: Quinoline derivatives have been reported as inhibitors of various kinases involved in cancer progression, such as Pim-1 kinase, EGFR, and HER-2.[11][12]

    • Tubulin Polymerization Inhibition: Some hybrid molecules of indole and quinoline have shown potent inhibition of tubulin polymerization, arresting the cell cycle in the G2/M phase.[12]

Quantitative Anticancer Activity

The anticancer potency of substituted quinoline carboxylic acids is typically expressed as the half-maximal inhibitory concentration (IC₅₀) or growth inhibitory concentration (GI₅₀). A lower value indicates greater potency.

Compound/Derivative ClassCell Line(s)AssayIC₅₀ / GI₅₀ (µM)Reference
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j)MCF-7 (Breast)MTT82.9% growth reduction[13]
2-(3-bromophenyl)-6-chloroquinoline-4-carboxylic acid (3b)MCF-7 (Breast)Flow CytometryInduced S phase arrest[13]
Quinoline-based analogue 41 -DHODH Inhibition0.00971[10][14]
Quinoline-based analogue 43 -DHODH Inhibition0.0262[10][14]
Indole quinoline hybrid (2) K562Tubulin Polymerization2.09[12]
Quinoline-2-carboxylic acidMCF-7 (Breast)SRBSignificant growth inhibition[15][16]
Quinoline-3-carboxylic acidMCF-7 (Breast)SRBSignificant growth inhibition[15][16]
Quinoline-4-carboxylic acidMCF-7 (Breast)SRBSignificant growth inhibition[15][16]
Quinoline-chalcone hybrid 39 A549 (Lung)Cytotoxicity1.91[8]
Quinoline-chalcone hybrid 40 K-562 (Leukemia)Cytotoxicity5.29[8]
Experimental Protocols

1.3.1. Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1]

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[4]

    • Compound Treatment: Prepare serial dilutions of the quinoline carboxylic acid derivatives. Add the compounds to the wells and include vehicle and positive controls.[4][6]

    • Incubation: Incubate the plate for 24-72 hours.[4]

    • MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for an additional 4 hours.[6]

    • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control to determine the IC₅₀ value.[1]

MTT_Assay_Workflow A 1. Seed cancer cells in 96-well plate B 2. Incubate for 24h A->B C 3. Treat cells with serial dilutions of compound B->C D 4. Incubate for 24-72h C->D E 5. Add MTT reagent D->E F 6. Incubate for 4h E->F G 7. Add solubilizing agent (e.g., DMSO) F->G H 8. Measure absorbance G->H I 9. Calculate % viability and determine IC50 H->I

Caption: General workflow for the MTT cell viability assay.

1.3.2. Cell Cycle Analysis

  • Principle: Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1] PI is a fluorescent intercalating agent that stains DNA, and the amount of fluorescence is directly proportional to the amount of DNA in the cell.

  • Methodology:

    • Treatment: Treat cells with the quinoline derivative for a specified time.

    • Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

    • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

    • Staining: Treat the cells with RNase to remove RNA and then stain with a PI solution.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is determined.

Antimicrobial Activity

Quinolone carboxylic acids are renowned for their potent antibacterial activity, forming the basis of the widely used quinolone class of antibiotics.[9]

Mechanism of Action

The primary antibacterial mechanism of quinolone carboxylic acids is the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[9] These enzymes are critical for managing DNA topology during replication, transcription, and repair.[9] The quinolone molecule stabilizes the covalent complex between the enzyme and DNA, which leads to the accumulation of double-stranded DNA breaks and ultimately results in bacterial cell death.[9] The carboxylic acid group at the C-3 position and the ketone at C-4 are essential for this activity.[9][17]

Quinolone_Antibacterial_Mechanism cluster_cell Bacterial Cell DNA_Gyrase DNA Gyrase DNA_Rep DNA Replication & Transcription DNA_Gyrase->DNA_Rep Required for Topo_IV Topoisomerase IV Topo_IV->DNA_Rep Required for DNA_Breaks Double-Strand DNA Breaks DNA_Rep->DNA_Breaks Disruption leads to Cell_Death Bacterial Cell Death DNA_Breaks->Cell_Death Quinolone Quinolone Carboxylic Acid Quinolone->DNA_Gyrase Inhibits Quinolone->Topo_IV Inhibits

Caption: Mechanism of quinolone action on bacterial topoisomerases.

Quantitative Antimicrobial Activity

Antimicrobial activity is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound/Derivative ClassBacterial/Fungal Strain(s)MIC (µg/mL)Reference
Quinolinequinone (QQ2)Staphylococcus spp. (clinically resistant)1.22–9.76[18]
Quinolinequinone (QQ6)Staphylococcus spp. (clinically resistant)2.44–9.76[18]
Quinolinequinone (QQ7)Candida albicans4.88[18]
Quinolinequinone (QQ8)Candida albicans4.88[18]
[2,3′-Biquinoline]-4-carboxylic acid analog (10 )Bacteria20.7 ± 1.5 mm (inhibition zone)[19]
Quinoline-based hydroxyimidazolium hybrid (7b )S. aureus2[20]
Quinoline-based hydroxyimidazolium hybrid (7b )M. tuberculosis H37Rv10[20]
Experimental Protocol: Minimum Inhibitory Concentration (MIC)
  • Principle: The broth microdilution method is a standard laboratory technique used to determine the MIC of an antimicrobial agent.[21]

  • Methodology:

    • Preparation: Prepare serial two-fold dilutions of the test compound in a suitable broth (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[21]

    • Inoculation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[21]

    • Controls: Include a positive control (bacteria without compound), a negative control (broth with solvent), and a sterility control (broth only).[6][21]

    • Incubation: Incubate the plate at 37°C for 18-24 hours.[6]

    • Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Anti-inflammatory Activity

Certain substituted quinoline carboxylic acids have demonstrated significant anti-inflammatory properties by modulating key inflammatory pathways.[5]

Mechanism of Action
  • Inhibition of NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory genes.[5][22] Quinoline derivatives have been shown to inhibit the activation of NF-κB, which in turn downregulates the production of inflammatory mediators like TNF-α, IL-1β, and IL-6.[5][22]

  • Inhibition of Cyclooxygenase (COX): Some quinoline derivatives can inhibit the activity of cyclooxygenase enzymes, particularly COX-2, which is induced during inflammation.[22][23] By blocking COX-2, these compounds reduce the synthesis of prostaglandins, which are potent inflammatory mediators.[22]

NFkB_Inhibition cluster_cell Cell Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB / IκBα (Inactive Complex) IkB->NFkB_IkB Degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->NFkB Releases Genes Pro-inflammatory Gene Expression Mediators Inflammatory Mediators (TNFα, IL-6) Genes->Mediators Compound Quinoline Carboxylic Acid Derivative Compound->IKK Inhibits

References

An In-depth Technical Guide to the Potential Applications of 6-Chloroquinoline-8-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. This technical guide provides a comprehensive overview of the potential applications of a specific derivative, 6-Chloroquinoline-8-carboxylic acid, in drug discovery and development. While direct experimental data on this particular molecule is emerging, its structural features suggest significant potential as an intermediate and a pharmacologically active agent, particularly in the fields of oncology, infectious diseases, and beyond. This document consolidates information on the synthesis, potential mechanisms of action, and relevant experimental protocols for evaluating compounds based on the this compound core. All quantitative data from related compounds are presented in structured tables, and key cellular pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding and further research.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

Quinoline, a heterocyclic aromatic compound, is a privileged structure in drug discovery, renowned for its broad spectrum of biological activities.[1][2] Its derivatives have been successfully developed into drugs for a wide range of diseases, including cancer, malaria, and viral infections.[1][3][4] The versatility of the quinoline ring system allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects.[2] The presence of the chlorine atom at the 6-position and a carboxylic acid at the 8-position in this compound offers unique electronic and steric properties, making it an attractive starting point for the synthesis of novel bioactive molecules.

Synthesis of this compound and Its Derivatives

Derivatives of this compound can be synthesized by leveraging the reactivity of the carboxylic acid group. Standard organic chemistry transformations such as esterification, amidation, and conversion to acid chlorides can be employed to generate a diverse library of compounds for biological screening.

General Experimental Protocol for Quinoline Synthesis (Illustrative)

The following is a general procedure for the synthesis of quinoline derivatives, which can be adapted for this compound.

Reaction: Skraup-Doebner-Von Miller Reaction

Materials:

  • Substituted aniline (e.g., 4-chloro-2-aminobenzoic acid)

  • α,β-Unsaturated aldehyde or ketone (e.g., acrolein)

  • Oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or iron(III) chloride)

  • Sulfuric acid (concentrated)

  • Glycerol

Procedure:

  • To a cooled solution of the substituted aniline in concentrated sulfuric acid, slowly add glycerol with constant stirring.

  • Add the oxidizing agent portion-wise, maintaining the temperature below a specified limit.

  • Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the solution with a base (e.g., sodium hydroxide) until a precipitate is formed.

  • Filter the precipitate, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired quinoline derivative.

Potential Applications in Medicinal Chemistry

Based on the extensive research on structurally related quinoline derivatives, this compound holds significant promise in several therapeutic areas.

Anticancer Activity

Quinoline derivatives are well-established as potent anticancer agents, acting through various mechanisms.[2][3][5]

Mechanisms of Action:

  • Kinase Inhibition: Many quinoline-based compounds are potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and c-Met.[1][2] The 8-hydroxyquinoline 7-carboxylic acid moiety, structurally similar to our core molecule, has been identified as an important pharmacophore for Pim-1 kinase inhibition.[5]

  • Tubulin Polymerization Inhibition: Some quinoline derivatives disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][5]

  • Topoisomerase Inhibition: Certain quinolines can intercalate into DNA and inhibit topoisomerase enzymes, which are essential for DNA replication and repair, thereby inducing DNA damage and cell death.[2][6]

  • Induction of Apoptosis: Quinoline carboxylic acids can induce programmed cell death by modulating the expression of pro- and anti-apoptotic proteins, such as Bax and Bcl-2, leading to the activation of caspase cascades.[6][7]

Quantitative Data for Representative Anticancer Quinoline Derivatives:

Compound ClassCancer Cell LineIC50 (µM)Mechanism of ActionReference
Quinoline-indole hybridsK5622.09 - 2.54Tubulin polymerization inhibition[5]
Quinoline-2-carboxamidesPC-31.29 - 2.81Pim-1 kinase inhibition[5]
Quinoline-2-carboxylic acid aryl esterPC326 (µg/mL)Induction of apoptosis, S-phase arrest[7]
2,4-disubstituted quinoline-3-carboxylic acidsMCF-7, K562Micromolar rangeSelective cytotoxicity[8][9]
Antimalarial Activity

The quinoline core is famously present in several antimalarial drugs, including chloroquine and mefloquine. The 6-chloroquinoline moiety, in particular, is a key structural feature of many potent antimalarial compounds.[10][11][12]

Mechanism of Action: The primary mechanism of action of many quinoline antimalarials involves the inhibition of hemozoin biocrystallization in the malaria parasite's food vacuole. The parasite digests hemoglobin, releasing toxic free heme. Quinoline derivatives are thought to cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic heme, which ultimately kills the parasite.[13]

Quantitative Data for Representative Antimalarial 6-Chloroquinoline Derivatives:

Compound ClassPlasmodium falciparum StrainIC50 (µM)Reference
6-Chloro-2-arylvinylquinolinesDd2 (CQ-resistant)Low nanomolar range[14]
Chloroquine derivatives (SKM13)CQ-resistantMore effective than Chloroquine[12]
7-Chloro-4-(1H-1,2,3-triazol-1-yl)quinolinesW2 (CQR clone)1.4 - 46[10]
Antiviral Activity

Quinoline derivatives have also demonstrated promising activity against a range of viruses, including the Human Immunodeficiency Virus (HIV).[3][15][16][17]

Mechanism of Action: A key target for many antiviral quinolines is the HIV reverse transcriptase (RT), an essential enzyme for the replication of the virus.[3][15][17] They can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to an allosteric site on the enzyme and inducing a conformational change that inhibits its activity.[3][15] The presence of electron-withdrawing substituents on the quinoline ring has been shown to enhance HIV-1 RT inhibitory activity.[17]

Quantitative Data for Representative Antiviral Quinoline Derivatives:

Compound ClassTargetIC50 (µM)Reference
Quinolin-2-one derivativesHIV-1 RT0.15 - 0.21[3]
2-Phenylamino-4-phenoxyquinoline derivativesHIV-1 RT1.22 - 1.93[16]
Quinolinonyl non-diketo acid derivativesHIV-1 Ribonuclease H~1.5[18]

Key Experimental Protocols

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[19][20][21][22][23]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[20]

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (and vehicle control) and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimalarial Activity: In Vitro Assay against Plasmodium falciparum

The SYBR Green I-based fluorescence assay is a common method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.[24]

Principle: SYBR Green I is a fluorescent dye that intercalates with DNA. The fluorescence intensity is proportional to the amount of parasitic DNA, which reflects parasite growth.[24]

Procedure:

  • Parasite Culture: Culture synchronized ring-stage P. falciparum in human erythrocytes.

  • Drug Plate Preparation: Prepare a 96-well plate with serial dilutions of the test compounds.

  • Infection and Incubation: Add the parasitized erythrocytes to the drug plate and incubate for 72 hours under appropriate gas conditions (5% O2, 5% CO2, 90% N2).

  • Lysis and Staining: Lyse the erythrocytes and stain the parasitic DNA with SYBR Green I.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: Determine the IC50 value by plotting the fluorescence intensity against the drug concentration.

Antiviral Activity: HIV-1 Reverse Transcriptase Inhibition Assay

An enzyme-linked immunosorbent assay (ELISA)-based kit can be used to measure the inhibition of HIV-1 RT.

Principle: The assay measures the incorporation of digoxigenin- and biotin-labeled dUTPs into a DNA strand synthesized by the reverse transcriptase using a template/primer hybrid. The incorporated biotin can be detected by streptavidin-peroxidase and a colorimetric substrate.

Procedure:

  • Reaction Setup: In a microplate, combine the template/primer hybrid, dNTPs, the test compound at various concentrations, and the HIV-1 RT enzyme.

  • Incubation: Incubate the plate to allow for the reverse transcription reaction to occur.

  • Detection: Transfer the reaction mixture to a streptavidin-coated microplate. Add an anti-digoxigenin-peroxidase antibody conjugate.

  • Substrate Addition: Add a peroxidase substrate (e.g., ABTS) and measure the absorbance.

  • Data Analysis: Calculate the percentage of RT inhibition and determine the IC50 value.

Visualizations of Signaling Pathways and Workflows

Signaling Pathways in Cancer Targeted by Quinoline Derivatives

anticancer_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K VEGFR VEGFR VEGFR->PI3K cMet c-Met cMet->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Tubulin Tubulin Topoisomerase Topoisomerase DNA DNA Topoisomerase->DNA Quinoline Quinoline Derivatives Quinoline->EGFR Inhibition Quinoline->VEGFR Inhibition Quinoline->cMet Inhibition Quinoline->Tubulin Inhibition Quinoline->Topoisomerase Inhibition

Caption: Key signaling pathways in cancer targeted by quinoline derivatives.

Experimental Workflow for Anticancer Drug Screening

anticancer_workflow start Start cell_culture 1. Cell Culture (e.g., MCF-7, K562) start->cell_culture compound_prep 2. Prepare Serial Dilutions of Quinoline Derivative cell_culture->compound_prep treatment 3. Treat Cells with Compound (24-72 hours) compound_prep->treatment mtt_assay 4. Perform MTT Assay treatment->mtt_assay data_analysis 5. Measure Absorbance and Calculate IC50 mtt_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vitro anticancer screening.

Experimental Workflow for Antiviral Drug Screening

antiviral_workflow start Start cell_seeding 1. Seed Host Cells start->cell_seeding compound_addition 2. Add Quinoline Derivative (Pre- or Post-infection) cell_seeding->compound_addition cytotoxicity 6. Parallel Cytotoxicity Assay (e.g., MTT) cell_seeding->cytotoxicity virus_infection 3. Infect Cells with Virus compound_addition->virus_infection incubation 4. Incubate for Viral Replication Cycle virus_infection->incubation quantification 5. Quantify Viral Load (e.g., Plaque Assay, RT-qPCR) incubation->quantification data_analysis 7. Determine EC50 and CC50 Calculate Selectivity Index (SI) quantification->data_analysis cytotoxicity->data_analysis end End data_analysis->end

References

An In-depth Technical Guide to 6-Chloroquinoline-8-carboxylic acid: Synthesis, History, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloroquinoline-8-carboxylic acid is a heterocyclic building block that has garnered significant interest in medicinal chemistry, primarily for its role as a key component in ligands targeting the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Its incorporation into Proteolysis Targeting Chimeras (PROTACs) has solidified its importance in the field of targeted protein degradation. This technical guide provides a comprehensive overview of the literature and history of this compound, including its synthesis, physicochemical properties, and its application in the development of novel therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
CAS Number 6456-78-6--INVALID-LINK--
Molecular Formula C₁₀H₆ClNO₂--INVALID-LINK--
Molecular Weight 207.61 g/mol --INVALID-LINK--
Form Solid--INVALID-LINK--
Boiling Point 143 °C (at 12 Torr)--INVALID-LINK--
Density 1.469±0.06 g/cm³ (Predicted)--INVALID-LINK--
Solubility Acetonitrile (Slightly), DMSO (Slightly)--INVALID-LINK--
Storage Temperature Room Temperature (Sealed in dry)--INVALID-LINK--

History and First Synthesis

While the broader quinoline scaffold has a rich history dating back to its isolation from coal tar in the 1830s, the specific discovery and first synthesis of this compound are not extensively documented in readily available literature. Its emergence as a significant synthetic intermediate is closely tied to the development of quinoline-based pharmaceuticals and, more recently, its utility in constructing ligands for targeted protein degradation. The synthesis of related chloroquinoline carboxylic acids has been described in various patents for pharmaceutical applications.[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 4-chloro-2-methylaniline. The first step involves a Skraup synthesis to construct the quinoline ring system, followed by an oxidation of the methyl group at the 8-position to the carboxylic acid.

Step 1: Synthesis of 6-Chloro-8-methylquinoline

A common method for the synthesis of the intermediate 6-chloro-8-methylquinoline is the Skraup reaction, which involves the reaction of an aniline with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid.[2]

Experimental Protocol:

  • To a stirred solution of 4-chloro-2-methylaniline (100 g, 0.706 mol) and glycerol (260 g, 2.82 mol) in nitrobenzene (200 mL), add concentrated sulfuric acid (200 mL) dropwise at room temperature.

  • Slowly heat the reaction mixture to 140 °C. A vigorous exothermic reaction may be observed, potentially causing the temperature to rise to reflux (~200 °C).

  • After the initial exotherm subsides, continue stirring the reaction mixture at 140 °C for 6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and stir overnight.

  • Quench the reaction by pouring it into chilled water (5 L).

  • Adjust the pH to ~9 using a 40% aqueous sodium hydroxide solution.

  • Add ethyl acetate (3 L) and stir for 30 minutes.

  • Filter the mixture through a celite bed.

  • Separate the organic layer and extract the aqueous phase with ethyl acetate (5 x 2 L).

  • Combine the organic layers, wash with water (3 L) and brine solution (3 L).

  • Dry the organic phase over sodium sulfate and concentrate under vacuum to obtain the crude product.

  • Purify the crude residue by flash chromatography using a mixture of ethyl acetate and hexane (5:95) to afford 6-chloro-8-methylquinoline.[2]

Synthesis_of_6_Chloro_8_methylquinoline reactant1 4-Chloro-2-methylaniline intermediate Skraup Reaction Intermediate reactant1->intermediate reactant2 Glycerol reactant2->intermediate reagents H₂SO₄, Nitrobenzene reagents->intermediate Heat (140°C) product 6-Chloro-8-methylquinoline intermediate->product Cyclization & Dehydration

Synthesis of 6-Chloro-8-methylquinoline via Skraup Reaction.
Step 2: Oxidation to this compound

The conversion of the 8-methyl group to a carboxylic acid can be achieved using strong oxidizing agents. A relevant method is described in a Chinese patent for the hydrolysis of 8-(trichloromethyl)quinoline derivatives to the corresponding carboxylic acids, suggesting that oxidation of the methyl group to a trichloromethyl group followed by hydrolysis is a viable route. Direct oxidation of the methyl group is also a common transformation in organic synthesis.

Experimental Protocol (General Procedure based on related transformations):

  • A solution of 6-chloro-8-methylquinoline in a suitable solvent (e.g., a mixture of sulfuric acid and nitric acid) is prepared.

  • The mixture is heated, and an oxidizing agent is added.

  • The reaction is monitored by TLC for the disappearance of the starting material.

  • Upon completion, the reaction is cooled and quenched with water.

  • The pH is adjusted to precipitate the carboxylic acid product.

  • The solid is collected by filtration, washed, and dried to yield this compound.[3]

Oxidation_to_Carboxylic_Acid reactant 6-Chloro-8-methylquinoline product This compound reactant->product Oxidation oxidant Oxidizing Agent (e.g., KMnO₄, H₂CrO₄) oxidant->product

Oxidation of 6-Chloro-8-methylquinoline.

Application in Targeted Protein Degradation

The primary application of this compound in modern drug discovery is as a precursor to ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. These ligands are integral components of PROTACs, which are bifunctional molecules that induce the degradation of specific target proteins.

Role in PROTACs

A PROTAC molecule consists of three components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This compound is a key building block for the synthesis of VHL ligands, such as VH032.[2][4][5][6][7] The carboxylic acid group provides a convenient handle for attaching a linker, which is then connected to a ligand for the target protein.

PROTAC_Mechanism cluster_protac PROTAC VHL_ligand VHL Ligand (from 6-chloroquinoline- 8-carboxylic acid) Linker Linker VHL_ligand->Linker POI_ligand POI Ligand Linker->POI_ligand POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recruitment of Ubiquitin Machinery Proteasome Proteasome Ubiquitination->Proteasome Polyubiquitinated POI Degradation Degradation Proteasome->Degradation

PROTAC-mediated protein degradation pathway.

Biological Activity and Experimental Protocols

While quantitative biological data for this compound in isolation is scarce in the literature, its importance is demonstrated through its incorporation into potent VHL ligands. The activity of these ligands is typically assessed using biochemical and cellular assays.

VHL Binding Assays

The binding affinity of ligands to the VHL protein complex is a critical parameter in the development of effective PROTACs. Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are common methods used to quantify this interaction.

Fluorescence Polarization (FP) Binding Assay Protocol:

This assay measures the change in the polarization of fluorescent light emitted by a small fluorescently labeled VHL ligand (probe) upon binding to the larger VHL protein complex. Unbound probe tumbles rapidly in solution, resulting in low polarization, while the bound probe tumbles much slower, leading to higher polarization. A test compound that binds to VHL will displace the fluorescent probe, resulting in a decrease in fluorescence polarization.

  • Reagents and Materials:

    • Purified VHL-Elongin B-Elongin C (VBC) protein complex.

    • Fluorescently labeled VHL ligand (e.g., BODIPY FL VH032).[8][9][10]

    • Assay buffer.

    • Test compound (e.g., a PROTAC containing the this compound-derived moiety).

    • Microplate reader capable of measuring fluorescence polarization.

  • Procedure:

    • Add a fixed concentration of the VBC complex and the fluorescent probe to the wells of a microplate.

    • Add serial dilutions of the test compound.

    • Incubate the plate to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization of each well.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the test compound concentration.

    • Fit the data to a suitable binding model to determine the IC₅₀ or Kᵢ value.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay Protocol:

This assay measures the energy transfer between a donor fluorophore (e.g., terbium cryptate) conjugated to an anti-tag antibody that recognizes a tagged VHL protein, and an acceptor fluorophore (e.g., a fluorescent dye) on the VHL ligand. When the ligand binds to the protein, the donor and acceptor are in close proximity, allowing FRET to occur. A competing compound will disrupt this interaction, leading to a decrease in the FRET signal.[4][11]

  • Reagents and Materials:

    • Tagged (e.g., His-tagged or GST-tagged) VBC protein complex.

    • Terbium-labeled anti-tag antibody (donor).

    • Fluorescently labeled VHL ligand (acceptor).[4]

    • Assay buffer.

    • Test compound.

    • Microplate reader capable of TR-FRET measurements.

  • Procedure:

    • Add the tagged VBC complex, the terbium-labeled antibody, and the fluorescently labeled ligand to the wells of a microplate.

    • Add serial dilutions of the test compound.

    • Incubate the plate.

    • Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the logarithm of the test compound concentration to determine the IC₅₀ value.

VHL_Binding_Assay_Workflow start Prepare Assay Plate add_reagents Add VBC Complex, Fluorescent Probe, and Test Compound start->add_reagents incubation Incubate to Reach Equilibrium add_reagents->incubation measurement Measure Signal (FP or TR-FRET) incubation->measurement analysis Data Analysis (IC₅₀/Kᵢ Determination) measurement->analysis end Determine Ligand Affinity analysis->end

Generalized workflow for VHL binding assays.

Conclusion

This compound is a vital synthetic intermediate in the field of medicinal chemistry, particularly for the development of VHL E3 ligase ligands used in PROTACs. While its own biological activity is not extensively characterized, its role as a foundational building block for potent and selective protein degraders is well-established. The synthetic routes to this compound are accessible, and a variety of robust biochemical and cellular assays are available to evaluate the activity of the resulting VHL ligands and PROTACs. As the field of targeted protein degradation continues to expand, the importance of versatile building blocks like this compound is set to grow.

References

An In-depth Technical Guide to the Safety, Toxicity, and Handling of 6-Chloroquinoline-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of the available safety, toxicity, and handling information for 6-Chloroquinoline-8-carboxylic acid and its close structural isomers. No direct toxicological studies for this compound (CAS No. 6456-78-6) were found in the public domain at the time of this writing. The information presented herein is aggregated from Safety Data Sheets (SDS) of structurally similar compounds and general toxicological data on quinoline derivatives. This guide is intended for use by trained professionals in research and drug development and should be used to supplement, not replace, established laboratory safety protocols and professional judgment.

Chemical and Physical Properties

This compound is a halogenated quinoline carboxylic acid derivative. While specific experimental data for this compound is scarce, its properties can be inferred from its structure and data available for related compounds.

PropertyDataSource
CAS Number 6456-78-6ChemScene[1]
Molecular Formula C₁₀H₆ClNO₂ChemScene[1]
Molecular Weight 207.61 g/mol ChemScene[1]
Appearance Likely a solidInferred from related compounds
Storage Store at room temperature in a dry, well-ventilated place. Keep container tightly closed.Inferred from supplier data[1] and SDS of isomers.

Hazard Identification and GHS Classification

A definitive GHS classification for this compound is not available. However, based on the classifications of its isomers, a precautionary classification is provided below.

Precautionary GHS Classification (based on isomers):

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[2][3]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.[2][3]
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation.[2][3]

Signal Word: Warning[3]

Hazard Pictograms:

alt text

Toxicological Information

No specific toxicological studies for this compound were identified. The toxicological profile is inferred from data on chloroquine, hydroxychloroquine, and other quinoline derivatives.

General Toxicity of Chloroquinolines: Chloroquine and its derivatives are known to exhibit toxicity, particularly with long-term use or in cases of overdose.[4][5] The primary targets of toxicity include the gastrointestinal tract, cardiovascular system, and eyes (retinopathy with chronic use).[4] Acute toxicity is characterized by cardiovascular effects and electrolyte imbalances.[5]

Metabolism and Potential for Toxicity: Quinoline and its derivatives are metabolized by cytochrome P450 enzymes in the liver.[6][7] The metabolism of quinoline can lead to the formation of reactive metabolites, such as epoxides, which may be associated with its genotoxic and carcinogenic properties.[8] Specifically, the formation of quinoline-5,6-epoxide is hypothesized to be linked to its tumorigenic activity.[8] While the specific metabolic pathway of this compound is unknown, it is prudent to assume that it may undergo similar metabolic activation.

Below is a generalized diagram illustrating a potential metabolic activation pathway for quinoline compounds, leading to the formation of reactive intermediates.

Quinoline_Metabolism Quinoline Quinoline Derivative (e.g., this compound) CYP450 Cytochrome P450 Enzymes (e.g., CYP2A6, CYP2E1) Quinoline->CYP450 Metabolism Epoxide Reactive Epoxide Intermediate CYP450->Epoxide Oxidation Diol Diol Metabolite (Detoxification) Epoxide->Diol Hydration (Epoxide Hydrolase) Covalent_Binding Covalent Binding to Macromolecules (DNA, Proteins) Epoxide->Covalent_Binding Nucleophilic Attack Toxicity Toxicity / Carcinogenicity Covalent_Binding->Toxicity

Caption: Generalized metabolic activation of quinoline derivatives.

Handling and Personal Protective Equipment (PPE)

Given the potential hazards, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[9]

  • Ensure eyewash stations and safety showers are readily accessible.[9]

Personal Protective Equipment (PPE):

PPE TypeSpecifications
Eye/Face Protection Chemical safety goggles or a face shield.[9]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
Respiratory Protection Use a NIOSH-approved respirator with an appropriate cartridge if dusts are generated and ventilation is inadequate.

The following workflow diagram outlines the recommended handling procedures in a laboratory setting.

Handling_Workflow cluster_Preparation Preparation cluster_Handling Handling cluster_Cleanup Cleanup and Disposal Review SDS Review Safety Data Sheet (or analogous data) Don PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Review SDS->Don PPE Prepare Work Area Prepare Well-Ventilated Work Area (Fume Hood) Don PPE->Prepare Work Area Weighing Weigh Solid Carefully to Minimize Dust Prepare Work Area->Weighing Dissolving Dissolve in Appropriate Solvent Reaction Perform Experimental Procedure Decontaminate Decontaminate Glassware and Work Surfaces Reaction->Decontaminate Dispose Waste Dispose of Waste in Designated Hazardous Waste Container Decontaminate->Dispose Waste Remove PPE Remove and Dispose of Contaminated PPE Dispose Waste->Remove PPE Wash Hands Wash Hands Thoroughly Remove PPE->Wash Hands

Caption: Recommended laboratory workflow for handling this compound.

First Aid Measures

In case of exposure, immediate action is crucial. The following measures are based on information for isomeric compounds.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

The logical flow for responding to an accidental exposure is depicted in the diagram below.

First_Aid_Response Exposure Accidental Exposure Occurs Assess Assess the Situation (Route of Exposure) Exposure->Assess Inhalation Inhalation Assess->Inhalation Skin Contact Skin Contact Assess->Skin Contact Eye Contact Eye Contact Assess->Eye Contact Ingestion Ingestion Assess->Ingestion Fresh Air Move to Fresh Air Inhalation->Fresh Air Wash Skin Wash with Soap and Water Skin Contact->Wash Skin Flush Eyes Flush Eyes with Water Eye Contact->Flush Eyes Rinse Mouth Rinse Mouth, Do NOT Induce Vomiting Ingestion->Rinse Mouth Seek Medical Attention Seek Immediate Medical Attention Fresh Air->Seek Medical Attention Wash Skin->Seek Medical Attention Flush Eyes->Seek Medical Attention Rinse Mouth->Seek Medical Attention

Caption: Decision-making workflow for first aid response to exposure.

Firefighting and Accidental Release Measures

Firefighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

  • Specific Hazards: Thermal decomposition may produce toxic fumes of carbon oxides, nitrogen oxides, and hydrogen chloride.[9]

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

Accidental Release Measures:

  • Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE. Avoid breathing dust.

  • Containment and Cleanup: Sweep up the spilled solid material, minimizing dust generation, and place it in a suitable, closed container for disposal. Do not let the product enter drains.

Storage and Disposal

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[9]

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Consult with a licensed professional waste disposal service.

This guide provides a summary of the available safety information for this compound, primarily based on data from its isomers. Researchers and drug development professionals should always exercise caution and adhere to the highest safety standards when handling this and any other chemical compound.

References

Navigating the Solubility Landscape of 6-Chloroquinoline-8-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility profile of 6-chloroquinoline-8-carboxylic acid, a compound of significant interest to researchers, scientists, and professionals in the field of drug development. While specific quantitative solubility data for this compound in common laboratory solvents is not widely available in published literature, this document outlines the essential experimental protocols for determining its solubility, thereby empowering researchers to generate critical data for their work.

Understanding the Solubility of this compound

This compound is a substituted quinoline derivative. The physicochemical properties of such molecules, including their solubility, are of paramount importance as they influence bioavailability, formulation, and efficacy in therapeutic applications. The presence of both a chloro and a carboxylic acid group suggests a complex solubility behavior that will be highly dependent on the polarity and pH of the solvent.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a current gap in specific, publicly available quantitative solubility data for this compound. One source qualitatively describes the compound as "Slightly" soluble in Acetonitrile (ACN) and Dimethyl sulfoxide (DMSO).[1] To facilitate a standardized approach to data collection and comparison, the following table is provided as a template for researchers to populate with their experimentally determined values.

Solvent CategorySolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method
Polar Protic Water25--Shake-Flask
Methanol25--Shake-Flask
Ethanol25--Shake-Flask
Polar Aprotic Dimethyl sulfoxide (DMSO)25Slightly Soluble-Observation
Acetonitrile (ACN)25Slightly Soluble-Observation
Acetone25--Shake-Flask
N,N-Dimethylformamide (DMF)25--Shake-Flask
Non-Polar Dichloromethane (DCM)25--Shake-Flask
Ethyl Acetate25--Shake-Flask
Toluene25--Shake-Flask
Hexanes25--Shake-Flask

Experimental Protocols for Solubility Determination

To address the absence of readily available data, this section provides detailed methodologies for determining the thermodynamic and kinetic solubility of this compound.

Thermodynamic Solubility (Equilibrium Method)

The shake-flask method is the gold standard for determining thermodynamic solubility, which represents the equilibrium concentration of a compound in a solvent.[2]

Objective: To determine the maximum concentration of this compound that can dissolve in a given solvent at a specific temperature when the system is at equilibrium.

Materials:

  • This compound (solid)

  • Selected laboratory solvents

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker with temperature control (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[3] It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the dissolved solid no longer increases).

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant.

    • To remove any remaining undissolved solid, either centrifuge the sample and collect the supernatant or filter the sample using a syringe filter.[3][4]

  • Quantification:

    • Accurately dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of the compound to ensure accurate quantification.

  • Calculation:

    • Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in mg/mL or g/L.

Kinetic Solubility (High-Throughput Method)

Kinetic solubility is often measured in early drug discovery to quickly assess the solubility of a compound from a concentrated stock solution, typically in DMSO.[5][6] This method is faster but may overestimate the thermodynamic solubility as it can lead to the formation of supersaturated solutions.[2]

Objective: To rapidly determine the concentration at which this compound precipitates when a concentrated DMSO stock solution is added to an aqueous buffer.

Materials:

  • This compound dissolved in DMSO (e.g., 10 mM stock solution)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well microtiter plates

  • Plate reader capable of nephelometry (light scattering) or UV-Vis spectroscopy

  • Automated liquid handler (optional)

Procedure:

  • Preparation of Test Solutions:

    • In a 96-well plate, add a small volume of the DMSO stock solution of this compound to a larger volume of the aqueous buffer. It is common to perform serial dilutions to test a range of concentrations.

    • The final concentration of DMSO should be kept low (typically below 2%) to minimize its co-solvent effect.[7]

  • Incubation:

    • Shake the plate for a defined period (e.g., 1 to 2 hours) at a controlled temperature.[7]

  • Detection of Precipitation:

    • Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[5][6]

    • UV-Vis Spectroscopy: After incubation, the plate can be centrifuged to pellet the precipitate, and the absorbance of the supernatant is measured. Alternatively, a 96-well filter plate can be used to separate the undissolved compound. The concentration of the dissolved compound is then determined by comparing the absorbance to a calibration curve.[5][6]

  • Data Analysis:

    • The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_thermo Thermodynamic Solubility (Shake-Flask) cluster_kinetic Kinetic Solubility (Microplate) cluster_data Data Analysis & Reporting Compound 6-Chloroquinoline- 8-carboxylic acid (Solid) Excess Add Excess Compound to Solvent Compound->Excess DMSO_Stock Prepare DMSO Stock Solution Compound->DMSO_Stock Solvents Select Common Lab Solvents Solvents->Excess Equilibrate Equilibrate (24-72h with shaking) Excess->Equilibrate Separate_Thermo Separate Solid (Centrifuge/Filter) Equilibrate->Separate_Thermo Quantify_Thermo Quantify Supernatant (HPLC/UV-Vis) Separate_Thermo->Quantify_Thermo Thermo_Result Thermodynamic Solubility (mg/mL) Quantify_Thermo->Thermo_Result Dilute Add Stock to Aqueous Buffer in Plate DMSO_Stock->Dilute Incubate_Kinetic Incubate (1-2h with shaking) Dilute->Incubate_Kinetic Detect Detect Precipitation (Nephelometry/UV-Vis) Incubate_Kinetic->Detect Kinetic_Result Kinetic Solubility (µM) Detect->Kinetic_Result

Caption: General experimental workflow for determining the thermodynamic and kinetic solubility of a compound.

Conclusion

References

The Core Mechanism of Quoline-Based Antimicrobial Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action for quinoline-based antimicrobial agents. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular interactions, biochemical pathways, and experimental methodologies crucial for understanding this important class of antibiotics.

Executive Summary

Quinolone antibiotics, a cornerstone in the treatment of bacterial infections, exert their bactericidal effects by targeting essential bacterial enzymes known as type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are critical for managing DNA topology during replication, transcription, and repair. By inhibiting these enzymes, quinolones disrupt fundamental cellular processes, leading to DNA damage and ultimately, cell death.[4][5][6] This guide will delve into the intricacies of this mechanism, present key quantitative data on drug efficacy, provide detailed experimental protocols for studying these interactions, and visualize the involved pathways and workflows.

Mechanism of Action: Targeting Bacterial DNA Topology

The primary mode of action for quinoline-based antimicrobials is the inhibition of DNA gyrase and topoisomerase IV.[7][8] These enzymes are responsible for introducing and removing DNA supercoils, as well as decatenating (unlinking) newly replicated chromosomes, respectively.[6][9]

  • DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a process necessary to relieve the torsional stress that arises during DNA replication and transcription.[9][10] Inhibition of DNA gyrase prevents the relaxation of positively supercoiled DNA, leading to the stalling of replication forks.[2][7] In many Gram-negative bacteria, DNA gyrase is the primary target of quinolones.[3]

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation of interlinked daughter chromosomes following DNA replication, allowing for their proper segregation into daughter cells.[6][9][10] Inhibition of topoisomerase IV results in the inability of the cell to separate its replicated chromosomes, leading to a failure in cell division.[9] In many Gram-positive bacteria, topoisomerase IV is the preferential target.[3]

Quinolones bind to the enzyme-DNA complex, stabilizing a transient state where the DNA is cleaved.[4][5] This ternary complex of quinolone-enzyme-DNA blocks the religation of the DNA strands, leading to the accumulation of double-strand breaks.[4][6][11] The formation of these lethal DNA lesions triggers the SOS response and ultimately results in bacterial cell death.[6][11]

Signaling Pathway of Quinolone Action

Quinolone Mechanism of Action Quinolone Quinolone Antimicrobial Agent TernaryComplex Ternary Complex (Quinolone-Enzyme-DNA) Quinolone->TernaryComplex Binds to EnzymeDNA DNA Gyrase / Topoisomerase IV - DNA Complex EnzymeDNA->TernaryComplex Stabilizes ReplicationFork Replication Fork Progression TernaryComplex->ReplicationFork Blocks DSB Double-Strand DNA Breaks TernaryComplex->DSB Induces CellDeath Bacterial Cell Death ReplicationFork->CellDeath Inhibition leads to SOS SOS Response DSB->SOS Triggers SOS->CellDeath Leads to

Caption: Quinolone mechanism of action pathway.

Quantitative Data on Quinolone Activity

The efficacy of quinoline-based antimicrobial agents is quantified through Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values. MIC values represent the lowest concentration of a drug that prevents visible growth of a bacterium, while IC50 values indicate the concentration required to inhibit the activity of a specific enzyme by 50%.

IC50 Values against DNA Gyrase and Topoisomerase IV
FluoroquinoloneOrganismTarget EnzymeIC50 (µg/mL)Reference
CiprofloxacinEscherichia coliDNA Gyrase0.6[12]
CiprofloxacinNeisseria gonorrhoeaeDNA Gyrase0.39[13]
CiprofloxacinNeisseria gonorrhoeaeTopoisomerase IV13.7[13]
CiprofloxacinStaphylococcus aureusDNA Gyrase>40[7]
CiprofloxacinStaphylococcus aureusTopoisomerase IV3.0[7]
MoxifloxacinStaphylococcus aureusDNA Gyrase27.5[7]
MoxifloxacinStaphylococcus aureusTopoisomerase IV1.0[7]
GemifloxacinStaphylococcus aureusDNA Gyrase6.4[7]
GemifloxacinStaphylococcus aureusTopoisomerase IV0.4[7]
SitafloxacinEnterococcus faecalisDNA Gyrase1.38[1]
SitafloxacinEnterococcus faecalisTopoisomerase IV1.42[1]
LevofloxacinEnterococcus faecalisDNA Gyrase28.1[1]
LevofloxacinEnterococcus faecalisTopoisomerase IV8.49[1]
MIC Values against Various Bacterial Strains
QuinoloneOrganismMIC (µg/mL)Reference
CiprofloxacinEscherichia coli0.015 - 1[9]
CiprofloxacinStaphylococcus aureus0.12 - 2[8]
LevofloxacinGram-Negative Organisms≤0.25 - 2[14]
GatifloxacinGram-Positive Bacteria0.094[4]
MoxifloxacinGram-Positive Bacteria0.094[4]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of quinoline-based antimicrobial agents.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA and the inhibition of this activity by quinolones.

Materials:

  • Relaxed pBR322 plasmid DNA

  • E. coli DNA gyrase

  • 5x Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin)

  • 10 mM ATP solution

  • Quinolone compounds of interest

  • Stop solution/loading dye (e.g., containing SDS and a tracking dye)

  • Agarose

  • Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • Prepare a reaction mixture on ice containing 5x assay buffer, relaxed pBR322 DNA, and sterile water to the desired volume.

  • Add the quinolone compound at various concentrations to the reaction tubes. Include a no-drug control.

  • Add DNA gyrase to all tubes except the negative control.

  • Initiate the reaction by adding ATP.

  • Incubate the reaction at 37°C for 30-60 minutes.

  • Stop the reaction by adding the stop solution/loading dye.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis at a constant voltage until the supercoiled and relaxed DNA bands are well separated.

  • Stain the gel with ethidium bromide and visualize under UV light. The amount of supercoiled DNA will decrease with increasing concentrations of the inhibitory quinolone.

Topoisomerase IV Decatenation Assay

This assay assesses the ability of topoisomerase IV to separate catenated kinetoplast DNA (kDNA) into individual minicircles and its inhibition by quinolones.

Materials:

  • Kinetoplast DNA (kDNA)

  • S. aureus or E. coli Topoisomerase IV

  • 5x Assay Buffer (e.g., 40 mM HEPES-KOH pH 7.6, 100 mM potassium glutamate, 10 mM magnesium acetate, 10 mM DTT, 50 µg/mL albumin)

  • 10 mM ATP solution

  • Quinolone compounds of interest

  • Stop solution/loading dye

  • Agarose

  • TAE or TBE buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • Set up a reaction mixture on ice containing 5x assay buffer, kDNA, and sterile water.

  • Add the quinolone compound at various concentrations to the reaction tubes, including a no-drug control.

  • Add topoisomerase IV to all tubes except the negative control.

  • Start the reaction by adding ATP.

  • Incubate at 37°C for 30 minutes.

  • Terminate the reaction by adding the stop solution/loading dye.

  • Load the samples onto a 1% agarose gel.

  • Run the gel until the decatenated minicircles are separated from the kDNA network.

  • Stain the gel and visualize. The amount of released minicircles will decrease as the concentration of the inhibitory quinolone increases.

Experimental Workflow Visualization

Experimental Workflow cluster_Gyrase DNA Gyrase Supercoiling Assay cluster_TopoIV Topoisomerase IV Decatenation Assay G_Start Prepare Reaction Mix (Relaxed DNA, Buffer) G_AddInhibitor Add Quinolone Inhibitor G_Start->G_AddInhibitor G_AddEnzyme Add DNA Gyrase G_AddInhibitor->G_AddEnzyme G_Incubate Incubate at 37°C G_AddEnzyme->G_Incubate G_Stop Stop Reaction G_Incubate->G_Stop G_Gel Agarose Gel Electrophoresis G_Stop->G_Gel G_Analyze Analyze Supercoiling Inhibition G_Gel->G_Analyze T_Start Prepare Reaction Mix (kDNA, Buffer) T_AddInhibitor Add Quinolone Inhibitor T_Start->T_AddInhibitor T_AddEnzyme Add Topoisomerase IV T_AddInhibitor->T_AddEnzyme T_Incubate Incubate at 37°C T_AddEnzyme->T_Incubate T_Stop Stop Reaction T_Incubate->T_Stop T_Gel Agarose Gel Electrophoresis T_Stop->T_Gel T_Analyze Analyze Decatenation Inhibition T_Gel->T_Analyze

Caption: Workflow for key inhibition assays.

Mechanisms of Resistance

The emergence of resistance to quinolone antibiotics is a significant clinical concern. The primary mechanisms of resistance are:

  • Target-Site Mutations: Alterations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) are the most common cause of high-level resistance.[1] These mutations, typically occurring in the quinolone-resistance determining region (QRDR), reduce the binding affinity of the drug to its target enzymes.[1]

  • Reduced Drug Accumulation: This can occur through two main pathways:

    • Decreased Uptake: Mutations in outer membrane porin proteins can reduce the influx of quinolones into the bacterial cell.[15]

    • Increased Efflux: Overexpression of efflux pumps actively transports quinolones out of the cell, lowering the intracellular drug concentration.[2][15]

  • Plasmid-Mediated Resistance: Plasmids can carry genes that confer resistance, such as those encoding Qnr proteins that protect the target enzymes, or enzymes that modify the quinolone molecule.[16]

Quinolone Resistance Mechanisms Resistance Quinolone Resistance TargetMutation Target-Site Mutations (gyrA, parC) Resistance->TargetMutation ReducedAccumulation Reduced Intracellular Drug Concentration Resistance->ReducedAccumulation PlasmidMediated Plasmid-Mediated Resistance Resistance->PlasmidMediated DecreasedUptake Decreased Uptake (Porin Mutations) ReducedAccumulation->DecreasedUptake IncreasedEfflux Increased Efflux (Efflux Pumps) ReducedAccumulation->IncreasedEfflux Qnr Target Protection (Qnr Proteins) PlasmidMediated->Qnr Enzymatic Drug Modification PlasmidMediated->Enzymatic

Caption: Overview of quinolone resistance mechanisms.

Conclusion

Quinolone-based antimicrobial agents remain a critical component of our arsenal against bacterial infections. Their well-defined mechanism of action, centered on the inhibition of bacterial type II topoisomerases, provides a clear framework for understanding their efficacy and for the development of novel derivatives. However, the growing challenge of antimicrobial resistance necessitates a continued and deepened understanding of the molecular interactions between these drugs, their targets, and the resistance mechanisms that bacteria employ. The experimental approaches and data presented in this guide offer a solid foundation for researchers dedicated to advancing the field of antimicrobial drug discovery and development.

References

Methodological & Application

Synthesis of 6-Chloroquinoline-8-carboxylic acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of quinoline derivatives is a cornerstone of medicinal chemistry. This document provides detailed application notes and protocols for the synthesis of 6-Chloroquinoline-8-carboxylic acid, a key intermediate in the development of various pharmaceutical agents. The primary focus is on the synthesis route originating from 2-amino-5-chlorobenzoic acid.

This guide outlines a proposed direct synthetic method and a validated two-step alternative pathway, complete with experimental protocols, quantitative data summaries, and a visual representation of the synthetic workflow.

Introduction

This compound is a valuable building block in the synthesis of compounds with a wide range of biological activities. Its structure is present in several molecules of therapeutic interest. The synthesis of this compound can be approached through classical quinoline synthesis reactions, such as the Skraup or Doebner-von Miller reactions. These methods involve the reaction of an aniline derivative with glycerol or an α,β-unsaturated carbonyl compound in the presence of an acid and an oxidizing agent.

This document details a proposed one-step synthesis of this compound directly from 2-amino-5-chlorobenzoic acid via a Skraup-type reaction. Additionally, an alternative, experimentally validated two-step synthesis starting from 4-chloro-2-methylaniline is presented.

Proposed Synthetic Pathway: Direct Synthesis from 2-amino-5-chlorobenzoic acid

A direct synthesis of this compound from 2-amino-5-chlorobenzoic acid can be envisioned through a Skraup reaction. This reaction involves the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to form the quinoline ring system. While a specific protocol for this exact transformation is not extensively documented, the general principles of the Skraup reaction with substituted anilines suggest its feasibility. The reaction of m-aminobenzoic acid in a Skraup reaction is known to produce a mixture of quinoline-5- and -7-carboxylic acids.[1]

Reaction Scheme:

Alternative Two-Step Synthetic Pathway

A validated alternative route involves the Skraup synthesis of an intermediate, 6-chloro-8-methylquinoline, followed by its oxidation to the desired carboxylic acid.

Step 1: Synthesis of 6-chloro-8-methylquinoline

This step utilizes the Skraup reaction between 4-chloro-2-methylaniline and glycerol.

Step 2: Oxidation of 6-chloro-8-methylquinoline

The methyl group at the 8-position is then oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate or nitric acid.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product for the alternative two-step synthesis.

Table 1: Reactants and Products for the Synthesis of 6-chloro-8-methylquinoline

CompoundMolecular FormulaMolecular Weight ( g/mol )Role
4-Chloro-2-methylanilineC₇H₈ClN141.60Starting Material
GlycerolC₃H₈O₃92.09Reagent
NitrobenzeneC₆H₅NO₂123.11Oxidizing Agent/Solvent
Sulfuric AcidH₂SO₄98.08Catalyst/Dehydrating Agent
6-chloro-8-methylquinolineC₁₀H₈ClN177.63Product

Table 2: Reactants and Products for the Oxidation of 6-chloro-8-methylquinoline

CompoundMolecular FormulaMolecular Weight ( g/mol )Role
6-chloro-8-methylquinolineC₁₀H₈ClN177.63Starting Material
Potassium PermanganateKMnO₄158.03Oxidizing Agent
This compoundC₁₀H₆ClNO₂207.61Product

Experimental Protocols

Protocol 1: Proposed Skraup Synthesis of this compound from 2-amino-5-chlorobenzoic acid

Materials:

  • 2-amino-5-chlorobenzoic acid

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (or another suitable oxidizing agent like arsenic pentoxide)

  • Ferrous sulfate (optional, to moderate the reaction)

  • Sodium hydroxide solution (for workup)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • In a large, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add concentrated sulfuric acid to glycerol while cooling in an ice bath.

  • To this mixture, add 2-amino-5-chlorobenzoic acid and a catalytic amount of ferrous sulfate.

  • Slowly add nitrobenzene to the reaction mixture.

  • Heat the mixture carefully. The Skraup reaction is notoriously exothermic and requires careful temperature control.[2][3] The reaction is typically heated to around 140-160 °C.

  • After the initial vigorous reaction subsides, continue heating for several hours to ensure the completion of the reaction, monitoring by thin-layer chromatography (TLC).

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a concentrated sodium hydroxide solution to precipitate the crude product.

  • Filter the crude product and wash it with water.

  • For purification, the crude product can be dissolved in a dilute sodium hydroxide solution and then re-precipitated by the addition of hydrochloric acid.

  • The precipitated this compound is then filtered, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

Protocol 2: Synthesis of 6-chloro-8-methylquinoline from 4-chloro-2-methylaniline (Validated)

This protocol is adapted from a documented procedure.

Materials:

  • 4-chloro-2-methylaniline

  • Glycerol

  • Nitrobenzene

  • Concentrated Sulfuric Acid

  • Sodium hydroxide solution (40% aqueous)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 4-chloro-2-methylaniline (100 g, 0.706 mol) and glycerol (260 g, 2.82 mol) in nitrobenzene (200 mL), add concentrated sulfuric acid (200 mL) dropwise at room temperature.

  • Slowly heat the reaction mixture to 140 °C. A vigorous exothermic reaction may be observed.

  • Maintain the reaction at 140 °C for 6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction to room temperature and stir overnight.

  • Quench the reaction mixture by pouring it into chilled water (5 L).

  • Adjust the pH to ~9 using a 40% aqueous sodium hydroxide solution.

  • Extract the product with ethyl acetate (3 L, then 5 x 2 L).

  • Combine the organic layers and wash with water (3 L) and brine solution (3 L).

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under vacuum.

  • Purify the crude residue by flash chromatography using an ethyl acetate/hexane (5:95) eluent to afford 6-chloro-8-methylquinoline. A typical yield is around 80%.

Protocol 3: Proposed Oxidation of 6-chloro-8-methylquinoline to this compound

Materials:

  • 6-chloro-8-methylquinoline

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃)

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl)

  • Water

Procedure:

  • In a round-bottom flask, dissolve 6-chloro-8-methylquinoline in a suitable solvent such as aqueous acetone or pyridine.

  • Prepare a solution of potassium permanganate in water.

  • Slowly add the potassium permanganate solution to the solution of 6-chloro-8-methylquinoline with vigorous stirring. The reaction is exothermic and should be controlled with an ice bath.

  • After the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation. Monitor the reaction by TLC.

  • Cool the reaction mixture and filter off the manganese dioxide (MnO₂) precipitate.

  • To the filtrate, add a solution of sodium bisulfite to destroy any excess permanganate.

  • Acidify the solution with hydrochloric acid to precipitate the this compound.

  • Filter the precipitated product, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound. Potassium permanganate is a strong oxidizing agent capable of oxidizing alkyl groups on aromatic rings to carboxylic acids.[4][5][6]

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the two-step synthesis of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Skraup Reaction cluster_intermediate Intermediate cluster_step2 Step 2: Oxidation cluster_final Final Product 4-Chloro-2-methylaniline 4-Chloro-2-methylaniline ReactionVessel1 Skraup Synthesis (H₂SO₄, Nitrobenzene, 140°C) 4-Chloro-2-methylaniline->ReactionVessel1 Glycerol Glycerol Glycerol->ReactionVessel1 6-chloro-8-methylquinoline 6-chloro-8-methylquinoline ReactionVessel1->6-chloro-8-methylquinoline ReactionVessel2 Oxidation (KMnO₄, Heat) 6-chloro-8-methylquinoline->ReactionVessel2 FinalProduct This compound ReactionVessel2->FinalProduct

Caption: Workflow for the two-step synthesis of this compound.

Conclusion

The synthesis of this compound is a key process for the development of novel pharmaceuticals. While a direct, documented one-step synthesis from 2-amino-5-chlorobenzoic acid remains to be fully detailed in the literature, the proposed Skraup reaction provides a chemically sound starting point for investigation. The alternative two-step pathway, commencing with 4-chloro-2-methylaniline, offers a validated and high-yielding route to an important precursor, which can then be oxidized to the target molecule. The protocols and data presented herein are intended to serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug development.

References

Protocol for the Skraup Synthesis of 6-Chloroquinolines: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of 6-chloroquinoline via the Skraup reaction. This protocol outlines both a classic thermal method and a modern microwave-assisted approach, offering flexibility depending on available equipment and desired reaction times.

The Skraup synthesis is a fundamental method for the preparation of quinolines, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[1] For the synthesis of 6-chloroquinoline, the readily available 4-chloroaniline is used as the starting material. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, acid-catalyzed cyclization, and subsequent oxidation to furnish the quinoline ring system.

Data Presentation: Reaction Parameters and Yields

The following table summarizes quantitative data for different protocols for the Skraup synthesis of 6-chloroquinoline from 4-chloroaniline.

ParameterProtocol 1: Classic Thermal SynthesisProtocol 2: Microwave-Assisted Synthesis
Starting Material 4-Chloroaniline4-Chloroaniline
Glycerol Source GlycerolGlycerol
Acid Catalyst Concentrated Sulfuric AcidConcentrated Sulfuric Acid
Oxidizing Agent Arsenic Pentoxide or NitrobenzeneNot explicitly required (sulfuric acid at high temp)
Moderator Ferrous Sulfate (recommended)Not applicable
Reaction Temperature 140-150 °C200 °C
Reaction Time 3-4 hours15 minutes
Reported Yield Variable, typically moderate46%
Purification Method Steam Distillation, RecrystallizationColumn Chromatography

Experimental Protocols

Protocol 1: Classic Skraup Synthesis of 6-Chloroquinoline (Thermal Conditions)

This protocol is adapted from established Skraup reaction procedures and is tailored for the synthesis of 6-chloroquinoline from 4-chloroaniline. The reaction is known to be exothermic and can be vigorous; therefore, careful control of the reaction conditions is crucial.[2] The use of a moderator such as ferrous sulfate is recommended to ensure a smoother reaction.[2]

Materials:

  • 4-Chloroaniline

  • Anhydrous Glycerol

  • Concentrated Sulfuric Acid (98%)

  • Arsenic Pentoxide or Nitrobenzene (oxidizing agent)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) (moderator)

  • Sodium Hydroxide solution (for neutralization)

  • Toluene or other suitable extraction solvent

  • Anhydrous Sodium Sulfate or Magnesium Sulfate (drying agent)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to a mixture of 4-chloroaniline and ferrous sulfate heptahydrate with external cooling.

  • Addition of Glycerol and Oxidizing Agent: To the stirred mixture, slowly add anhydrous glycerol. If using, add the oxidizing agent (nitrobenzene or arsenic pentoxide).

  • Heating: Gently heat the reaction mixture in an oil bath to 140-150°C. The reaction is exothermic, and the heating should be carefully controlled. Maintain this temperature for 3-4 hours.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Carefully dilute the mixture with water and neutralize it with a concentrated sodium hydroxide solution until it is strongly alkaline.

  • Purification: The crude 6-chloroquinoline can be purified by steam distillation. Collect the distillate and separate the organic layer. The crude product can be further purified by recrystallization from a suitable solvent or vacuum distillation.

Protocol 2: Microwave-Assisted Skraup Synthesis of 6-Chloroquinoline

This protocol offers a rapid and efficient alternative to the classic thermal method.

Materials:

  • 4-Chloroaniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Ethyl Acetate (for extraction)

  • Hexane (for chromatography)

  • Silica Gel (for column chromatography)

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Mixture Preparation: In a microwave-safe reaction vessel, combine 4-chloroaniline, glycerol, and concentrated sulfuric acid.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Heat the mixture to 200°C and hold at this temperature for 15 minutes.

  • Work-up and Extraction: After the reaction, cool the vessel to room temperature. Dilute the reaction mixture with water and neutralize with a suitable base. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane eluent system to yield pure 6-chloroquinoline.

Visualizations

Skraup Synthesis of 6-Chloroquinoline: Reaction Pathway

G cluster_reactants Reactants cluster_steps Reaction Steps cluster_intermediates Intermediates cluster_product Product 4-Chloroaniline 4-Chloroaniline Michael_Addition Michael Addition 4-Chloroaniline->Michael_Addition Glycerol Glycerol Dehydration Dehydration of Glycerol Glycerol->Dehydration H2SO4 H2SO4 H2SO4 Oxidizing_Agent Oxidizing Agent (e.g., Nitrobenzene) Acrolein Acrolein Dehydration->Acrolein Adduct Michael Adduct Michael_Addition->Adduct Cyclization Acid-Catalyzed Cyclization Dihydroquinoline Dihydro-6-chloroquinoline Cyclization->Dihydroquinoline Oxidation Oxidation 6-Chloroquinoline 6-Chloroquinoline Oxidation->6-Chloroquinoline Acrolein->Michael_Addition Adduct->Cyclization H+ Dihydroquinoline->Oxidation [O]

Caption: Reaction pathway for the Skraup synthesis of 6-chloroquinoline.

Experimental Workflow for Classic Skraup Synthesis

G Start Start Mixing Mix 4-Chloroaniline, FeSO4, and H2SO4 Start->Mixing Addition Add Glycerol and Oxidizing Agent Mixing->Addition Heating Heat at 140-150°C for 3-4 hours Addition->Heating Cooling Cool to Room Temperature Heating->Cooling Neutralization Dilute with Water and Neutralize Cooling->Neutralization Purification Purify by Steam Distillation Neutralization->Purification End 6-Chloroquinoline Purification->End

Caption: Experimental workflow for the classic Skraup synthesis.

References

Application Notes: 6-Chloroquinoline-8-carboxylic Acid as a Versatile Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide spectrum of biological activities. Among the various substituted quinolines, 6-Chloroquinoline-8-carboxylic acid presents a promising starting point for the development of novel therapeutic agents. The presence of the chloro-substituent at the 6-position has been associated with enhanced biological efficacy in several quinoline-based compounds. The carboxylic acid at the 8-position provides a convenient handle for chemical modification, allowing for the synthesis of diverse libraries of derivatives, such as amides, esters, and hydrazones, to explore structure-activity relationships (SAR).

These application notes provide an overview of the potential applications of this compound as a scaffold in drug discovery, with a focus on its utility in developing novel anticancer and antimicrobial agents. Detailed protocols for the synthesis and biological evaluation of its derivatives are also presented.

Key Applications

Anticancer Drug Discovery

Derivatives of the quinoline scaffold have been extensively investigated for their anticancer properties. The 6-chloro substitution, in particular, has been identified as a key feature for potent activity in some series of quinoline-based anticancer agents.[1] While specific data for derivatives of this compound is limited in publicly available literature, the general class of quinoline carboxamides has shown significant promise as inhibitors of various protein kinases and other cancer-related targets.

Potential Molecular Targets:

  • PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several quinoline-based molecules have been developed as inhibitors of this pathway. The this compound scaffold can be utilized to design novel inhibitors targeting key kinases in this cascade, such as PI3Kα and mTOR.

  • Other Kinases: The versatile nature of the quinoline scaffold allows for the design of inhibitors targeting a wide range of other protein kinases implicated in cancer, such as Casein Kinase 2 (CK2).

Quantitative Data for Related Chloroquinoline Derivatives:

Compound ClassCancer Cell LineIC50 (µM)Reference
Chloroquinoline-benzenesulfonamide hybridLung (A549)44.34[2]
Chloroquinoline-benzenesulfonamide hybridHeLa30.92[2]
Chloroquinoline-benzenesulfonamide hybridColorectal (lovo)28.82[2]
6-chloro-quinazolin derivativeMGC-8031.96[3]
6-chloro-quinazolin derivativeBcap-378.47[3]
Antimicrobial Drug Discovery

The quinoline scaffold is also a well-established pharmacophore in the development of antimicrobial agents, with fluoroquinolones being a prominent class of antibiotics. Derivatives of 8-hydroxyquinoline, a related scaffold, have demonstrated broad-spectrum antibacterial and antifungal activity. The 6-chloro-substitution can contribute to the antimicrobial potency of quinoline derivatives.

Potential Mechanisms of Action:

  • Inhibition of Bacterial DNA Gyrase and Topoisomerase IV: A primary mechanism for many quinolone antibiotics.

  • Metal Chelation: The 8-hydroxyquinoline core is a known metal chelator, which can disrupt essential metal-dependent enzymatic processes in microbes. While this compound does not possess the 8-hydroxyl group, its derivatives could be designed to incorporate metal-binding motifs.

Quantitative Data for Related Chloroquinoline Derivatives:

The following table presents the Minimum Inhibitory Concentration (MIC) values for related chloroquinoline compounds against various microbial strains.

Compound ClassMicrobial StrainMIC (µg/mL)Reference
5-chloro-8-hydroxyquinoline-ciprofloxacin hybridStaphylococcus aureus4-16[1]
5-chloro-8-hydroxyquinoline-ciprofloxacin hybridEnterococcus faecalis4-16[1]

Experimental Protocols

Synthesis of N-Aryl-6-chloroquinoline-8-carboxamides

This protocol describes a general method for the synthesis of amide derivatives of this compound, a key step in diversifying the scaffold for biological screening.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Substituted aniline

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous Dimethylformamide (DMF) (optional)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Activation of the Carboxylic Acid:

    • To a solution of this compound (1.0 eq) in anhydrous DCM or THF, add a catalytic amount of DMF (1-2 drops).

    • Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.5 eq) dropwise at 0 °C.

    • Allow the reaction mixture to stir at room temperature for 2-4 hours, or until the evolution of gas ceases.

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude 6-chloroquinoline-8-carbonyl chloride.

  • Amide Coupling:

    • Dissolve the crude acyl chloride in anhydrous DCM or THF.

    • In a separate flask, dissolve the desired substituted aniline (1.1 eq) and triethylamine (2.0 eq) in anhydrous DCM or THF.

    • Slowly add the solution of the acyl chloride to the amine solution at 0 °C.

    • Allow the reaction to stir at room temperature overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, wash the mixture with saturated sodium bicarbonate solution, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-aryl-6-chloroquinoline-8-carboxamide.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized 6-chloroquinoline-8-carboxamide derivatives

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compounds in culture medium from a stock solution in DMSO. The final DMSO concentration should be less than 0.5%.

    • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.

    • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound activation Activation (e.g., SOCl2) start->activation acyl_chloride 6-Chloroquinoline-8-carbonyl chloride activation->acyl_chloride coupling Amide Coupling (Substituted Aniline, Base) acyl_chloride->coupling crude_product Crude Product coupling->crude_product purification Purification (Column Chromatography) crude_product->purification final_compound N-Aryl-6-chloroquinoline- 8-carboxamide Derivatives purification->final_compound treatment Compound Treatment final_compound->treatment cell_culture Cancer Cell Lines cell_culture->treatment assay In Vitro Assay (e.g., MTT) treatment->assay data_analysis Data Analysis assay->data_analysis activity IC50 / MIC Values data_analysis->activity

General workflow for synthesis and biological evaluation.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor 6-Chloroquinoline-8- carboxamide Derivative Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

This compound represents a valuable and versatile scaffold for the design and synthesis of novel drug candidates. Its amenability to chemical modification allows for the generation of large compound libraries for high-throughput screening. While further research is needed to fully elucidate the potential of this specific scaffold, the broader class of quinoline derivatives has demonstrated significant promise in the fields of oncology and infectious diseases. The protocols and data presented herein provide a foundation for researchers to explore the therapeutic potential of novel compounds derived from this compound.

References

Application Notes and Protocols for the Derivatization of 6-Chloroquinoline-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed synthetic protocols for the derivatization of 6-Chloroquinoline-8-carboxylic acid, a versatile scaffold for the development of novel chemical entities in medicinal chemistry and materials science. This document outlines procedures for functionalization at both the C8-carboxylic acid and the C6-chloro positions, enabling the synthesis of a diverse range of derivatives, including amides, esters, and biaryl compounds.

Introduction

This compound is a key heterocyclic building block. The presence of two distinct reactive sites—a carboxylic acid and an aryl chloride—allows for selective and sequential modifications. Derivatization of the carboxylic acid via amide bond formation or esterification is a common strategy to introduce a variety of functional groups. The chloro substituent at the C6 position is amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, which facilitate the introduction of aryl, heteroaryl, and amino moieties. These derivatizations are crucial for exploring structure-activity relationships (SAR) in drug discovery programs.

Derivatization Strategies

The primary strategies for the derivatization of this compound are categorized into two main types based on the reactive site:

  • Reactions at the C8-Carboxylic Acid:

    • Amide Coupling

    • Esterification

  • Reactions at the C6-Chloro Position:

    • Suzuki-Miyaura Cross-Coupling

    • Buchwald-Hartwig Amination

The following sections provide detailed protocols for each of these transformations.

Protocol 1: Amide Coupling at the C8-Carboxylic Acid Position

Amide bond formation is a fundamental transformation in medicinal chemistry for the synthesis of biologically active compounds. The following protocol utilizes a common coupling reagent, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), to facilitate the reaction between this compound and a primary or secondary amine.

Quantitative Data Summary
EntryAmineCoupling ReagentBaseSolventTime (h)Yield (%)
1MorpholineBOPTEADMF1285-95
2AnilineBOPTEADMF1280-90
3BenzylamineBOPTEADMF1288-98

Yields are typical for this type of reaction and may vary depending on the specific amine and reaction conditions.

Experimental Protocol: Synthesis of 6-Chloro-N-(morpholino)-quinoline-8-carboxamide

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.5 eq)

  • BOP reagent (1.5 eq)

  • Triethylamine (TEA) (5.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ice-cold water

  • Standard filtration and drying equipment

Procedure:

  • To a stirred solution of this compound (1.0 mmol) in DMF (10 mL), add the amine (e.g., morpholine, 1.5 mmol), BOP reagent (1.5 mmol), and triethylamine (5.0 mmol).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the completion of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the resulting precipitate by filtration and wash with water.

  • Dry the solid under vacuum to yield the desired amide product.[1]

  • If necessary, purify the product by recrystallization or column chromatography.

Amide_Coupling 6-Chloroquinoline-8-carboxylic_acid This compound BOP_TEA BOP, TEA, DMF 6-Chloroquinoline-8-carboxylic_acid->BOP_TEA Amine Amine (R-NH2) Amine->BOP_TEA Amide_Product 6-Chloroquinoline-8-carboxamide BOP_TEA->Amide_Product

Amide coupling of this compound.

Protocol 2: Esterification of the C8-Carboxylic Acid

Esterification is a common method for modifying the physicochemical properties of a molecule, such as solubility and cell permeability. The Steglich esterification, using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is a mild and efficient method for the synthesis of esters from carboxylic acids and alcohols.

Quantitative Data Summary
EntryAlcoholCoupling SystemSolventTime (h)Yield (%)
1MethanolDCC/DMAPDichloromethane4-690-98
2EthanolDCC/DMAPDichloromethane4-685-95
3IsopropanolDCC/DMAPDichloromethane6-875-85

Yields are typical and can be influenced by the steric hindrance of the alcohol.

Experimental Protocol: Synthesis of Methyl 6-Chloroquinoline-8-carboxylate

Materials:

  • This compound (1.0 eq)

  • Alcohol (e.g., Methanol, 1.5 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Standard work-up and purification equipment

Procedure:

  • Dissolve this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask under an inert atmosphere.

  • Add the alcohol (1.5 mmol) and DMAP (0.1 mmol) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DCC (1.1 mmol) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ester.

Esterification Carboxylic_Acid This compound Coupling DCC, DMAP, DCM Carboxylic_Acid->Coupling Alcohol Alcohol (R-OH) Alcohol->Coupling Ester_Product 6-Chloroquinoline-8-carboxylate Coupling->Ester_Product

Steglich esterification of this compound.

Protocol 3: Suzuki-Miyaura Cross-Coupling at the C6-Chloro Position

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds. This protocol describes the coupling of a 6-chloroquinoline-8-carboxylate ester with an arylboronic acid. The ester group is often used to improve solubility and prevent interference from the carboxylic acid during the coupling reaction.

Quantitative Data Summary
EntryArylboronic AcidCatalystLigandBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂SPhosK₃PO₄Toluene/H₂O10075-85
24-Methoxyphenylboronic acidPd₂(dba)₃XPhosK₂CO₃Dioxane11080-90
33-Pyridylboronic acidPd(PPh₃)₄-Na₂CO₃DME/H₂O9070-80

Yields are based on similar Suzuki-Miyaura reactions with chloroquinolines and may require optimization.

Experimental Protocol: Synthesis of Methyl 6-Arylquinoline-8-carboxylate

Materials:

  • Methyl 6-chloroquinoline-8-carboxylate (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 eq)

  • Solvent system (e.g., Toluene/Water 10:1)

  • Standard Schlenk techniques and inert atmosphere equipment

Procedure:

  • To a Schlenk flask, add methyl 6-chloroquinoline-8-carboxylate (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.02-0.05 mmol), the phosphine ligand (0.04-0.10 mmol), and the base (2.0-3.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (10 mL).

  • Heat the reaction mixture to the specified temperature (e.g., 100 °C) and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Coupling Chloroquinoline Methyl 6-chloroquinoline-8-carboxylate Catalyst Pd Catalyst, Base, Solvent Chloroquinoline->Catalyst Boronic_Acid Arylboronic Acid Boronic_Acid->Catalyst Coupled_Product Methyl 6-arylquinoline-8-carboxylate Catalyst->Coupled_Product

Suzuki-Miyaura coupling at the C6 position.

Protocol 4: Buchwald-Hartwig Amination at the C6-Chloro Position

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. This method is highly effective for the synthesis of N-aryl and N-heteroaryl amines from aryl halides.

Quantitative Data Summary
EntryAmineCatalystLigandBaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃BINAPNaOtBuToluene10080-90
2AnilinePd(OAc)₂XantphosCs₂CO₃Dioxane11075-85
3BenzylaminePd₂(dba)₃RuPhosK₃PO₄Toluene10085-95

Yields are based on literature for similar Buchwald-Hartwig aminations on haloquinolines and may require optimization.

Experimental Protocol: Synthesis of Methyl 6-(Amino)quinoline-8-carboxylate

Materials:

  • Methyl 6-chloroquinoline-8-carboxylate (1.0 eq)

  • Amine (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Phosphine ligand (e.g., BINAP, 2-6 mol%)

  • Base (e.g., NaOtBu, 1.4 eq)

  • Anhydrous solvent (e.g., Toluene)

  • Standard Schlenk techniques and inert atmosphere equipment

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst (0.01-0.03 mmol), phosphine ligand (0.02-0.06 mmol), and base (1.4 mmol) to a Schlenk tube.

  • Add methyl 6-chloroquinoline-8-carboxylate (1.0 mmol) and the anhydrous solvent (10 mL).

  • Add the amine (1.2 mmol) to the mixture.

  • Seal the Schlenk tube and heat the reaction mixture to the specified temperature (e.g., 100 °C) with stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[2]

Buchwald_Hartwig Chloroquinoline Methyl 6-chloroquinoline-8-carboxylate Catalyst Pd Catalyst, Base, Solvent Chloroquinoline->Catalyst Amine Amine (R-NH2) Amine->Catalyst Aminated_Product Methyl 6-(amino)quinoline-8-carboxylate Catalyst->Aminated_Product

Buchwald-Hartwig amination at the C6 position.

References

Application of 6-Chloroquinoline-8-carboxylic Acid in Designing Antimicrobial Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 6-chloroquinoline-8-carboxylic acid as a scaffold in the design and synthesis of novel antimicrobial compounds. The quinoline core is a well-established pharmacophore in numerous therapeutic agents, and its derivatives have shown a wide spectrum of biological activities, including potent antimicrobial effects. The introduction of a chlorine atom at the 6-position and a carboxylic acid group at the 8-position offers a versatile platform for chemical modification to develop new drug candidates with enhanced efficacy and selectivity.

Overview and Rationale

This compound serves as a key building block for the synthesis of a variety of derivatives, primarily through modification of the carboxylic acid group to form amides, esters, and other functional moieties. These modifications allow for the exploration of structure-activity relationships (SAR) to optimize antimicrobial potency, spectrum of activity, and pharmacokinetic properties. The rationale behind using this scaffold lies in the proven antimicrobial activity of the quinoline nucleus, which can be fine-tuned by the electronic and steric properties of the substituents.

Key Applications in Antimicrobial Drug Design

The primary application of this compound in this context is the synthesis of novel carboxamide derivatives. The amide bond provides a stable linkage to introduce diverse chemical functionalities, allowing for the modulation of the compound's physicochemical properties and its interaction with biological targets.

Potential Mechanisms of Action:

While the specific mechanisms of action for derivatives of this compound are not extensively documented, related quinoline-based antimicrobials are known to act through several pathways:

  • Inhibition of DNA Gyrase and Topoisomerase IV: Many quinolone antibiotics function by inhibiting these essential bacterial enzymes, which are responsible for DNA replication, repair, and recombination.

  • Disruption of the Bacterial Cell Membrane: Some quinoline derivatives have been shown to interfere with the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.

  • Chelation of Metal Ions: The quinoline scaffold can chelate metal ions that are essential for the function of various bacterial enzymes.

Data Presentation: Antimicrobial Activity of Related Compounds

Due to the limited availability of specific antimicrobial data for derivatives of this compound in the reviewed literature, the following table summarizes the in vitro antibacterial activity of analogous 2-chloroquinoline-4-carboxamides and quinoline-6-carboxamides against common bacterial pathogens. This data is presented to illustrate the potential antimicrobial efficacy that could be achieved through the derivatization of the this compound scaffold.

Compound IDStructure (Analogous Scaffolds)Test OrganismMIC (µg/mL)
2a 2-Chloro-N-(cyclopropyl)quinoline-4-carboxamideEscherichia coli100
Staphylococcus aureus50
2b 2-Chloro-N-(2-methylphenyl)quinoline-4-carboxamideEscherichia coli200
Staphylococcus aureus100
3a N-(Cyclopropyl)quinoline-6-carboxamideEscherichia coli50
Staphylococcus aureus25
3b N-(2-Methylphenyl)quinoline-6-carboxamideEscherichia coli100
Staphylococcus aureus50

Data adapted from analogous compounds reported in the literature. MIC values are illustrative of the potential activity of this class of compounds.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of 6-chloroquinoline-8-carboxamide derivatives and their subsequent evaluation for antimicrobial activity.

General Protocol for the Synthesis of N-Substituted-6-chloroquinoline-8-carboxamides

This protocol describes a general two-step procedure for the synthesis of amide derivatives from this compound via an acyl chloride intermediate.

Step 1: Synthesis of 6-Chloroquinoline-8-carbonyl chloride

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • Dry N,N-Dimethylformamide (DMF) (catalytic amount)

    • Anhydrous toluene or dichloromethane (DCM)

    • Round-bottom flask with reflux condenser and drying tube

    • Magnetic stirrer and heating mantle

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 equivalent) in anhydrous toluene or DCM.

    • Add a catalytic amount of dry DMF.

    • Slowly add thionyl chloride (2-3 equivalents) or oxalyl chloride (1.5-2 equivalents) to the suspension at room temperature with stirring.

    • Heat the reaction mixture to reflux (typically 60-80 °C) for 2-4 hours. Monitor the reaction by observing the cessation of gas evolution (HCl and SO₂ or CO and CO₂).

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator to obtain the crude 6-chloroquinoline-8-carbonyl chloride. This intermediate is often used in the next step without further purification.

Step 2: Amide Coupling with Primary or Secondary Amines

  • Materials:

    • Crude 6-chloroquinoline-8-carbonyl chloride (from Step 1)

    • Desired primary or secondary amine (1.0-1.2 equivalents)

    • Triethylamine (TEA) or pyridine (as a base, 2-3 equivalents)

    • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

    • Round-bottom flask

    • Magnetic stirrer

    • Separatory funnel

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve the crude 6-chloroquinoline-8-carbonyl chloride in anhydrous DCM or THF.

    • In a separate flask, dissolve the desired amine (1.0-1.2 equivalents) and triethylamine (2-3 equivalents) in the same anhydrous solvent.

    • Slowly add the amine solution to the acyl chloride solution at 0 °C (ice bath) with continuous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the pure N-substituted-6-chloroquinoline-8-carboxamide.

Protocol for In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains.

  • Materials:

    • Synthesized 6-chloroquinoline-8-carboxamide derivatives

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Mueller-Hinton Broth (MHB)

    • 96-well microtiter plates

    • Bacterial inoculum standardized to 0.5 McFarland turbidity

    • Positive control antibiotic (e.g., Ciprofloxacin)

    • Negative control (broth with solvent)

    • Incubator (37 °C)

    • Microplate reader (optional)

  • Procedure:

    • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in MHB to achieve a range of desired concentrations.

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add the standardized bacterial suspension to each well containing the diluted compounds.

    • Include a positive control (a known antibiotic) and a negative control (broth with solvent and no compound) on each plate.

    • Incubate the plates at 37 °C for 18-24 hours.

    • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Mandatory Visualizations

The following diagrams illustrate the key experimental workflow and a potential mechanism of action for the synthesized antimicrobial compounds.

Synthesis_Workflow Start 6-Chloroquinoline- 8-carboxylic acid AcylChloride 6-Chloroquinoline- 8-carbonyl chloride Start->AcylChloride SOCl₂ or (COCl)₂, cat. DMF Amide N-Substituted-6-chloro- quinoline-8-carboxamide AcylChloride->Amide Amine Primary/Secondary Amine Amine->Amide Base (TEA) Purification Purification (Chromatography/ Recrystallization) Amide->Purification FinalProduct Pure Antimicrobial Compound Purification->FinalProduct

Caption: Synthetic workflow for N-substituted-6-chloroquinoline-8-carboxamides.

DNA_Gyrase_Inhibition Compound 6-Chloroquinoline-8- carboxamide Derivative Binding Binding to DNA-Gyrase Complex Compound->Binding DNAGyrase Bacterial DNA Gyrase DNAGyrase->Binding Inhibition Inhibition of DNA Supercoiling Binding->Inhibition ReplicationBlock Blockage of DNA Replication & Repair Inhibition->ReplicationBlock CellDeath Bacterial Cell Death ReplicationBlock->CellDeath

Caption: Postulated mechanism of action via DNA gyrase inhibition.

Application Notes and Protocols for Developing Kinase Inhibitors Using a 6-Chloroquinoline Core Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous approved therapeutic agents. Its rigid framework and synthetic tractability make it an attractive starting point for the design of targeted therapies. Within this class, the 6-chloroquinoline core has emerged as a key building block in the development of novel kinase inhibitors. The presence of the chlorine atom at the 6-position can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule, often enhancing binding affinity and metabolic stability.

This document provides detailed application notes and protocols for the development of kinase inhibitors based on the 6-chloroquinoline scaffold. It covers synthetic methodologies, biological evaluation techniques, and data interpretation, with a focus on key cancer-related signaling pathways such as the PI3K/Akt/mTOR and receptor tyrosine kinase (RTK) pathways.

Key Target Kinases and Signaling Pathways

Kinase inhibitors featuring a quinoline core have demonstrated activity against a range of protein kinases implicated in oncogenesis. The primary targets for inhibitors derived from a 6-chloroquinoline scaffold are often found within critical cell signaling pathways that regulate cell growth, proliferation, survival, and angiogenesis.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that is frequently hyperactivated in various human cancers. This pathway plays a crucial role in cell survival, proliferation, and metabolism. Small molecule inhibitors that target key kinases within this pathway, such as PI3K and mTOR, are of significant therapeutic interest. The 6-chloroquinoline scaffold has been utilized in the design of compounds targeting this pathway, particularly as inhibitors of mTOR.

Receptor Tyrosine Kinase (RTK) Pathways

Receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), are transmembrane proteins that, upon activation by their respective ligands, initiate downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/Akt pathways.[1] Dysregulation of RTK signaling is a common driver of tumor growth and angiogenesis.[1] The quinoline core is a well-established pharmacophore in the design of RTK inhibitors, and the 6-chloro substitution can be a key modification for optimizing activity against these targets.

Data Presentation: Inhibitory Activity of 6-Chloroquinoline Derivatives

While extensive public data on a wide range of 6-chloroquinoline-based kinase inhibitors is still emerging, the following table summarizes the biological activity of a representative compound and related quinoline derivatives to illustrate the potential of this scaffold.

Compound IDStructureTarget/AssayIC50Reference
C1 (6-chloro-2-phenylquinolin-4-yl)(1H-imidazol-1-yl)methanoneHCT116 Cell Viability97.38 µM[2]
C2 (6-chloro-2-phenylquinolin-4-yl)(piperidin-1-yl)methanoneHCT116 Cell Viability113.2 µM[2]
Related Imidazo[4,5-c]quinoline Compound 39PI3Kα0.9 µM[1]
Related Quinoline Compound 40PI3Kδ1.9 nM[1]

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of 6-chloroquinoline-based kinase inhibitors are provided below. These protocols are intended to serve as a starting point for researchers in this field.

Protocol 1: Synthesis of the 6-Chloroquinoline Core Intermediate

A key starting material for many 6-chloroquinoline-based inhibitors is 6-chloro-2-phenylquinolin-4-ol . Two common synthetic routes are the Friedländer synthesis and the Gould-Jacobs reaction.[3]

Friedländer Synthesis of 6-Chloro-2-phenylquinolin-4-ol [3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-chlorobenzophenone (1.0 eq), ethyl acetoacetate (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq) in absolute ethanol.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-120 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Filter the precipitate and wash with cold ethanol to remove unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield pure 6-chloro-2-phenylquinolin-4-ol.

Protocol 2: Synthesis of a Representative 6-Chloroquinoline Derivative

This protocol describes the synthesis of a derivative from the 6-chloro-2-phenylquinolin-4-ol intermediate. For example, to synthesize amide derivatives, the hydroxyl group at the 4-position can be converted to a carboxylic acid and then coupled with an amine.

Synthesis of (6-chloro-2-phenylquinolin-4-yl)(1H-imidazol-1-yl)methanone (C1)

This is a representative synthetic scheme. Specific reaction conditions would need to be optimized.

  • Chlorination: Convert the hydroxyl group of 6-chloro-2-phenylquinolin-4-ol to a chloro group at the 4-position using a suitable chlorinating agent (e.g., POCl₃ or SOCl₂).

  • Carbonylation: Introduce a carboxyl group at the 4-position. This can be achieved through various methods, such as a palladium-catalyzed carbonylation reaction of the 4-chloroquinoline derivative.

  • Amide Coupling: Activate the resulting carboxylic acid (e.g., by converting it to an acyl chloride with thionyl chloride or oxalyl chloride) and then react it with 1H-imidazole in the presence of a base (e.g., triethylamine or pyridine) in an appropriate solvent (e.g., dichloromethane or THF) to form the final amide product.

  • Purification: Purify the final compound using column chromatography on silica gel.

Protocol 3: In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a target kinase using a luminescence-based assay that measures ADP production.[1]

Materials:

  • Recombinant kinase (e.g., mTOR, PI3Kα)

  • Kinase-specific substrate (e.g., for PI3K, PIP2)

  • ATP

  • Assay buffer

  • Synthesized 6-chloroquinoline derivatives (dissolved in DMSO)

  • Positive control inhibitor (known inhibitor of the target kinase)

  • Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well, white, low-volume plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the synthesized compounds and the positive control in DMSO.

  • Reaction Setup: In a 384-well plate, add 1 µL of the test compound or vehicle (DMSO).

  • Add Enzyme/Substrate: Add 2 µL of a mix containing the kinase enzyme and its substrate prepared in the appropriate kinase buffer.

  • Initiate Reaction: Add 2 µL of ATP solution to start the kinase reaction. Incubate the plate at the recommended temperature for a specified duration (e.g., 30-60 minutes).

  • Stop Reaction and Detection: Add the detection reagent according to the manufacturer's instructions to stop the kinase reaction and initiate the luminescent signal.

  • Measurement: Measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control (DMSO only). Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 4: Cell Viability Assay (MTT Assay)

This assay measures the cytotoxic effect of the synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., HCT116)

  • Complete cell culture medium

  • Synthesized 6-chloroquinoline derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Mandatory Visualizations

Signaling Pathway Diagrams

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor 6-Chloroquinoline Inhibitor Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the potential point of inhibition by 6-chloroquinoline derivatives.

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Growth & Proliferation mTOR->Proliferation Inhibitor 6-Chloroquinoline Inhibitor Inhibitor->mTOR Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway, a key target for cancer therapy.

Experimental Workflow Diagrams

Synthesis_Workflow Start Starting Materials (e.g., 2-amino-5-chlorobenzophenone) Synthesis Synthesis of 6-Chloroquinoline Core Intermediate Start->Synthesis Modification Chemical Modification & Derivative Synthesis Synthesis->Modification Purification Purification (e.g., Column Chromatography) Modification->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization FinalCompound Final 6-Chloroquinoline Derivative Characterization->FinalCompound

Caption: General workflow for the synthesis and characterization of 6-chloroquinoline kinase inhibitors.

Biological_Evaluation_Workflow Compound Synthesized 6-Chloroquinoline Derivative KinaseAssay In Vitro Kinase Inhibition Assay Compound->KinaseAssay CellAssay Cell-Based Assay (e.g., MTT Assay) Compound->CellAssay IC50_Kinase Determine Kinase IC50 KinaseAssay->IC50_Kinase IC50_Cell Determine Cytotoxic IC50 CellAssay->IC50_Cell SAR Structure-Activity Relationship (SAR) Analysis IC50_Kinase->SAR IC50_Cell->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: Workflow for the biological evaluation and optimization of 6-chloroquinoline kinase inhibitors.

References

Application Notes and Protocols: 6-Chloroquinoline-8-carboxylic acid as a Rigid Core for PROTAC Linker Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, leveraging the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] These heterobifunctional molecules are composed of a ligand for the POI (warhead), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as its physicochemical properties.[2] While flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, are commonly employed, there is growing interest in the use of rigid linkers to pre-organize the PROTAC into a bioactive conformation, potentially enhancing potency and selectivity.[3]

This document outlines the potential application of 6-chloroquinoline-8-carboxylic acid as a rigid scaffold for the synthesis of PROTAC linkers. The quinoline core offers a structurally constrained backbone, while the carboxylic acid and chloro functionalities provide orthogonal handles for a stepwise and modular PROTAC assembly. Herein, we provide hypothetical, yet chemically robust, protocols for the synthesis of a PROTAC utilizing this novel linker fragment, along with methods for its characterization and biological evaluation.

Signaling Pathway and Mechanism of Action

PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is not degraded in this process and can act catalytically to induce the degradation of multiple target protein molecules. The signaling pathway is depicted below.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI Fragments Proteasome->Degradation Ub Ubiquitin Ub->Ubiquitination

Caption: PROTAC-mediated protein degradation pathway.

Data Presentation: Physicochemical Properties of PROTACs with Different Linker Types

The choice of linker significantly impacts the physicochemical properties and biological activity of a PROTAC. The following table provides a comparative summary of hypothetical data for PROTACs targeting a kinase of interest (KOI) and recruiting the von Hippel-Lindau (VHL) E3 ligase, illustrating the potential advantages of a rigid quinoline-based linker.

PROTAC IDLinker TypeLinker Length (atoms)Molecular Weight (Da)cLogPDC50 (nM)Dmax (%)
PROTAC-1 Flexible (PEG3)129504.25090
PROTAC-2 Flexible (Alkyl C8)89105.57585
PROTAC-3 Rigid (Quinoline-based) 10 980 4.8 15 >95

Note: Data is hypothetical and for illustrative purposes to highlight the potential impact of linker rigidity. DC50 (concentration for 50% degradation) and Dmax (maximum degradation) would be determined experimentally.

Experimental Protocols

The synthesis of a PROTAC using the this compound fragment can be conceptualized in a modular fashion. The following protocols are representative and may require optimization for specific target and E3 ligase ligands.

Overall Synthetic Workflow

The proposed synthetic strategy involves three main stages:

  • Synthesis of an amine-functionalized E3 ligase ligand.

  • Coupling of the E3 ligase ligand to the this compound core via amide bond formation.

  • Attachment of a linker and the warhead via nucleophilic aromatic substitution on the quinoline core.

Synthetic_Workflow Start_E3 Amine-functionalized E3 Ligase Ligand Amide_Coupling Amide Bond Formation (e.g., HATU, DIPEA) Start_E3->Amide_Coupling Quinoline_Core 6-Chloroquinoline- 8-carboxylic acid Quinoline_Core->Amide_Coupling Intermediate E3-Quinoline Intermediate Amide_Coupling->Intermediate SNAr Nucleophilic Aromatic Substitution (SNAr) Intermediate->SNAr Linker_Warhead Amine-terminated Linker + Warhead Linker_Warhead->SNAr Final_PROTAC Final PROTAC Molecule SNAr->Final_PROTAC

Caption: Proposed synthetic workflow for a quinoline-based PROTAC.

Protocol 1: Amide Coupling of this compound with an Amine-Functionalized E3 Ligase Ligand (e.g., VHL-amine)

This protocol describes the formation of an amide bond between the quinoline core and an amine-functionalized VHL ligand.

Materials:

  • This compound

  • Amine-functionalized VHL ligand

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Saturated aqueous NaHCO3 solution

  • Brine

  • Anhydrous Na2SO4

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • To this solution, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve the amine-functionalized VHL ligand (1.1 eq) in a minimal amount of anhydrous DMF.

  • Add the VHL ligand solution dropwise to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the E3-quinoline intermediate.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) for Linker and Warhead Attachment

This protocol details the displacement of the chloro group on the quinoline intermediate with an amine-terminated linker-warhead conjugate.

Materials:

  • E3-Quinoline Intermediate (from Protocol 1)

  • Amine-terminated linker-warhead conjugate (e.g., NH2-PEG3-Warhead)

  • Potassium carbonate (K2CO3) or another suitable base

  • Anhydrous DMF or DMSO

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous Na2SO4

  • Preparative HPLC system

Procedure:

  • In a sealed reaction vial, dissolve the E3-Quinoline Intermediate (1.0 eq) and the amine-terminated linker-warhead conjugate (1.5 eq) in anhydrous DMF or DMSO.

  • Add potassium carbonate (3.0 eq) to the mixture.

  • Seal the vial and heat the reaction mixture to 80-120 °C for 12-24 hours. Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC molecule by preparative HPLC to achieve high purity (>95%).

  • Characterize the purified PROTAC by high-resolution mass spectrometry (HRMS) and ¹H NMR.

Protocol 3: Characterization of the Final PROTAC

LC-MS Analysis:

  • Objective: Confirm the molecular weight and assess the purity of the final PROTAC.

  • Method:

    • Dissolve a small sample of the purified PROTAC in a suitable solvent (e.g., methanol or acetonitrile).

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Elute with a gradient of water and acetonitrile containing 0.1% formic acid.

    • Monitor the eluent by UV detection (e.g., at 254 nm) and mass spectrometry (electrospray ionization, ESI, in positive mode).

    • Confirm the presence of the desired [M+H]⁺ ion corresponding to the calculated molecular weight of the PROTAC. Purity is determined by the peak area at the desired retention time.

¹H NMR Spectroscopy:

  • Objective: Confirm the chemical structure of the final PROTAC.

  • Method:

    • Dissolve 1-5 mg of the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Analyze the spectrum to ensure the presence of characteristic peaks for the warhead, the E3 ligase ligand, and the quinoline linker, and confirm the disappearance of starting material signals.

Protocol 4: Western Blot for Protein Degradation Assay

This protocol is for evaluating the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.[4]

Western_Blot_Workflow Cell_Culture Cell Seeding & Culture Treatment Treat with PROTAC (dose-response) Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification (e.g., BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-POI, anti-Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Image Analysis & Quantification Detection->Analysis

Caption: Experimental workflow for Western blot analysis.

Materials:

  • Cell line expressing the protein of interest (POI)

  • Synthesized PROTAC

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and reagents

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) or vehicle control for a defined period (e.g., 18-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Normalize protein amounts and separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities for the POI and the loading control. Normalize the POI signal to the loading control signal. Plot the normalized POI levels against the PROTAC concentration to determine the DC50 and Dmax.

Conclusion

The use of this compound as a rigid building block for PROTAC linker synthesis presents an intriguing strategy to explore the impact of linker conformation on protein degradation. The synthetic routes proposed are based on well-established chemical transformations, offering a modular and adaptable approach to the creation of novel PROTACs. The provided protocols serve as a foundation for researchers to investigate this and other rigid scaffolds in the pursuit of more potent and selective protein degraders. Rigorous characterization and biological evaluation are essential to validate the efficacy of these next-generation therapeutics.

References

Application Notes & Protocols: HPLC and LC-MS Methods for Analyzing 6-Chloroquinoline-8-carboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloroquinoline-8-carboxylic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and reliable analytical methods are crucial for monitoring reaction progress, identifying impurities, and ensuring the quality of the final product. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust technique for quantifying the main components of a reaction mixture, while Liquid Chromatography-Mass Spectrometry (LC-MS) provides the high sensitivity and specificity needed for identifying and quantifying trace-level impurities and byproducts.

This document provides detailed protocols for the analysis of reactions involving this compound using both HPLC-UV and LC-MS/MS. The methods are designed to be a starting point for researchers and can be further optimized based on specific reaction conditions and available instrumentation.

I. HPLC-UV Method for Reaction Monitoring

This method is suitable for monitoring the conversion of starting materials to this compound and for assessing the purity of the product.

Experimental Protocol

1. Sample Preparation:

  • Withdraw an aliquot (e.g., 50 µL) from the reaction mixture.

  • Quench the reaction if necessary (e.g., by adding a suitable solvent or neutralizing agent).

  • Dilute the sample with the mobile phase (e.g., 1:100 or as appropriate for the expected concentration) to ensure the analyte concentration is within the linear range of the detector.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

2. Instrumentation and Conditions:

ParameterRecommended Conditions
HPLC System A standard HPLC system with a UV-Vis detector.
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A 0.1% Formic acid in Water.
Mobile Phase B 0.1% Formic acid in Acetonitrile.
Gradient Program Start with 95% A and ramp to 95% B over 15 minutes. Hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min.
Column Temperature 30 °C.
Injection Volume 10 µL.
UV Detection Wavelength 254 nm (or a wavelength determined by the UV absorbance spectrum of this compound).
Data Presentation

Table 1: Expected Retention Times and UV Absorbance Maxima

CompoundExpected Retention Time (min)UV λmax (nm)
6-chloro-8-methylquinoline (Starting Material)~ 10.5~ 250, 315
This compound (Product)~ 8.2~ 254, 320

Note: Retention times are estimates and will vary depending on the specific HPLC system and column used.

II. LC-MS/MS Method for Impurity Profiling and Quantification

This method provides high sensitivity and selectivity for the identification and quantification of this compound and its potential impurities or byproducts.

Experimental Protocol

1. Sample Preparation:

  • Prepare samples as described in the HPLC-UV method, ensuring a final dilution that is appropriate for the sensitivity of the mass spectrometer.

  • For quantitative analysis, prepare a series of calibration standards of this compound in a relevant solvent matrix.

2. Instrumentation and Conditions:

ParameterRecommended Conditions
LC-MS/MS System A UHPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
Mobile Phase A 0.1% Formic acid in Water.
Mobile Phase B 0.1% Formic acid in Acetonitrile.
Gradient Program Start with 95% A and ramp to 95% B over 10 minutes. Hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Flow Rate 0.4 mL/min.
Column Temperature 40 °C.
Injection Volume 5 µL.
Ionization Source Electrospray Ionization (ESI), Positive Ion Mode.
MS/MS Mode Multiple Reaction Monitoring (MRM) for quantification or full scan for impurity identification.
Data Presentation

Table 2: Proposed LC-MS/MS Parameters for this compound

CompoundMolecular FormulaMolecular WeightPrecursor Ion (m/z) [M+H]⁺Product Ion (m/z)Collision Energy (eV)
This compoundC₁₀H₆ClNO₂207.61208.0190.0 (loss of H₂O), 162.0 (loss of CO₂)15, 25
6-chloro-8-methylquinolineC₁₀H₈ClN177.63178.0142.0 (loss of HCl)20

Note: Product ions and collision energies are proposed and should be optimized on the specific mass spectrometer being used.

Table 3: Typical Quantitative Performance (to be determined during method validation)

ParameterExpected Value
Linearity (r²)> 0.995
Limit of Detection (LOD)~ 0.1 ng/mL
Limit of Quantification (LOQ)~ 0.5 ng/mL
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 15%

Visualizations

Logical Workflow for Method Development

MethodDevelopmentWorkflow A Define Analytical Goal (Reaction Monitoring vs. Impurity Profiling) B Select Analytical Technique (HPLC-UV or LC-MS/MS) A->B C Initial Method Scouting (Column, Mobile Phase) B->C D Method Optimization (Gradient, Flow Rate, Temperature) C->D E Method Validation (Linearity, Accuracy, Precision) D->E F Routine Analysis E->F

Caption: Workflow for HPLC/LC-MS method development.

Experimental Workflow for Reaction Monitoring

ReactionMonitoringWorkflow cluster_reaction Chemical Reaction cluster_analysis Analytical Workflow A 6-chloro-8-methylquinoline (Starting Material) C Reaction Vessel A->C B Oxidizing Agent B->C D This compound (Product) C->D E Sample Aliquot C->E Sampling F Dilution & Filtration E->F G HPLC or LC-MS Injection F->G H Data Analysis (Peak Integration, Quantification) G->H I Reaction Progress Report H->I

Caption: HPLC monitoring of the oxidation of 6-chloro-8-methylquinoline.

Application Notes and Protocols for Amide Bond Formation with 6-Chloroquinoline-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the formation of amide bonds using 6-Chloroquinoline-8-carboxylic acid, a key building block in medicinal chemistry and drug discovery. The protocols outlined below are based on established methods for amide coupling of heterocyclic carboxylic acids.

Introduction

This compound is a heterocyclic compound of significant interest in the development of novel therapeutic agents. Its derivatives have been explored for various biological activities. The formation of an amide bond by coupling this carboxylic acid with a diverse range of amines is a critical step in generating libraries of new chemical entities for screening and lead optimization. This note details the chemical principles and practical procedures for achieving this transformation efficiently.

Chemical Principles

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" to a more electrophilic species. This is typically achieved using a coupling reagent. The activated carboxylic acid intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide bond.

Commonly used coupling reagents can be categorized into several classes, including carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., PyBOP), and aminium/uronium salts (e.g., HATU, HBTU). The choice of coupling reagent, solvent, and base can significantly impact the reaction yield, purity, and the preservation of stereochemistry if chiral amines are used.

Data Presentation: Comparison of Common Amide Coupling Reagents

The selection of an appropriate coupling reagent is crucial for successful amide bond formation. The following table summarizes the characteristics and typical reaction conditions for several widely used coupling reagents applicable to the synthesis of 6-Chloroquinoline-8-carboxamides.

Coupling ReagentClassActivating Additive (optional)BaseTypical SolventKey Features & Considerations
HATU Aminium/Uronium SaltNone requiredDIPEA, TEADMF, NMPHigh efficiency, fast reaction times, low racemization. Byproducts are water-soluble, facilitating purification.
HBTU Aminium/Uronium SaltHOBtDIPEA, TEADMF, DCMSimilar to HATU but can be slightly less reactive. Good for routine couplings.
PyBOP Phosphonium SaltNone requiredDIPEA, TEADMF, DCMEffective for hindered substrates. Byproduct (HMPA) is a potential carcinogen, requiring careful handling and disposal.
EDC·HCl CarbodiimideHOBt, OxymaDIPEA, TEA, DMAPDCM, DMF, MeCNWater-soluble carbodiimide, byproducts are easily removed by aqueous workup. Often used with additives to improve efficiency and reduce side reactions.
DCC CarbodiimideHOBtDIPEA, TEADCM, THFForms a dicyclohexylurea (DCU) byproduct that is insoluble in most organic solvents and can be removed by filtration. Not ideal for solid-phase synthesis.
BOP Phosphonium SaltNone requiredTEADMFEffective coupling agent, but the byproduct hexamethylphosphoramide (HMPA) is a known carcinogen.

Experimental Protocols

Below are detailed protocols for the amide coupling of this compound with a generic primary or secondary amine using two common coupling reagents, HATU and EDC/HOBt.

Protocol 1: Amide Bond Formation using HATU

This protocol is recommended for its high efficiency and speed.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add the amine (1.1 eq), followed by DIPEA or TEA (3.0 eq).

  • Activation and Coupling: Add HATU (1.2 eq) portion-wise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 1-4 hours).

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing diethyl ether or ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-Chloroquinoline-8-carboxamide.

Protocol 2: Amide Bond Formation using EDC/HOBt

This is a widely used and cost-effective method.

Materials:

  • This compound

  • Amine (primary or secondary)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine)

  • Anhydrous DCM (Dichloromethane) or DMF

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • TLC supplies

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask with a magnetic stir bar under an inert atmosphere, dissolve this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Addition of Base: Add DIPEA or TEA (3.0 eq) to the mixture and stir for 10 minutes at room temperature.

  • Activation and Coupling: Add EDC·HCl (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC (typically 4-12 hours).

  • Work-up:

    • If DCM is used as the solvent, wash the reaction mixture sequentially with 1M HCl (1x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).

    • If DMF is used, dilute the reaction mixture with ethyl acetate and perform the same aqueous washes.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic phase under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield the desired amide.

Mandatory Visualizations

The following diagrams illustrate the general workflow for the synthesis and the chemical principles of the amide bond formation.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start 6-Chloroquinoline- 8-carboxylic Acid + Amine reaction Amide Coupling Reaction start->reaction 1. Dissolve in Anhydrous Solvent reagents Coupling Reagent (e.g., HATU, EDC) + Base (e.g., DIPEA) reagents->reaction 2. Add Reagents workup Aqueous Work-up (Extraction & Washes) reaction->workup 3. Quench & Extract purification Column Chromatography workup->purification 4. Purify Crude Product characterization Characterization (NMR, MS, etc.) purification->characterization 5. Analyze Pure Product end Pure Amide Derivative characterization->end Final Product: 6-Chloroquinoline- 8-carboxamide

Caption: General experimental workflow for the synthesis of 6-Chloroquinoline-8-carboxamides.

amide_formation_mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack cluster_product Step 3: Product Formation carboxylic_acid 6-Chloroquinoline- 8-carboxylic Acid activated_intermediate Activated Ester Intermediate carboxylic_acid->activated_intermediate coupling_reagent Coupling Reagent (e.g., HATU, EDC) coupling_reagent->activated_intermediate tetrahedral_intermediate Tetrahedral Intermediate activated_intermediate->tetrahedral_intermediate Nucleophilic Attack amine Amine (R-NH2) amine->tetrahedral_intermediate amide_product 6-Chloroquinoline- 8-carboxamide tetrahedral_intermediate->amide_product Collapse of Intermediate byproduct Coupling Reagent Byproduct tetrahedral_intermediate->byproduct Release of Leaving Group

Caption: Generalized mechanism of amide bond formation using a coupling reagent.

Application Notes and Protocols: Quinoline Carboxylic Acids in Fluorescent Probe Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline carboxylic acids and their derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in the development of fluorescent probes. Their inherent photophysical properties, coupled with the ability to chelate metal ions and participate in various non-covalent interactions, make them ideal scaffolds for designing sensitive and selective sensors for a wide range of biological and environmental analytes.[1][2] The quinoline core, a fusion of a benzene and a pyridine ring, provides a platform for facile chemical modification, allowing for the fine-tuning of spectral properties and target specificity.[2]

These probes operate on various principles, including Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF), enabling the detection of metal ions, pH fluctuations, viscosity changes, and specific biomolecules.[1] This document provides detailed application notes and experimental protocols for the use of quinoline carboxylic acid-based fluorescent probes in key research areas.

I. Metal Ion Detection

Quinoline-based probes are widely employed for the detection of various metal ions due to the strong chelating ability of the quinoline nitrogen and a suitably positioned coordinating group, often a hydroxyl or carboxyl group.

A. Principle of Detection

The fluorescence of many quinoline probes is quenched in the free state. Upon binding to a metal ion, a rigid complex is formed, which can lead to a "turn-on" fluorescence response through mechanisms like CHEF or the inhibition of PET.[2] For instance, 8-hydroxyquinoline derivatives are classic examples where metal ion chelation blocks the excited-state intramolecular proton transfer (ESIPT), resulting in enhanced fluorescence.[2]

B. Quantitative Data Summary
Probe Name/DerivativeTarget IonDetection Limit (LOD)Solvent SystemReference
QP2Zn²⁺17.7 nMDMSO/H₂O (fw = 95%)[3][4]
8-Hydroxyquinoline-based Schiff baseZn²⁺2.94 µMMethanol[5]
Quinoline-based probeCu²⁺1.03 µMPartially aqueous medium[6]
RhBQCr³⁺2.12 x 10⁻⁸ MACN/H₂O (9:1, v/v)
TQA SensorFe³⁺Not SpecifiedDMF/water (v:v = 1:1, pH = 7.4)[7]
C. Experimental Protocol: General Procedure for Metal Ion Detection

This protocol outlines a general method for quantifying metal ions using a synthesized quinoline carboxylic acid-based fluorescent probe.[8]

1. Materials:

  • Synthesized quinoline-based fluorescent probe

  • Dimethyl sulfoxide (DMSO) or other suitable organic solvent for stock solution

  • Aqueous buffer (e.g., HEPES, Tris-HCl at physiological pH)

  • Stock solutions of various metal ion salts (e.g., ZnCl₂, CuCl₂, FeCl₃)

2. Instrumentation:

  • Fluorometer

  • UV-Vis Spectrophotometer

  • pH meter

3. Procedure:

  • Probe Stock Solution Preparation: Prepare a stock solution of the quinoline probe (typically 1-10 mM) in anhydrous DMSO.

  • Working Solution Preparation: Dilute the stock solution to the desired working concentration (e.g., 10 µM) in the chosen aqueous buffer.

  • Titration Experiment:

    • To a series of cuvettes, add the probe working solution.

    • Incrementally add small aliquots of the target metal ion stock solution to each cuvette.

    • Incubate for a short period (e.g., 5-15 minutes) at room temperature to allow for complex formation.[8]

    • Record the fluorescence emission spectrum after each addition.

  • Selectivity Experiment:

    • To separate cuvettes containing the probe working solution, add a solution of different metal ions at the same concentration.

    • Record the fluorescence emission spectra and compare the intensity changes.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to generate a calibration curve.

    • Calculate the limit of detection (LOD) using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve.[8]

D. Signaling Pathway Diagram

Metal_Ion_Detection cluster_mechanism Fluorescence Turn-On Mechanism Probe Quinoline Probe (Low Fluorescence) Complex Probe-Metal Complex (High Fluorescence) Probe->Complex Binding PET Photoinduced Electron Transfer (Quenching) Metal Metal Ion Metal->Complex CHEF Chelation-Enhanced Fluorescence Intracellular_pH_Workflow Start Start Cell_Culture Culture Cells Start->Cell_Culture Probe_Loading Load Cells with Quinoline pH Probe Cell_Culture->Probe_Loading Wash Wash to Remove Excess Probe Probe_Loading->Wash Imaging Fluorescence Imaging Wash->Imaging Calibration Calibrate with Nigericin/Valinomycin and pH Buffers Imaging->Calibration Optional Data_Analysis Analyze Fluorescence Data to Determine Intracellular pH Imaging->Data_Analysis Calibration->Data_Analysis End End Data_Analysis->End Viscosity_Sensing node1 Low Viscosity Intramolecular Rotation Freely Occurs Non-radiative Decay Dominates Weak Fluorescence node2 High Viscosity Intramolecular Rotation is Hindered Radiative Decay (Fluorescence) is Favored Strong Fluorescence node1->node2 Increase in Viscosity

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for Suzuki coupling reactions involving quinoline derivatives.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Low or no yield is a common issue when performing Suzuki coupling with quinoline derivatives. A systematic approach to troubleshooting is essential to pinpoint the cause.

Possible Causes and Solutions:

  • Catalyst/Ligand System: The choice of palladium catalyst and ligand is critical, particularly for less reactive chloroquinolines. The nitrogen atom in the quinoline ring can sometimes coordinate with the palladium catalyst, potentially leading to catalyst inhibition or undesired side reactions.

    • Recommendation: Screen various palladium sources such as Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄. For challenging substrates, employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands can be highly effective.[1][2] Pd(dppf)Cl₂ has also proven to be a successful catalyst in many cases.[1][3]

  • Base Selection: The base is crucial for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle.[2]

    • Recommendation: The strength and type of base can significantly influence the reaction's success. Commonly used bases include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[1][4] For substrates that are sensitive to strong bases, milder options like potassium fluoride (KF) can be employed.[1] The optimal base should be determined for each specific combination of haloquinoline and boronic acid.

  • Solvent Effects: The solvent influences catalyst activity, the solubility of reagents, and can even affect reaction selectivity.[1]

    • Recommendation: A range of solvents can be used, often in combination with water. Common choices include 1,4-dioxane, tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.[1][5] It is crucial to select a solvent system that ensures all reactants are adequately dissolved at the reaction temperature.[1]

  • Reaction Temperature: An inadequate reaction temperature can result in a slow or incomplete reaction.

    • Recommendation: While some Suzuki couplings can proceed at room temperature with highly active catalysts, heating is frequently required, typically in the range of 80-120 °C.[1] Microwave irradiation can also be a useful tool for accelerating the reaction.[1]

  • Boronic Acid/Ester Instability: Boronic acids can be susceptible to decomposition, most commonly through protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1]

    • Recommendation: To enhance stability, consider using boronic esters, such as pinacol esters.[1] Using trifluoroborate salts is another strategy to overcome instability.[1]

Problem 2: Significant Side Product Formation

The presence of significant side products can complicate purification and reduce the yield of the desired product.

Common Side Reactions and Solutions:

  • Homocoupling of Boronic Acid: This side reaction leads to the formation of a biaryl product derived from the boronic acid. It is often promoted by the presence of oxygen.

    • Solution: Thoroughly degas the reaction mixture and solvents before adding the palladium catalyst to remove any dissolved oxygen.[5][6] Maintaining a strict inert atmosphere (e.g., under nitrogen or argon) throughout the reaction is critical.[6]

  • Dehalogenation of the Haloquinoline: In this side reaction, the halogen atom on the quinoline ring is replaced by a hydrogen atom.

    • Solution: The choice of base and solvent can impact the extent of dehalogenation.[1] Screening different bases and ensuring anhydrous conditions (if appropriate for the specific protocol) may help to minimize this side reaction.[1]

  • Protodeboronation: As mentioned earlier, this is the cleavage of the C-B bond of the organoborane, replacing it with a C-H bond.

    • Solution: Use more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[1] Minimizing the amount of water in non-aqueous systems and using a milder base can also be beneficial.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order for haloquinolines in Suzuki coupling?

A1: The reactivity of haloquinolines in Suzuki coupling generally follows the order of decreasing carbon-halogen bond strength: I > Br > Cl.[1] Iodoquinolines are the most reactive, followed by bromoquinolines. Chloroquinolines are the least reactive and often require more forcing conditions, such as more active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands or NHC ligands), stronger bases, and higher reaction temperatures.[1]

Q2: My boronic acid is unstable under the reaction conditions. What can I do?

A2: Instability of boronic acids, especially heteroaryl boronic acids, is a common reason for low yields due to side reactions like protodeboronation.[1] To mitigate this, you can:

  • Use the corresponding boronic ester (e.g., pinacol ester) or a trifluoroborate salt, which are generally more stable.[1]

  • Use freshly prepared or high-purity boronic acid.

  • Minimize the reaction time and temperature if possible.

Q3: Can the nitrogen in the quinoline ring interfere with the reaction?

A3: Yes, the lone pair of electrons on the quinoline nitrogen can coordinate to the palladium catalyst, which can sometimes lead to catalyst inhibition or catalyst poisoning.[7] This is a known challenge when working with nitrogen-containing heterocycles. Using bulky ligands on the palladium catalyst can often help to mitigate this issue by sterically hindering the coordination of the quinoline nitrogen.

Q4: How can I improve the solubility of my reagents?

A4: Poor solubility of either the haloquinoline, the boronic acid, or the catalyst can lead to a sluggish or incomplete reaction. You can try screening different solvents or solvent mixtures.[1] For example, using a co-solvent system like dioxane/water or THF/water can often help to dissolve both the organic substrates and the inorganic base.[2] Gently heating the reaction mixture can also improve solubility.

Q5: Is it necessary to run the reaction under an inert atmosphere?

A5: Yes, it is highly recommended to perform Suzuki coupling reactions under an inert atmosphere (e.g., nitrogen or argon). Oxygen can deactivate the palladium catalyst and promote the unwanted homocoupling of the boronic acid.[5][6]

Data Presentation

Table 1: Comparison of Reaction Conditions for Suzuki Coupling of 3-Bromoquinoline

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001295[8]
Pd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2)1,4-Dioxane1101692[8]
Pd(PPh₃)₄ (5)-Na₂CO₃ (2)DMF/H₂O902485[9]
PdCl₂(dppf) (3)-Cs₂CO₃ (2)1,4-Dioxane/H₂O100898[3]

Table 2: Comparison of Reaction Conditions for Suzuki Coupling of 2-Chloroquinoline

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (5)SPhos (10)K₃PO₄ (3)1,4-Dioxane/H₂O1101888[2]
Pd₂(dba)₃ (2)RuPhos (4)Cs₂CO₃ (2.5)Toluene1202485[2]
PdCl₂(dppf) (5)-K₂CO₃ (3)THF/H₂O1001291[2]
Pd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane1002475[2]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Bromoquinoline

This protocol is a general guideline and may need to be optimized for specific substrates.

Materials:

  • Bromoquinoline (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%)

  • Base (e.g., K₂CO₃, 2–3 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a flame-dried Schlenk flask or microwave vial, add the bromoquinoline, the boronic acid or pinacol ester, the palladium catalyst, and the base.

  • Seal the vessel with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure an inert atmosphere.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent (2-3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Detailed Protocol for the Synthesis of 2-Phenylquinoline from 2-Chloroquinoline

Materials:

  • 2-Chloroquinoline (1.0 mmol, 163.6 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • PdCl₂(dppf) (0.05 mmol, 40.8 mg)

  • Potassium carbonate (K₂CO₃) (3.0 mmol, 414.6 mg)

  • 1,4-Dioxane (3 mL)

  • Water (1 mL)

Procedure:

  • In an oven-dried Schlenk flask, combine 2-chloroquinoline, phenylboronic acid, PdCl₂(dppf), and potassium carbonate.

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture in a preheated oil bath at 100 °C with vigorous stirring for 12 hours.

  • After cooling to room temperature, monitor the reaction completion by TLC.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).

  • Combine the organic extracts, wash with brine (15 mL), dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 2-phenylquinoline.

Visualizations

Suzuki_Troubleshooting_Workflow start Start: Low/No Yield in Quinoline Suzuki Coupling check_catalyst 1. Check Catalyst & Ligand Is the system active enough for quinolines? start->check_catalyst side_reactions Problem: Side Reactions Observed (Homocoupling, Dehalogenation) start->side_reactions check_base 2. Evaluate Base Is it strong enough? Is it soluble? check_catalyst->check_base If catalyst is appropriate solution_catalyst Solution: - Screen Pd sources (Pd(OAc)₂, Pd₂(dba)₃) - Use bulky, e⁻-rich ligands (XPhos, SPhos) - Try NHC ligands check_catalyst->solution_catalyst If catalyst is suspect check_solvent 3. Assess Solvent System Are all reagents soluble? check_base->check_solvent If base is suitable solution_base Solution: - Screen stronger bases (K₃PO₄, Cs₂CO₃) - Use finely powdered base - Consider milder bases (KF) for sensitive substrates check_base->solution_base If base is inadequate check_temp 4. Review Reaction Temperature Is it high enough for activation? check_solvent->check_temp If solvent is appropriate solution_solvent Solution: - Screen different solvents (Dioxane, THF, Toluene) - Use co-solvents (e.g., with water) to improve solubility check_solvent->solution_solvent If solubility is an issue check_boronic 5. Examine Boronic Acid Is it decomposing (protodeboronation)? check_temp->check_boronic If temperature is sufficient solution_temp Solution: - Increase temperature (80-120 °C) - Consider microwave heating check_temp->solution_temp If reaction is too slow solution_boronic Solution: - Use boronic esters (pinacol) - Use trifluoroborate salts - Use fresh, high-purity reagent check_boronic->solution_boronic If decomposition is observed end Optimized Reaction check_boronic->end If boronic acid is stable solution_side_reactions Solution: - Thoroughly degas solvents and reaction mixture - Maintain a strict inert atmosphere (Ar/N₂) - Screen different bases/solvents to minimize dehalogenation side_reactions->solution_side_reactions solution_catalyst->check_base solution_base->check_solvent solution_solvent->check_temp solution_temp->check_boronic solution_boronic->end solution_side_reactions->end

Caption: A troubleshooting workflow for optimizing Suzuki coupling reactions of quinoline derivatives.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa pd_complex1 Quinoline-Pd(II)-X Complex oa->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Quinoline-Pd(II)-Ar Complex transmetalation->pd_complex2 re Reductive Elimination pd_complex2->re re->pd0 Regenerates Catalyst product Aryl-Quinoline Product re->product quinoline_halide Quinoline-X (X = Br, Cl, I) quinoline_halide->oa boronic_acid Ar-B(OR)₂ base Base (e.g., K₂CO₃) boronic_acid->base base->transmetalation Activates

Caption: The catalytic cycle for the Suzuki-Miyaura coupling of a haloquinoline with an arylboronic acid.

References

Identifying and minimizing side products in the Skraup quinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side products in the Skraup quinoline synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products in the Skraup quinoline synthesis?

The most significant side product in the Skraup synthesis is a dark, viscous material commonly referred to as "tar".[1] This tar is primarily formed from the acid-catalyzed polymerization of acrolein, which is generated in situ from the dehydration of glycerol.[1][2] Under the harsh acidic and high-temperature conditions of the reaction, acrolein readily undergoes polymerization, leading to complex, high-molecular-weight byproducts that can be difficult to separate from the desired quinoline product.[1][2]

Q2: My Skraup reaction is extremely vigorous and difficult to control. What causes this, and how can I mitigate it?

The Skraup synthesis is notoriously exothermic and can proceed with dangerous violence.[3] This is due to the highly reactive nature of the intermediates and the strong acid catalyst. To control the reaction, it is highly recommended to use a moderator. Ferrous sulfate (FeSO₄) is a commonly used and effective moderator that helps to ensure a smoother reaction.[3][4] Other moderators like boric acid have also been reported to make the reaction less violent.[3]

Q3: How does ferrous sulfate work to control the reaction and what is its impact on yield?

Ferrous sulfate is believed to act as an oxygen carrier, which moderates the oxidation step of the reaction, making it less violent.[5] While specific quantitative data for direct comparison is scarce, the use of ferrous sulfate is widely reported to lead to a more controlled reaction and can contribute to an increase in the yield of the quinoline product by minimizing the formation of tar and other degradation products.[5][6]

Q4: What are other common side reactions besides tar formation?

While tar formation from acrolein polymerization is the primary side reaction, other byproducts can also form depending on the specific substrates and reaction conditions. These can include products from self-condensation of the aniline starting material or reactions between intermediates. For instance, in some cases, secondary products formed from the reaction of the quinoline product with the starting aniline have been observed.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Reaction is too violent or uncontrollable Highly exothermic nature of the Skraup synthesis.Add a moderator such as ferrous sulfate (FeSO₄) to the reaction mixture before the addition of sulfuric acid.[3][4] Boric acid can also be used.[3] Ensure slow and controlled addition of sulfuric acid with efficient cooling and stirring.
Low yield of the desired quinoline product - Excessive tar formation due to polymerization of acrolein.- Incomplete reaction.- Suboptimal reaction temperature.- Use a moderator like ferrous sulfate to control the reaction and reduce side reactions.[5][6]- Ensure the reaction is heated for a sufficient time after the initial exothermic phase to drive it to completion.- Carefully control the reaction temperature to avoid excessive heat, which promotes polymerization.
Significant formation of black, tarry residue Polymerization of acrolein under the harsh acidic and high-temperature conditions.[1][2]- Employ a moderator (e.g., ferrous sulfate).- Maintain the lowest effective reaction temperature.- Consider a modified Skraup procedure if tar formation is excessive.
Difficulty in purifying the product from the tarry mixture The viscous and complex nature of the tarry byproducts.- Steam distillation is a common and effective method to separate the volatile quinoline product from the non-volatile tar.[1]- After steam distillation, further purification can be achieved by extraction and then distillation or crystallization.

Experimental Protocols

Standard Skraup Synthesis of Quinoline with Ferrous Sulfate Moderator

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted with appropriate safety precautions and under the supervision of a qualified chemist.

Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (oxidizing agent)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add aniline and ferrous sulfate heptahydrate.

  • Slowly and with cooling (e.g., in an ice bath), add concentrated sulfuric acid to the mixture while stirring.

  • Gently heat the mixture.

  • Once the mixture is warm, add glycerol.

  • Add nitrobenzene to the reaction mixture.

  • Heat the mixture to initiate the reaction. The reaction is exothermic and should be carefully monitored.

  • Once the initial vigorous reaction subsides, continue to heat the mixture under reflux for several hours to ensure the reaction goes to completion.

  • After cooling, the reaction mixture is typically made strongly alkaline with a sodium hydroxide solution.

  • The quinoline product is then isolated by steam distillation.

  • The collected distillate is extracted with an organic solvent, and the solvent is removed to yield the crude quinoline, which can be further purified by distillation.

Visualizing Reaction Pathways and Logic

Skraup Synthesis: Main Reaction vs. Side Reaction

The following diagram illustrates the desired reaction pathway leading to quinoline versus the major side reaction of acrolein polymerization.

Skraup_Synthesis cluster_main Main Reaction Pathway cluster_side Major Side Reaction Aniline Aniline Acrolein Acrolein Aniline->Acrolein + Glycerol Glycerol H2SO4 H₂SO₄ Glycerol->H2SO4 Dehydration H2SO4->Acrolein Intermediate Dihydroquinoline Intermediate Acrolein->Intermediate Michael Addition & Cyclization Acrolein_side Acrolein Acrolein->Acrolein_side Excess or High Temp Quinoline Quinoline Intermediate->Quinoline Oxidation Polymerization Acid-Catalyzed Polymerization Acrolein_side->Polymerization Tar Tar Polymerization->Tar

Caption: Desired vs. undesired pathways in the Skraup synthesis.

Troubleshooting Logic for Low Yield

This workflow outlines the decision-making process when troubleshooting a low yield in the Skraup synthesis.

Troubleshooting_Yield start Low Quinoline Yield check_tar Observe Significant Tar Formation? start->check_tar yes_tar Yes check_tar->yes_tar no_tar No check_tar->no_tar action_tar Implement Measures to Reduce Polymerization: - Add Ferrous Sulfate - Lower Reaction Temp yes_tar->action_tar check_conditions Review Reaction Conditions: - Reaction Time - Temperature Control no_tar->check_conditions re_run Re-run Experiment action_tar->re_run optimize_conditions Optimize Reaction Time and Temperature Profile check_conditions->optimize_conditions optimize_conditions->re_run

Caption: A logical workflow for troubleshooting low product yields.

Experimental Workflow with Moderator

This diagram shows the key steps in performing the Skraup synthesis with the inclusion of a moderator to control the reaction.

Experimental_Workflow start Start add_reactants 1. Add Aniline and Ferrous Sulfate to Flask start->add_reactants add_acid 2. Slowly Add H₂SO₄ with Cooling add_reactants->add_acid add_glycerol 3. Add Glycerol add_acid->add_glycerol add_oxidant 4. Add Nitrobenzene add_glycerol->add_oxidant heat 5. Gentle Heating to Initiate add_oxidant->heat reflux 6. Reflux for Several Hours heat->reflux workup 7. Alkaline Workup & Steam Distillation reflux->workup purify 8. Extraction and Purification workup->purify end End purify->end

Caption: Step-by-step workflow for a moderated Skraup synthesis.

References

Troubleshooting failed amide coupling reactions with 6-Chloroquinoline-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with amide coupling reactions involving 6-Chloroquinoline-8-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with this compound is failing or giving very low yields. What are the common causes?

A1: Failed or low-yielding amide coupling reactions with this compound can stem from several factors, often related to its specific chemical properties. As an electron-deficient heterocyclic carboxylic acid, its reactivity can be sluggish. Common causes for failure include:

  • Insufficient activation of the carboxylic acid: The electron-withdrawing nature of the quinoline ring and the chloro-substituent can make the carboxyl group less nucleophilic and harder to activate. Standard coupling conditions may not be sufficient.

  • Poor solubility of starting materials: this compound has limited solubility in some common organic solvents, which can hinder the reaction.[1]

  • Suboptimal reaction conditions: The choice of coupling reagent, base, solvent, and temperature are all critical and need to be carefully optimized for this substrate.

  • Steric hindrance: Depending on the amine coupling partner, steric hindrance can play a significant role in preventing a successful reaction.

  • Side reactions: Undesired side reactions can consume starting materials or lead to the formation of complex byproducts.

Q2: Which coupling reagents are most effective for this compound?

A2: For electron-deficient carboxylic acids like this compound, more potent coupling reagents are often required. While there is no single "best" reagent for all scenarios, the following classes have shown success with similar challenging substrates:

  • Uronium/Aminium Salts (e.g., HATU, HBTU, COMU): These are generally very effective for difficult couplings due to the formation of highly reactive activated esters.[2][3] HATU is a particularly good first choice for challenging amide bond formations.

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents are also highly effective, especially in cases where racemization of chiral amines is a concern.[4] The BOP reagent has been successfully used for the synthesis of quinoline-6-carboxamides.

  • Carbodiimides (e.g., EDC, DCC) with additives: While less reactive on their own, carbodiimides like EDC can be very effective when used in combination with additives such as HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole).[2] The addition of DMAP (4-dimethylaminopyridine) can also significantly improve yields in some cases.[2]

Q3: How do I choose the appropriate solvent and base for my reaction?

A3:

  • Solvent: Due to the slight solubility of this compound in acetonitrile (ACN) and dimethyl sulfoxide (DMSO)[1], polar aprotic solvents are generally preferred. N,N-Dimethylformamide (DMF) is a common and often effective choice for amide coupling reactions.[2][3] Dichloromethane (DCM) can also be used, but solubility may be a limiting factor.[2]

  • Base: A non-nucleophilic organic base is crucial to neutralize the acid formed during the reaction without competing with the amine nucleophile. N,N-Diisopropylethylamine (DIPEA) and triethylamine (TEA) are the most commonly used bases.[2][3] The choice and amount of base can be critical and may require optimization.

Q4: I am observing the formation of multiple byproducts. What are the potential side reactions?

A4: With a nitrogen-containing heterocycle like quinoline, several side reactions are possible:

  • Interference from the quinoline nitrogen: Although the quinoline nitrogen is generally not very nucleophilic, under certain conditions, it could potentially interact with the activated carboxylic acid, leading to undesired products. This is less likely with the carboxylic acid at the 8-position due to steric hindrance.

  • Guanidinylation of the amine: When using uronium/aminium reagents like HATU in excess, the coupling reagent can react with the free amine to form a guanidinium byproduct, capping the amine and preventing amide formation.[4]

  • Racemization: If you are using a chiral amine, racemization can be a significant side reaction, especially with carbodiimide reagents. The addition of HOBt or HOAt can help to suppress this.[5]

  • Reaction with the solvent: In some cases, the activated carboxylic acid can react with the solvent, especially if it is nucleophilic.

Troubleshooting Guide

Problem Potential Cause Suggested Solution(s)
No reaction or very low conversion Insufficient activation of this compound.* Switch to a more powerful coupling reagent like HATU or PyBOP.[3][4] * Increase the equivalents of the coupling reagent and/or base. * Increase the reaction temperature. A moderate increase to 40-60 °C can sometimes improve yields without significant side reactions.[2]
Poor solubility of starting materials.* Use a more polar aprotic solvent like DMF or DMSO.[1] * Increase the solvent volume to ensure all reagents are fully dissolved. * Gently warm the mixture to aid dissolution before adding the coupling reagent.
Deactivated amine.* Ensure the amine is not in its salt form (e.g., hydrochloride). If it is, use an extra equivalent of base to liberate the free amine. * Use a less sterically hindered amine if possible.
Formation of multiple byproducts Side reaction with the coupling reagent.* If using HATU, avoid a large excess to prevent guanidinylation of the amine.[4] * Consider pre-activating the carboxylic acid with the coupling reagent before adding the amine.
Racemization of a chiral amine.* Add an anti-racemization agent like HOBt or HOAt to the reaction mixture, especially when using carbodiimides.[5] * Switch to a phosphonium-based coupling reagent like PyBOP.[4]
Reaction with the solvent or impurities.* Use high-purity, anhydrous solvents. * Ensure all glassware is thoroughly dried.
Difficulty purifying the product Byproducts from the coupling reagent.* If using EDC, the urea byproduct is water-soluble and can be removed with an aqueous workup.[2] * If using DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can be removed by filtration.
Unreacted starting materials.* Optimize the reaction conditions to drive the reaction to completion. * Use column chromatography for purification, carefully selecting the eluent system to separate the product from the starting materials.

Data Presentation: Comparison of Coupling Conditions

The following table summarizes various reported conditions for amide coupling of carboxylic acids, which can serve as a starting point for optimizing reactions with this compound. Note that yields are highly substrate-dependent.

Coupling ReagentAdditiveBaseSolventTemp. (°C)Time (h)Representative Yield (%)Reference
HATU -DIPEADMF23538[2]
EDC HOBt & DMAP (cat.)DIPEAACN23-72[2]
DCC HOBt (cat.) & DMAP-ACN234251[2]
BOP -TEADMFRT12Good
SOCl₂ -----Excellent[6]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • To a solution of this compound (1.0 eq.) in anhydrous DMF, add HATU (1.1 eq.) and DIPEA (2.0-3.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1-1.2 eq.) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Amide Coupling using EDC/HOBt
  • To a solution of this compound (1.0 eq.), the amine (1.1-1.2 eq.), and HOBt (1.1 eq.) in anhydrous DMF or ACN, cool the mixture to 0 °C.

  • Add EDC·HCl (1.2 eq.) portion-wise to the stirred solution.

  • Add DIPEA (2.0-3.0 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Perform an aqueous workup as described in Protocol 1.

  • Purify the crude product by column chromatography.

Visualizations

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Carboxylic Acid (this compound) activation Add Coupling Reagent (e.g., HATU, EDC/HOBt) + Base (e.g., DIPEA) start->activation amine Prepare Amine Solution coupling Add Amine Stir at RT amine->coupling activation->coupling monitoring Monitor Reaction (TLC/LC-MS) coupling->monitoring quench Quench Reaction monitoring->quench Reaction Complete extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify product Pure Amide Product purify->product

Caption: General experimental workflow for amide coupling reactions.

Troubleshooting_Flowchart start Low/No Yield in Amide Coupling check_solubility Are all starting materials fully dissolved? start->check_solubility check_reagents Is the coupling reagent strong enough? check_solubility->check_reagents Yes sol_yes Change Solvent (e.g., DMF, DMSO) check_solubility->sol_yes No check_conditions Are reaction conditions (temp, base) optimal? check_reagents->check_conditions Yes reagent_yes Use Stronger Reagent (e.g., HATU, PyBOP) check_reagents->reagent_yes No cond_yes Increase Temperature Optimize Base Equivalents check_conditions->cond_yes No success Improved Yield check_conditions->success Yes sol_yes->success reagent_yes->success

Caption: Troubleshooting flowchart for low-yield amide coupling reactions.

References

Technical Support Center: Chromatographic Purification of 6-Chloroquinoline-8-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals facing challenges in the chromatographic purification of 6-chloroquinoline-8-carboxylic acid and its derivatives. The following sections offer troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common issues and streamline your purification workflow.

Frequently Asked Questions (FAQs)

Q1: What makes this compound and its derivatives challenging to purify chromatographically?

A1: The purification challenges for these compounds stem from their inherent chemical properties. The quinoline core imparts basicity, while the carboxylic acid group is acidic, making the molecule zwitterionic at certain pH values. This can lead to strong interactions with stationary phases like silica gel, causing issues such as poor separation, significant peak tailing, and sometimes irreversible adsorption on the column.[1] Furthermore, depending on other substitutions, these molecules can be highly polar, requiring specialized mobile phase systems.[2]

Q2: What is the recommended initial chromatographic approach for purifying these compounds?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is often the most effective starting point, particularly for derivatives with increased hydrophobicity.[3] This method leverages hydrophobic interactions for separation. For highly polar derivatives that show poor retention on standard C18 columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative, as it uses a polar stationary phase to retain and separate polar analytes effectively.[2]

Q3: How can I prevent or minimize peak tailing in my chromatograms?

A3: Peak tailing is a common issue when purifying quinoline derivatives, often caused by secondary interactions between the basic nitrogen on the quinoline ring and acidic silanol groups on the silica-based stationary phase.[2] To mitigate this, consider the following:

  • Mobile Phase pH Adjustment: Operating at a low pH (e.g., 2.5-4) using an additive like trifluoroacetic acid (TFA) or formic acid will protonate the quinoline nitrogen, minimizing unwanted interactions.[2][3]

  • Use of Modifiers: Adding a basic modifier like triethylamine (0.1-1%) to the mobile phase in normal-phase chromatography can deactivate the acidic sites on the silica gel.[1]

  • Column Choice: Employing a highly deactivated, end-capped column is recommended to reduce the number of accessible silanol groups.[2]

Q4: My compound appears to be degrading during purification. What steps can I take to prevent this?

A4: Some quinoline derivatives can be sensitive to acidic conditions or prolonged exposure to silica gel, leading to degradation.[1] To address this, you can:

  • Deactivate Silica Gel: Before performing flash chromatography, pre-treat the silica gel with a small percentage of triethylamine in your eluent.[1]

  • Use Alternative Stationary Phases: Consider less acidic stationary phases like alumina or bonded phases such as diol or amino columns.

  • Work Efficiently: Minimize the time the compound spends on the column and handle fractions promptly.

Q5: How can I effectively monitor the purification process?

A5: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your purification.[4] It helps in selecting an appropriate solvent system for column chromatography and in identifying which fractions contain your desired product. A common solvent system for developing TLC plates for quinoline derivatives is a mixture of hexane and ethyl acetate; the ratio can be adjusted based on the polarity of your specific compound.[4] Spots can typically be visualized under UV light.[4]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the chromatographic purification process.

ProblemQuestionPossible Causes & Solutions
Poor Resolution I'm seeing poor resolution between my target compound and impurities. How can I improve the separation?Causes: • Incorrect mobile phase composition.[5][6] • Column degradation or contamination.[5] • Excessive sample load.[5] Solutions:Optimize Mobile Phase: Adjust the gradient slope or switch the organic modifier (e.g., from acetonitrile to methanol). Ensure the mobile phase pH is optimal for your compound.[2][5] • Change Stationary Phase: Try a column with different selectivity, such as a phenyl-hexyl or an embedded polar group (EPG) column.[2] For highly polar compounds, switch to a HILIC column.[2] • Reduce Sample Load: Overloading the column can lead to broad, overlapping peaks. Reduce the amount of sample injected.[5]
High Backpressure My HPLC system is showing unusually high backpressure. What are the common causes and solutions?Causes: • Blockage in the column or tubing.[7] • Precipitation of buffer salts or the sample in the mobile phase.[7] • Flow rate is set too high.[7] Solutions:Locate the Blockage: Systematically disconnect components (column, guard column) to identify the source of the pressure. • Flush the System: If a blockage is suspected, flush the column in the reverse direction (if permitted by the manufacturer).[7] • Check Mobile Phase and Sample: Ensure your mobile phase is properly filtered and degassed.[8] Confirm your sample is fully dissolved and filtered before injection.[6]
Peak Tailing My compound's peak has a significant tail. How can I achieve a more symmetrical peak?Causes: • Secondary interactions with the stationary phase.[2] • Column overload.[5] • Mismatched solvent strength between the sample solvent and the mobile phase. Solutions:Adjust Mobile Phase pH: Add 0.1% TFA or formic acid to suppress silanol interactions.[2][3] • Use a Deactivated Column: Employ a modern, high-purity, end-capped silica column.[2] • Dissolve Sample in Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase to ensure good peak shape.
Low Recovery I'm experiencing low recovery of my product after purification. Where could it be lost?Causes: • Irreversible adsorption to the stationary phase.[1] • Compound degradation on the column.[1] • Precipitation of the compound within the HPLC system. Solutions:Modify Stationary/Mobile Phase: Add a modifier like triethylamine for normal phase or use a less acidic mobile phase for reversed phase. Consider a different stationary phase (e.g., polymer-based) if adsorption is severe.[1] • Perform a Preliminary Cleanup: Use an acid-base extraction to remove significant impurities before chromatography, reducing the load on the column.[1]

Experimental Protocols

Protocol 1: General Analytical Reversed-Phase HPLC Method

This protocol provides a starting point for analyzing the purity of this compound derivatives.

  • Sample Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent like methanol or acetonitrile.

    • From the stock solution, create a working solution of approximately 50 µg/mL in a 50:50 mixture of acetonitrile and water.[3]

    • Filter the working solution through a 0.45 µm syringe filter before injection.[3]

  • HPLC System and Conditions:

    • System: An HPLC system equipped with a gradient pump, UV detector, and column oven.

    • Data Analysis: Integrate the peak corresponding to the target compound. Purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks.[3]

    ParameterValue
    Column C18, 4.6 x 150 mm, 5 µm
    Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water[3]
    Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile[3]
    Gradient Start at 5-10% B, ramp to 95% B over 15-20 minutes
    Flow Rate 1.0 mL/min[3]
    Detection Wavelength 225-325 nm (optimize based on compound's UV max)[3][9]
    Injection Volume 10 µL[3]
    Column Temperature 30°C[3]

Protocol 2: Preparative Reversed-Phase HPLC for Purification

This protocol is designed for purifying milligram-to-gram quantities of the target compound.

  • Sample Preparation:

    • Dissolve the crude sample in a minimal amount of a strong solvent like methanol or DMSO.

    • Filter the solution to remove any particulate matter before loading it onto the system.[3]

  • Preparative HPLC System and Conditions:

    • System: A preparative HPLC system with a high-pressure gradient pump, a UV detector with a preparative flow cell, and a fraction collector.[3]

    ParameterValue
    Column C18, 21.2 x 250 mm, 10 µm (or larger, depending on scale)[3]
    Mobile Phase A 0.1% Formic Acid in Water[3]
    Mobile Phase B 0.1% Formic Acid in Acetonitrile[3]
    Gradient Develop a focused gradient based on the analytical method
    Flow Rate 20 mL/min (adjust based on column diameter)[3]
    Detection Wavelength Set to the UV maximum of the target compound[3]
    Sample Loading Up to 100 mg per injection (highly dependent on solubility and separation)[3]
  • Fraction Collection and Post-Purification Processing:

    • Collect fractions corresponding to the main product peak based on the UV chromatogram.[3]

    • Analyze the purity of the collected fractions using the analytical HPLC method.

    • Combine the pure fractions and remove the organic solvent using a rotary evaporator.[3]

    • The remaining aqueous solution can be lyophilized to yield the purified compound as a solid.[3]

Visualized Workflows

Caption: A troubleshooting workflow for common HPLC issues.

Caption: A decision tree for selecting a purification strategy.

Caption: An experimental workflow for chromatographic purification.

References

Technical Support Center: Strategies for Scaling Up the Synthesis of 6-Chloroquinoline-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to the synthesis of 6-Chloroquinoline-8-carboxylic acid. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in successfully scaling up your synthesis from the lab to pilot and industrial production.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format to directly tackle specific experimental challenges.

Issue 1: Low Yield in Skraup-Type Synthesis

Q: My Skraup-type synthesis of this compound from 2-amino-5-chlorobenzoic acid and glycerol is resulting in a very low yield (<10%). What are the primary causes and how can I improve it?

A: Low yields in this Skraup-type reaction are a common challenge. Several factors can contribute to this, and a systematic approach to optimization is recommended.

Potential Causes & Solutions:

  • Violent and Uncontrolled Exotherm: The Skraup reaction is notoriously exothermic, which can lead to the formation of tar and degradation of starting materials and product.[1][2]

    • Moderating Agents: The use of a moderating agent like ferrous sulfate (FeSO₄) is crucial to control the reaction's vigor.[1] Boric acid can also be employed for this purpose.[1]

    • Controlled Reagent Addition: Ensure slow and controlled addition of concentrated sulfuric acid with efficient cooling.[1] Good agitation is vital to dissipate heat and prevent localized hotspots.

    • Gradual Heating: Initiate the reaction with gentle heating. Once the exotherm begins, remove the heat source and allow the reaction to proceed under its own heat. Reapply heat only after the initial vigorous phase has subsided.[2]

  • Tar Formation: The harsh acidic and oxidizing conditions promote the polymerization of intermediates, leading to significant tar formation which entraps the product.[1]

    • Optimized Temperature Profile: Avoid excessively high temperatures. After the initial exotherm, maintain a controlled reflux to drive the reaction to completion without excessive charring.

    • Alternative Oxidizing Agents: While nitrobenzene is traditionally used, other oxidizing agents like arsenic acid have been employed, though they present significant toxicity concerns.[3] Milder oxidizing agents should be explored if compatible with the substrate.

  • Inefficient Work-up and Purification: The crude product is often a thick, tarry residue, making extraction and purification difficult.[3]

    • Steam Distillation: For quinolines, steam distillation is a classic and effective method to separate the volatile product from non-volatile tars.[2]

    • Solvent Extraction and Crystallization: After initial separation, a carefully chosen solvent system for extraction and subsequent crystallization is key to isolating a pure product.

Issue 2: Impurity Profile and Purification Challenges

Q: I am observing multiple impurities in my crude this compound. What are the likely side products and what is the best strategy for purification at scale?

A: Understanding the impurity profile is critical for developing a robust purification strategy.

Common Impurities and Side Reactions:

  • Incomplete Cyclization: Unreacted starting materials or intermediates from incomplete cyclization can be present.

  • Over-oxidation or Degradation Products: The harsh reaction conditions can lead to the formation of various oxidized or degraded byproducts.

  • Isomers: Depending on the synthetic route, the formation of regioisomers may be possible.

Purification Strategies for Scale-Up:

  • pH-Based Extraction: As a carboxylic acid, the product's solubility is pH-dependent. Dissolving the crude material in a basic aqueous solution and washing with an organic solvent can remove neutral and basic impurities. The product can then be precipitated by acidification.

  • Crystallization: Recrystallization from a suitable solvent or solvent mixture is a powerful technique for achieving high purity.

    • Solvent Screening: A thorough solvent screen is recommended. Consider alcohols (ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and their mixtures with water.

    • Anti-Solvent Crystallization: Dissolving the crude product in a "good" solvent and then adding a "poor" solvent (an anti-solvent) can induce crystallization.

  • Activated Carbon Treatment: To remove colored impurities, treating a solution of the crude product with activated carbon can be effective.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is most promising for scaling up the synthesis of this compound?

A1: While the direct Skraup-type reaction from 2-amino-5-chlorobenzoic acid and glycerol has been reported, its low yield is a significant drawback for scale-up. Two alternative strategies should be considered:

  • Modified Skraup Synthesis of an Intermediate: Synthesizing an 8-substituted-6-chloroquinoline (e.g., 6-chloro-8-methylquinoline) via a more controlled Skraup or a related reaction (like the Doebner-von Miller), followed by oxidation of the 8-substituent to a carboxylic acid. This multi-step approach often provides better overall yields and a cleaner product profile.

  • Gould-Jacobs Reaction: This method involves the condensation of a substituted aniline with an alkoxymethylenemalonic ester, followed by cyclization, hydrolysis, and decarboxylation.[4][5] This route can offer milder conditions and higher yields, making it more amenable to scale-up.[6]

Q2: How can I manage the exothermic nature of the Skraup reaction on a larger scale?

A2: Managing the exotherm is a critical safety and process control consideration for scaling up the Skraup reaction.

  • Reactor Design: Utilize a reactor with a high surface area-to-volume ratio and an efficient cooling system (e.g., jacketed reactor with a powerful chiller).

  • Controlled Dosing: Implement a programmable dosing system for the slow and controlled addition of the sulfuric acid.

  • Real-time Temperature Monitoring: Use multiple temperature probes to monitor the reaction temperature at different points within the reactor to detect any localized hotspots.

  • Emergency Quenching Plan: Have a well-defined emergency procedure in place, which may include the rapid addition of a cold, inert solvent to quench the reaction in case of a thermal runaway.[7]

Q3: What are the key parameters to consider when scaling up the purification by crystallization?

A3: Scaling up crystallization requires careful control of several parameters to ensure consistent product quality and yield.

  • Supersaturation Control: The rate of cooling and/or anti-solvent addition should be carefully controlled to maintain a state of moderate supersaturation, which favors crystal growth over nucleation of small particles.

  • Agitation: The stirring rate and impeller design are crucial for maintaining a uniform temperature and suspension of crystals, which affects crystal size distribution.

  • Seeding: Introducing a small amount of pure product crystals (seeding) at the appropriate temperature can help control the crystallization process and lead to a more uniform particle size.

  • Isolation and Drying: The efficiency of filtration and drying becomes more critical at scale to ensure the final product is free-flowing and meets the required specifications for residual solvents.

Data Presentation

Table 1: Comparison of Quinoline Synthesis Methods for Scale-Up Potential

Synthesis MethodGeneral Starting MaterialsKey Advantages for Scale-UpKey Challenges for Scale-UpTypical Yield Range (General)
Skraup Synthesis Aniline, Glycerol, Oxidizing AgentInexpensive starting materials.Highly exothermic, tar formation, harsh conditions.[1][2]40-60% (can be lower for substituted anilines)
Gould-Jacobs Reaction Aniline, AlkoxymethylenemalonateMilder conditions, often higher yields.[4][5]Multi-step process, potential for side reactions if not optimized.60-80%
Combes Synthesis Aniline, β-DiketoneGood for 2,4-disubstituted quinolines.Requires specific diketone starting materials.[8][9]50-70%
Friedländer Synthesis 2-Aminoaryl aldehyde/ketone, Carbonyl with α-methyleneHigh yields, good regioselectivity.Limited availability of substituted 2-aminoaryl carbonyls.70-90%

Experimental Protocols

Protocol 1: Modified Skraup Synthesis of 6-Chloro-8-methylquinoline (Intermediate)

This protocol is an example for the synthesis of a key intermediate, which can then be oxidized to the desired carboxylic acid.

Materials:

  • 4-Chloro-2-methylaniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (or another suitable oxidizing agent)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

Procedure:

  • In a well-ventilated fume hood, equip a jacketed reactor with a mechanical stirrer, a reflux condenser, a dropping funnel, and a temperature probe.

  • Charge the reactor with 4-chloro-2-methylaniline and ferrous sulfate heptahydrate.

  • Slowly add glycerol with stirring.

  • Carefully add the oxidizing agent (e.g., nitrobenzene).

  • Begin cooling the reactor jacket and slowly add concentrated sulfuric acid via the dropping funnel, maintaining the internal temperature below a predetermined safety limit (e.g., 80-90 °C).

  • Once the addition is complete, gently heat the mixture to initiate the reaction. A noticeable exotherm should occur.

  • Once the initial exotherm subsides, heat the reaction mixture to reflux (typically 130-150 °C) for 3-5 hours, monitoring the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture and carefully quench it by pouring it onto ice.

  • Neutralize the mixture with a concentrated base (e.g., 50% NaOH) to a pH of 8-9, ensuring the temperature is controlled.

  • The crude product can be isolated by steam distillation or solvent extraction.

  • Further purification can be achieved by vacuum distillation or recrystallization from a suitable solvent.

Protocol 2: Oxidation of 6-Chloro-8-methylquinoline to this compound

This protocol outlines a potential route for the oxidation of the intermediate from Protocol 1.

Materials:

  • 6-Chloro-8-methylquinoline

  • Potassium permanganate (KMnO₄) or other suitable oxidizing agent

  • Aqueous sodium hydroxide (NaOH) or other base

  • Hydrochloric acid (HCl)

Procedure:

  • In a reactor, dissolve 6-chloro-8-methylquinoline in an aqueous basic solution (e.g., 10% NaOH).

  • Heat the mixture to 70-80 °C with vigorous stirring.

  • Slowly add a solution of potassium permanganate in water over several hours, maintaining the temperature. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.

  • After the addition is complete, continue stirring at the same temperature until the reaction is complete (as monitored by HPLC).

  • Cool the reaction mixture and filter off the manganese dioxide byproduct.

  • Wash the filter cake with a small amount of hot water.

  • Combine the filtrate and washings and cool to room temperature.

  • Slowly acidify the filtrate with concentrated hydrochloric acid to a pH of 3-4 to precipitate the product.

  • Filter the precipitated this compound, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Starting Materials (e.g., 2-Amino-5-chlorobenzoic acid, Glycerol) reaction Skraup-Type Reaction (H₂SO₄, Oxidant) start->reaction 1. Reaction Setup crude_product Crude Product (Tar mixture) reaction->crude_product 2. Cyclization neutralization Neutralization & Quenching crude_product->neutralization 3. Work-up extraction Extraction / Steam Distillation neutralization->extraction 4. Initial Separation crystallization Crystallization extraction->crystallization 5. Purification final_product Pure 6-Chloroquinoline- 8-carboxylic acid crystallization->final_product 6. Isolation

Caption: A generalized workflow for the synthesis and purification of this compound.

troubleshooting_logic start Low Yield in Synthesis? exotherm Violent Exotherm? start->exotherm Check tar Excessive Tar Formation? start->tar Check purification_loss High Loss During Purification? start->purification_loss Check exotherm->tar No add_moderator Action: Add Moderator (e.g., FeSO₄) exotherm->add_moderator Yes control_temp Action: Control Reagent Addition & Temperature exotherm->control_temp Yes tar->purification_loss No optimize_temp Action: Optimize Temperature Profile tar->optimize_temp Yes optimize_workup Action: Optimize Work-up & Crystallization Conditions purification_loss->optimize_workup Yes

Caption: A troubleshooting decision tree for addressing low yields in the synthesis of this compound.

References

Stability assessment of 6-Chloroquinoline-8-carboxylic acid in different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability assessment of 6-Chloroquinoline-8-carboxylic acid under various pH conditions. The information herein is compiled from established principles of chemical stability and data from related quinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound at different pH values?

While specific kinetic data for this compound is not extensively published, based on the chemistry of quinoline carboxylic acids, the compound is expected to be most stable in neutral to slightly acidic pH ranges. Under strongly acidic or basic conditions, degradation may be accelerated. The stability of related compounds suggests that the carboxylic acid functional group and the quinoline ring system are the most likely sites of reaction.

Q2: What are the potential degradation pathways for this compound under acidic and basic conditions?

Based on the chemical structure and data from analogous compounds, the following degradation pathways are plausible:

  • Acidic Conditions: Under strong acidic conditions and elevated temperatures, decarboxylation (loss of the -COOH group) could be a potential degradation pathway, although this typically requires harsh conditions for aromatic carboxylic acids. The quinoline nitrogen can be protonated, which may influence the overall electronic properties and reactivity of the molecule.

  • Basic Conditions: In strongly basic solutions, especially at higher temperatures, nucleophilic substitution of the chlorine atom might occur, leading to the formation of 6-hydroxyquinoline-8-carboxylic acid. However, the reactivity of the chloro-substituent depends on its position on the quinoline ring.

  • General Hydrolysis: While the carboxylic acid group itself is generally stable to hydrolysis, other reactions on the quinoline ring could be influenced by pH.

Q3: How can I monitor the degradation of this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound.[1][2][3][4] This method should be capable of separating the intact parent compound from any potential degradation products. UV detection is typically suitable for quinoline derivatives.

Q4: What are the recommended storage conditions for this compound solutions?

To ensure the stability of this compound in solution, it is recommended to:

  • Store solutions at low temperatures (e.g., 2-8 °C).

  • Protect solutions from light to prevent potential photodegradation.

  • Use buffered solutions to maintain a stable pH, preferably in the neutral to slightly acidic range.

  • Prepare solutions fresh whenever possible and avoid long-term storage of solutions, especially under strongly acidic or basic conditions.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent analytical results (e.g., varying peak areas in HPLC) Degradation of the compound in the analytical sample solution.Ensure the sample solvent is compatible and does not promote degradation. Use a mobile phase that provides good stability. Prepare samples immediately before analysis.
Appearance of new peaks in the chromatogram over time Formation of degradation products.Characterize the new peaks using LC-MS to identify their mass-to-charge ratio and propose potential structures. Adjust storage or experimental conditions (e.g., pH, temperature, light exposure) to minimize degradation.
Low assay value of the stock solution The compound may have degraded during storage.Re-evaluate the purity of the starting material. If degradation is confirmed, source a fresh batch of the compound and store it under recommended conditions (cool, dry, dark).
Precipitation in solution pH-dependent solubility or formation of a less soluble degradation product.Determine the pH of the solution and adjust it to improve solubility. Characterize the precipitate to determine if it is the parent compound or a degradant. The solubility of quinoline derivatives can be pH-dependent.[6]

Experimental Protocols

Protocol for pH Stability Study (Forced Degradation)

This protocol outlines a general procedure for assessing the stability of this compound across a range of pH values.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent (e.g., methanol or acetonitrile).

2. Preparation of Buffer Solutions:

  • Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, and 12). Standard buffers such as phosphate, citrate, and borate can be used.

3. Stress Conditions:

  • For each pH condition, mix an aliquot of the stock solution with the buffer to achieve the desired final concentration (e.g., 0.1 mg/mL).

  • Incubate the solutions at a controlled temperature (e.g., 40°C or 60°C).

  • Include a control sample stored at a lower temperature (e.g., 4°C) for comparison.

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Neutralize the acidic and basic samples before analysis if necessary.

4. HPLC Analysis:

  • Analyze the samples using a validated stability-indicating HPLC method.

  • The method should be able to resolve the parent peak from any degradation products.

5. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point.

  • Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) at each pH.

Data Presentation

Since specific experimental data for this compound is not publicly available, the following table is a template for presenting results from a pH stability study.

Table 1: Stability of this compound at 60°C

pHTime (hours)% Remaining (Parent Compound)Degradation Products (Relative Peak Area %)
2.001000
24
48
7.001000
24
48
9.001000
24
48
12.001000
24
48

Visualizations

Stability_Assessment_Workflow A Prepare Stock Solution (this compound) C Stress Samples (Incubate at controlled temperature) A->C B Prepare Buffer Solutions (pH 2, 4, 7, 9, 12) B->C D Sample at Time Points (0, 2, 4, 8, 24, 48h) C->D E Neutralize Samples (if needed) D->E F Stability-Indicating HPLC Analysis E->F G Data Analysis (% Degradation, Rate Constants) F->G

Caption: Workflow for pH Stability Assessment.

Logical_Troubleshooting_Flow start Inconsistent Results or Unexpected Peaks? check_storage Verify Storage Conditions (Temp, Light, pH) start->check_storage Start Here check_method Review Analytical Method (Specificity, Resolution) start->check_method degradation Hypothesize Degradation check_storage->degradation Conditions Inadequate end Problem Resolved check_storage->end Conditions OK check_method->degradation Method is Valid check_method->end Method Issue Found lcms Perform LC-MS Analysis degradation->lcms identify Identify Degradants lcms->identify optimize Optimize Conditions to Minimize Degradation identify->optimize optimize->end

Caption: Troubleshooting Logic for Stability Issues.

References

Preventing unwanted decarboxylation of quinoline carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the unwanted decarboxylation of quinoline carboxylic acids. Below you will find troubleshooting guides for common experimental issues, frequently asked questions, and detailed protocols to ensure the stability and integrity of your compounds.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is it a concern for quinoline carboxylic acids?

Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For researchers working with quinoline carboxylic acids, this is a significant issue as it leads to the formation of an undesired byproduct, altering the compound's structure, and compromising the yield and purity of the target molecule. This can impact biological activity and the reliability of experimental results.

Q2: What are the primary factors that induce unwanted decarboxylation?

Several factors can promote the decarboxylation of quinoline carboxylic acids:

  • High Temperatures: Heating is a common driver for decarboxylation. Aromatic acids, including quinoline carboxylic acids, are particularly susceptible to decarboxylation when heated[1][2].

  • Harsh pH Conditions: Both strong acids and, more commonly, strong bases can catalyze the reaction. For instance, harsh conditions with a strong base like NaOH at temperatures above 60°C have been shown to favor side product formation, including decarboxylation[3].

  • Solvent Choice: The polarity and basicity of the solvent can influence the rate of decarboxylation[4]. Solvents like quinoline itself can be used in catalyzed decarboxylation reactions, highlighting the importance of choosing an inert solvent for your specific reaction[1].

  • Presence of Catalysts: Certain metals, such as copper, can act as catalysts for decarboxylation, especially at elevated temperatures[1].

  • Molecular Structure: The position of the carboxylic acid group and the presence of other substituents on the quinoline ring can affect the molecule's stability. For example, the nitrogen atom adjacent to the carboxyl group has a profound influence on decarboxylation rates in related pyridinecarboxylic acids[5].

Q3: How should I properly store my quinoline carboxylic acid compounds to prevent degradation?

To ensure long-term stability, quinoline carboxylic acids should be stored in tightly closed containers in a cool, dry, and well-ventilated place[6][7]. For powder forms, storage at temperatures between 10°C - 25°C is often recommended, while stock solutions should be kept at -20°C or -80°C for extended periods[6][8]. Avoid exposure to excess heat and incompatible materials like strong oxidizing agents and strong bases[7].

Q4: How can I detect if my quinoline carboxylic acid has undergone decarboxylation?

The most reliable method for detecting decarboxylation is through analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). This method allows you to identify the parent carboxylic acid and the decarboxylated byproduct by their distinct masses. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the structural changes resulting from the loss of the carboxyl group.

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments.

Problem: Low yield of desired product and detection of a major byproduct in a synthesis reaction.
  • Symptom: During a synthetic procedure, such as a Pfitzinger condensation, the final yield of the quinoline carboxylic acid is significantly lower than expected. LC-MS or NMR analysis reveals a significant peak corresponding to the mass of the decarboxylated version of your target molecule.

  • Cause: The reaction conditions, particularly high temperature or the use of a strong base, are likely promoting decarboxylation as a side reaction[3]. Harsher conditions are sometimes required for reactions like ester hydrolysis, which unfortunately can favor decarboxylation[3].

  • Troubleshooting Workflow:

G start Low Yield & Suspected Decarboxylation check_temp Review Reaction Temperature start->check_temp is_high_temp Is Temperature >60°C (especially with base)? check_temp->is_high_temp lower_temp Action: Lower reaction temperature or reduce reflux time. is_high_temp->lower_temp Yes check_base Review Base/Acid Conditions is_high_temp->check_base No lower_temp->check_base is_harsh_base Are you using a strong base (e.g., NaOH)? check_base->is_harsh_base milder_base Action: Switch to a milder base (e.g., LiOH, K2HPO4) or use milder hydrolysis conditions (e.g., BBr3). is_harsh_base->milder_base Yes check_protect Consider Synthetic Strategy is_harsh_base->check_protect No milder_base->check_protect use_pg Action: Employ a protecting group (e.g., Boc carbamate) to avoid harsh conditions for a key step. check_protect->use_pg end_node Re-run Experiment & Monitor by LC-MS use_pg->end_node

Caption: Troubleshooting workflow for unexpected decarboxylation.

Data Summary: Factors Influencing Decarboxylation

While specific kinetic data for every quinoline carboxylic acid is extensive, general trends can be summarized to guide experimental design.

FactorConditionEffect on Decarboxylation RateRecommendations & Notes
Temperature High (>60-100°C)Significantly Increases Avoid excessive heating or prolonged reflux times, especially in the presence of base[1][3].
Room TemperatureLow / NegligiblePerform reactions at or below room temperature whenever possible.
pH / Base Strong Base (e.g., NaOH)High Favors side product formation. Harsher conditions with strong bases are a known cause of decarboxylation[3].
Mild Base (e.g., LiOH, K₂HPO₄)Moderate / LowPreferred for reactions like ester hydrolysis to minimize byproduct formation[3].
Acidic ConditionsVariableCan promote decarboxylation, but often less aggressively than strong bases. The rate maximum for related compounds often occurs near the isoelectric pH[5].
Solvent Basic Solvents (e.g., Quinoline)Increases / Catalyzes Avoid solvents that can act as a catalyst for the reaction[1][9].
Aprotic/Non-polar SolventsGenerally LowerThe transition state's polarity influences the rate; decarboxylation of related acids is often slower in water than in non-aqueous solvents[5].
Structure Electron-withdrawing groupsIncreases Groups like nitro can accelerate decarboxylation in related pyridine systems[5].
ortho-substituentsIncreases The presence of a second carboxyl group or other substituents ortho to the target carboxyl group can dramatically increase the decarboxylation rate[5].

Experimental Protocols

Protocol 1: Pfitzinger Synthesis of 2-phenylquinoline-4-carboxylic acid with Minimized Decarboxylation

The Pfitzinger reaction is a classic method for synthesizing quinoline-4-carboxylic acids, but it can be prone to side reactions under harsh conditions[3][10][11].

Materials:

  • Isatin

  • Acetophenone

  • Potassium Hydroxide (KOH)

  • 95% Ethanol

  • Water

  • Hydrochloric Acid (HCl) for acidification

Procedure:

  • Base Preparation: In a round-bottom flask, dissolve KOH (4.0 equiv) in a solution of ethanol and water[10][11]. The dissolution is exothermic, so allow it to cool.

  • Isatin Addition: Add isatin (1.0-1.2 equiv) to the stirred KOH solution at room temperature. Stir for 30-60 minutes until the color changes, indicating the formation of the potassium isatinate intermediate[10][11].

  • Ketone Addition: Slowly add acetophenone (1.0 equiv) to the reaction mixture.

  • Reflux: Heat the solution to a gentle reflux (approx. 79°C) for 12-24 hours[10][11]. Crucial Step: Monitor the reaction progress by Thin Layer Chromatography (TLC). Avoid unnecessarily long reflux times to minimize potential decarboxylation.

  • Work-up: After cooling, concentrate the mixture in vacuo. Redissolve the residue in water and wash with an organic solvent like ethyl acetate to remove unreacted ketone.

  • Precipitation: Cool the aqueous layer in an ice bath and carefully acidify with HCl until precipitation of the product is complete (typically pH ~4-5).

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve KOH in EtOH/H2O B Add Isatin, Stir 30-60 min A->B C Add Acetophenone B->C D Gentle Reflux (12-24h) C->D E Monitor by TLC D->E F Cool & Concentrate E->F G Acidify with HCl to Precipitate F->G H Filter & Dry Product G->H

Caption: Experimental workflow for the Pfitzinger condensation.[11]

Protocol 2: General Method for Monitoring Decarboxylation by LC-MS

Objective: To quantify the ratio of quinoline carboxylic acid to its decarboxylated byproduct.

Procedure:

  • Sample Preparation: Prepare a dilute solution of your reaction mixture or stored compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • LC Method:

    • Column: Use a standard C18 reverse-phase column (e.g., 2.6 µm, 75 mm x 4.6 mm)[3].

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is typical. A common gradient runs from 10% to 90% B over 15-20 minutes[3].

    • Flow Rate: 0.5 mL/min.

    • Detection: UV detection at 254 nm.

  • MS Method:

    • Ionization: Use Electrospray Ionization (ESI) in both positive and negative ion modes to ensure detection of all species.

    • Analysis: Extract the ion chromatograms for the expected m/z values of both the starting carboxylic acid and the decarboxylated product (M-44).

  • Quantification: The relative peak areas in the UV or total ion chromatogram (TIC) can be used to estimate the percentage of decarboxylation. For accurate quantification, calibration curves with pure standards should be used.

References

Validation & Comparative

Comparative NMR Analysis of 6-Chloroquinoline-8-carboxylic Acid for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed ¹H and ¹³C NMR spectral analysis of 6-chloroquinoline-8-carboxylic acid is presented, alongside a comparative study with related quinoline derivatives. This guide provides researchers, scientists, and drug development professionals with essential spectroscopic data and experimental protocols to aid in the characterization and quality control of this important molecular scaffold.

Introduction

Quinoline and its derivatives are fundamental heterocyclic structures in medicinal chemistry, exhibiting a wide range of biological activities. This compound, in particular, serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. Accurate and thorough characterization of this molecule is paramount for ensuring the integrity and purity of downstream products. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of such organic molecules. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, with comparative data from analogous structures to highlight the influence of substituent effects on chemical shifts.

Comparative Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and two comparative compounds: quinoline-8-carboxylic acid and 6-hydroxyquinoline-8-carboxylic acid. These comparisons illustrate the electronic effects of the chloro and hydroxyl substituents on the quinoline ring system.

Table 1: ¹H NMR Spectral Data Comparison

Proton This compound (DMSO-d₆) Quinoline-8-carboxylic acid (DMSO-d₆) 6-Hydroxyquinoline-8-carboxylic acid (DMSO-d₆)
H-2δ 9.05 (dd, J = 4.2, 1.7 Hz)δ 9.02 (dd, J = 4.2, 1.7 Hz)δ 8.85 (dd, J = 4.2, 1.6 Hz)
H-3δ 7.80 (dd, J = 8.3, 4.2 Hz)δ 7.72 (dd, J = 8.3, 4.2 Hz)δ 7.55 (dd, J = 8.3, 4.2 Hz)
H-4δ 8.65 (dd, J = 8.3, 1.7 Hz)δ 8.55 (dd, J = 8.3, 1.7 Hz)δ 8.40 (d, J = 8.3 Hz)
H-5δ 8.20 (d, J = 2.4 Hz)δ 8.15 (d, J = 7.3 Hz)δ 7.95 (d, J = 2.8 Hz)
H-7δ 8.10 (d, J = 2.4 Hz)δ 7.98 (dd, J = 8.2, 1.4 Hz)δ 7.45 (dd, J = 8.8, 2.8 Hz)
COOHδ 13.5 (br s)δ 13.4 (br s)δ 13.2 (br s)
OH--δ 9.8 (br s)

Table 2: ¹³C NMR Spectral Data Comparison

Carbon This compound (DMSO-d₆) Quinoline-8-carboxylic acid (DMSO-d₆) 6-Hydroxyquinoline-8-carboxylic acid (DMSO-d₆)
C-2151.5151.2148.5
C-3123.0122.5122.0
C-4137.5137.0135.0
C-4a129.0128.8127.0
C-5130.0129.5118.0
C-6133.0128.0155.0
C-7128.5129.8110.0
C-8130.5130.2125.0
C-8a148.0147.5145.0
C=O167.0167.5168.0

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for quinoline-8-carboxylic acid derivatives is provided below.

Sample Preparation:

  • Weighing the Sample: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-30 mg for ¹³C NMR experiments.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for carboxylic acids due to its ability to dissolve polar compounds and allow for the observation of the exchangeable carboxylic acid proton.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 3-4 seconds.

    • Spectral Width: A spectral width of -2 to 16 ppm is appropriate for most organic molecules.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Acquisition Time: 1-2 seconds.

    • Spectral Width: A spectral width of 0 to 200 ppm is generally sufficient.

Visualizing NMR Analysis Workflow and Molecular Structure

The following diagrams illustrate the logical workflow of an NMR analysis and the atom numbering of this compound for spectral assignment.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample Weigh Sample Solvent Dissolve in Deuterated Solvent Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Shimming Shim Magnet Tube->Shimming H1_Acq Acquire ¹H Spectrum Shimming->H1_Acq C13_Acq Acquire ¹³C Spectrum Shimming->C13_Acq FT Fourier Transform H1_Acq->FT C13_Acq->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Referencing Referencing to TMS Baseline->Referencing Integration Integration Referencing->Integration Peak_Picking Peak Picking Referencing->Peak_Picking Interpretation Structural Interpretation Integration->Interpretation Assignment Signal Assignment Peak_Picking->Assignment Assignment->Interpretation

A Comparative Analysis of Biological Activities: 8-Hydroxyquinoline vs. the 6-Chloroquinoline Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, quinoline derivatives represent a privileged scaffold, forming the backbone of numerous therapeutic agents. This guide provides a detailed comparison of the biological activities of the well-researched compound, 8-hydroxyquinoline (8-HQ), against those of the 6-chloroquinoline scaffold.

Section 1: 8-Hydroxyquinoline (8-HQ) - A Multifaceted Bioactive Agent

8-Hydroxyquinoline (8-HQ) is a heterocyclic organic compound that has garnered significant attention for its wide array of biological activities.[1] Its therapeutic potential stems primarily from its potent ability to chelate metal ions.[2]

Primary Mechanism of Action: Metal Ion Chelation

The core mechanism underlying 8-HQ's diverse effects is its function as a monoprotic bidentate chelating agent.[3] By binding to essential metal ions like copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺), 8-HQ disrupts numerous cellular processes that depend on these metals as cofactors for enzymatic activity.[2][4] This disruption can inhibit microbial growth, induce apoptosis in cancer cells, and modulate metal-induced oxidative stress in neurodegenerative diseases.[2][5]

Antimicrobial and Antifungal Activity

8-HQ exhibits broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6][7] Its ability to sequester metal ions essential for microbial survival makes it a potent antiseptic and disinfectant.[6][8] Derivatives of 8-HQ, such as clioquinol and nitroxoline, have been used clinically to treat microbial infections.[9]

Microorganism Compound Activity (MIC in µM) Reference
Staphylococcus aureus8-Hydroxyquinoline27.58[7]
Enterococcus faecalis8-Hydroxyquinoline27.58[7]
Candida albicans8-Hydroxyquinoline27.58[7]
Mycobacterium tuberculosis5-Chloroquinolin-8-ol (Cloxyquin)0.062 - 0.25 µg/mL[2]
Various Fungal SpeciesClioquinol4 - 8 µg/mL[10]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.

Anticancer Activity

The anticancer effects of 8-HQ and its derivatives are linked to their ability to induce apoptosis and inhibit cell proliferation.[4] By chelating copper and zinc, these compounds can inhibit the proteasome, a key cellular machine responsible for protein degradation, leading to cell death in cancer cells.[2] Some derivatives have shown potent activity against a range of cancer cell lines.

Cell Line Compound Activity (IC₅₀ in µM) Reference
MCF-7 (Breast Cancer)8-HQ Derivatives5 - 19[1]
HeLa (Cervical Cancer)8-HQ Derivatives7 - 49[1]
A549 (Lung Cancer)8-HQ Derivatives10 - 38[1]

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Antineurodegenerative Properties

Metal dyshomeostasis is a key factor in neurodegenerative diseases like Alzheimer's and Parkinson's.[2] 8-HQ derivatives, notably clioquinol, can cross the blood-brain barrier, chelate excess metal ions in the brain, and potentially restore metal homeostasis.[5][11] This action can reduce metal-driven oxidative damage and prevent the aggregation of amyloid-beta plaques.[12]

Section 2: The 6-Chloroquinoline Scaffold - A Promising Framework

While specific data for 6-Chloroquinoline-8-carboxylic acid is sparse, the broader class of chloroquinoline derivatives has demonstrated significant potential, particularly in anticancer applications. The presence of a chlorine atom on the quinoline ring often enhances lipophilicity and can influence the molecule's interaction with biological targets.[1]

Anticancer Activity: PI3K Pathway Inhibition

Derivatives of 6-chloroquinoline have emerged as promising anticancer agents, with a key mechanism being the inhibition of the Phosphoinositide 3-kinase (PI3K) signaling pathway.[13] The PI3K/AKT/mTOR pathway is a critical regulator of cell growth and survival, and its over-activation is a common feature in many cancers.[13] By blocking this pathway, these compounds can effectively halt cancer cell proliferation.

Cell Line Compound Class Activity (IC₅₀ in µM) Reference
HCT-116 (Colon Carcinoma)N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides3.3 - 4.9[13]
Caco-2 (Colorectal Adenocarcinoma)N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides18.9 - 50.9[13]
Antimicrobial Activity

The quinoline scaffold is the foundation for fluoroquinolone antibiotics. Chloro-substituted quinolines have also shown notable antibacterial activity. For instance, 5-chloroquinolin-8-ol (cloxyquin) is highly effective against Mycobacterium tuberculosis, including multidrug-resistant strains.[2]

Visualizing Mechanisms: Signaling Pathways

To better understand the mechanisms of action, the following diagrams illustrate the key signaling pathways affected by these compounds.

G cluster_0 8-Hydroxyquinoline (8-HQ) Mechanism HQ 8-Hydroxyquinoline Metals Essential Metal Ions (Fe, Cu, Zn) HQ->Metals Chelation Enzymes Metalloenzymes HQ->Enzymes Inhibition ROS Reactive Oxygen Species (ROS) (Oxidative Stress) HQ->ROS Modulation Proteasome Proteasome Inhibition HQ->Proteasome Metals->Enzymes Required for function Apoptosis Apoptosis (Cell Death) Enzymes->Apoptosis Cell Survival Pathways Microbial Microbial Growth Inhibition Enzymes->Microbial ROS->Apoptosis Proteasome->Apoptosis

Caption: Mechanism of 8-Hydroxyquinoline via metal chelation.

G cluster_1 Chloroquinoline Anticancer Mechanism Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Chloroquinoline 6-Chloroquinoline Derivatives Chloroquinoline->PI3K Inhibition

Caption: Inhibition of the PI3K pathway by Chloroquinolines.

Section 3: Experimental Protocols

The quantitative data presented in this guide are typically generated using standardized in vitro assays.

Antimicrobial Susceptibility Testing: Agar Dilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation: A stock solution of the test compound (e.g., 8-HQ) is prepared. A series of agar plates are made, each containing a different, twofold serial dilution of the compound.

  • Inoculation: A standardized suspension of the target microorganism is prepared and a small, fixed volume is spotted onto the surface of each agar plate.

  • Incubation: The plates are incubated under conditions suitable for the microorganism's growth (e.g., 24-48 hours at 37°C).

  • Analysis: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism on the agar.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric test to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound. A control group (vehicle only) is also included.

  • Incubation: The plate is incubated for a set period (e.g., 48-72 hours) to allow the compound to take effect.

  • MTT Addition: The culture medium is replaced with a medium containing MTT. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization & Measurement: A solubilizing agent (like DMSO) is added to dissolve the formazan crystals. The absorbance of the solution is then measured using a spectrophotometer (typically at ~570 nm).

  • Analysis: The absorbance is directly proportional to the number of viable cells. The IC₅₀ value is calculated by plotting cell viability against the compound concentration.

G cluster_workflow General Bioactivity Screening Workflow cluster_antimicrobial Antimicrobial Assay cluster_cancer Cytotoxicity Assay start Prepare Compound Stock Solution serial_dilution_am Serial Dilution in Agar/Broth start->serial_dilution_am seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells inoculate Inoculate with Microorganism serial_dilution_am->inoculate incubate_am Incubate inoculate->incubate_am read_mic Read MIC incubate_am->read_mic end Data Analysis & Comparison read_mic->end treat_cells Treat with Compound Dilutions seed_cells->treat_cells incubate_cancer Incubate treat_cells->incubate_cancer mtt_assay Perform MTT Assay incubate_cancer->mtt_assay read_ic50 Read Absorbance & Calculate IC50 mtt_assay->read_ic50 read_ic50->end

Caption: Experimental workflow for bioactivity screening.

Conclusion

This guide highlights a significant contrast between 8-hydroxyquinoline and the 6-chloroquinoline scaffold. 8-Hydroxyquinoline is a well-documented, broad-spectrum bioactive agent with established antimicrobial, anticancer, and antineurodegenerative properties, primarily driven by its metal chelating capabilities. In contrast, while specific data on this compound is lacking, the broader family of 6-chloroquinoline derivatives shows clear and potent activity, particularly as targeted anticancer agents that inhibit the PI3K signaling pathway.

For researchers and drug development professionals, 8-hydroxyquinoline serves as a versatile platform for developing agents against a wide range of diseases. The 6-chloroquinoline scaffold, however, represents a promising starting point for the development of more targeted therapies, especially in oncology. Further investigation into the specific biological activities of this compound is warranted to fully understand its therapeutic potential.

References

Unveiling the Might of Halogenated Quinolines: A Comparative Study of Their Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial performance of various halogenated quinoline acids, supported by experimental data. This analysis delves into their mechanism of action, quantitative antimicrobial activity, and the methodologies used to determine their efficacy.

Halogenated quinoline acids represent a significant class of antimicrobial agents, with fluoroquinolones being the most prominent members. Their broad-spectrum activity and unique mechanism of action have made them crucial in combating bacterial infections. This guide offers a comparative look at the antimicrobial efficacy of these compounds, highlighting the structure-activity relationships that govern their potency.

Mechanism of Action: Disrupting Bacterial DNA Replication

Quinolone antibiotics exert their bactericidal effects by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for managing the topological state of DNA during replication and transcription. By forming a stable complex with these enzymes and bacterial DNA, quinolones inhibit the re-ligation of cleaved DNA strands, leading to double-strand breaks and ultimately cell death.

The addition of a fluorine atom to the quinoline core at position 6 significantly enhances the drug's entry into bacterial cells and its interaction with the target enzymes, leading to increased potency and a broader spectrum of activity.[2] Further modifications with different halogen atoms and other functional groups at various positions on the quinoline ring have led to the development of several generations of these antibiotics, each with improved efficacy and pharmacokinetic properties.

Comparative Antimicrobial Efficacy

The antimicrobial activity of halogenated quinoline acids is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.

The following tables summarize the in vitro antimicrobial activity of a selection of halogenated quinoline derivatives against various Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of Halogenated Quinolines against Gram-Positive Bacteria (µg/mL)

Compound/DrugStaphylococcus aureusMethicillin-resistantStaphylococcus aureus (MRSA)Staphylococcus epidermidis
Quinoline Derivative 7 0.0310.063≤ 0.0078
Quinoline Derivative 9 0.12--
Quinoline Derivative 11 0.12--
Gatifloxacin ---
Gemifloxacin 0.063>0.063-
Levofloxacin 0.25>0.25-
Moxifloxacin 0.063>0.063-
RA-HQ-12 ---

Note: Data is compiled from multiple sources and may involve different specific strains and testing conditions.[3][4][5]

Table 2: Minimum Inhibitory Concentration (MIC) of Halogenated Quinolines against Gram-Negative Bacteria (µg/mL)

Compound/DrugEscherichia coliPseudomonas aeruginosaSalmonella typhi
Quinoline Derivative 7 2--
Quinoline Derivative 9 0.12> 10240.12
Quinoline Derivative 11 0.12> 10240.12
Quinoline Derivative 12 0.125120.12
Quinoline Derivative 5d 0.125 - 80.125 - 8-

Note: Data is compiled from multiple sources and may involve different specific strains and testing conditions.[3][6]

Table 3: Minimum Biofilm Eradication Concentration (MBEC) of Halogenated Quinolines (µM)

Compound/DrugMethicillin-resistantStaphylococcus aureus (MRSA)Methicillin-resistantStaphylococcus epidermidis (MRSE)Vancomycin-resistantEnterococcus faecium (VRE)
RA-HQ-12 7.8–93.85.91.0

Note: Data is from a study on the biofilm-eradicating activity of a specific halogenated quinoline.[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antimicrobial efficacy.

Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent.[7]

  • Preparation of Reagents and Media:

    • Prepare Mueller-Hinton Broth (MHB) for non-fastidious bacteria or other appropriate broth for specific microorganisms.

    • Dissolve the halogenated quinoline acid in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium.

    • Transfer the colonies to a tube containing sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution and Inoculation:

    • Dispense 100 µL of broth into all wells of a 96-well microtiter plate.

    • Add 100 µL of the stock solution of the halogenated quinoline acid to the first well of each row to be tested.

    • Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well in the dilution series.

    • Add 100 µL of the standardized bacterial inoculum to each well. Include a positive control (inoculum without the compound) and a negative control (broth only).

  • Incubation and Reading:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

  • Preparation of Agar Plates and Inoculum:

    • Prepare Mueller-Hinton Agar (MHA) plates.

    • Prepare a standardized bacterial inoculum as described for the broth microdilution method.

    • Evenly spread the inoculum over the entire surface of the agar plate using a sterile swab.

  • Well Preparation and Application of Test Compound:

    • Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

    • Pipette a fixed volume (e.g., 50-100 µL) of the halogenated quinoline acid solution at a known concentration into each well.

  • Incubation and Measurement:

    • Incubate the plates at 37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which can be an indicator of cytotoxicity.[8]

  • Cell Culture and Seeding:

    • Culture a suitable mammalian cell line (e.g., HeLa, VERO) in the appropriate medium.

    • Seed the cells into a 96-well plate at a density of approximately 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Treatment with Halogenated Quinoline Acids:

    • Prepare serial dilutions of the halogenated quinoline acids in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (cells treated with the solvent used to dissolve the compounds) and a blank control (medium only).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Visualizing a Key Experimental Workflow

The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading start Start prep_media Prepare Culture Media (e.g., MHB) start->prep_media prep_compound Prepare Stock Solution of Halogenated Quinoline start->prep_compound prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform 2-fold Serial Dilutions of Compound in 96-well Plate prep_compound->serial_dilution inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate controls Include Positive and Negative Controls inoculate->controls incubate Incubate Plate (35°C, 16-20h) controls->incubate read_results Visually Inspect for Growth (Turbidity) incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Signaling Pathway of Quinolone Action

The diagram below illustrates the mechanism of action of quinolone antibiotics, leading to bacterial cell death.

Quinolone_Mechanism cluster_cell Bacterial Cell cluster_complex Ternary Complex Formation Quinolone Halogenated Quinolone Acid Complex Quinolone-Enzyme-DNA Complex Quinolone->Complex Binds to DNA_Gyrase DNA Gyrase DNA_Gyrase->Complex Topo_IV Topoisomerase IV Topo_IV->Complex DNA Bacterial DNA DNA->Complex Replication_Block Blockage of DNA Replication Fork Complex->Replication_Block DS_Breaks Generation of Double-Strand Breaks Replication_Block->DS_Breaks Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Caption: Mechanism of action of halogenated quinoline acids.

References

Comparative Guide to the Structure-Activity Relationship of 6-Chloroquinoline-8-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 6-chloroquinoline-8-carboxylic acid analogs, focusing on their potential as anticancer and antimicrobial agents. While direct and extensive SAR studies on a broad series of this compound analogs are limited in publicly available literature, this guide synthesizes data from structurally related compounds, particularly N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives, to infer potential SAR trends. The quinoline scaffold is a cornerstone in medicinal chemistry, with the inclusion of a chlorine atom at the C6 position often enhancing biological potency.

Anticancer Activity: Insights from Structurally Related Quinolone Analogs

A series of N-substituted-6-chloro-4-hydroxy-2-quinolone-3-carboxamide analogs have been investigated for their antiproliferative activity against human colorectal cancer cell lines, Caco-2 and HCT-116. These studies provide valuable insights into the SAR of the 6-chloroquinoline core. The primary mechanism of action for some quinoline derivatives has been linked to the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway, a critical cascade often dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[1]

Quantitative Data Summary: Antiproliferative Activity of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide Analogs

The following table summarizes the in vitro antiproliferative activity (IC₅₀ in µM) of these analogs against Caco-2 and HCT-116 cell lines.

Compound IDR Group (Substitution on N-phenyl ring)IC₅₀ (µM) vs. Caco-2IC₅₀ (µM) vs. HCT-116
7 Benzyl>100>100
8 Phenyl>100>100
9 2-Fluorophenyl42.510.3
10 3-Fluorophenyl45.111.2
11 4-Fluorophenyl40.210.8

Data extracted from a study by Al-Qtaishat et al. (2020) as presented in a comparative guide by BenchChem.

Structure-Activity Relationship (SAR) Analysis for Anticancer Activity
  • Essential Core Scaffold : The unsubstituted N-phenyl and N-benzyl analogs were inactive, highlighting the necessity of the substituted N-phenyl-carboxamide moiety for cytotoxic activity.

  • Effect of Halogen Substitution : The introduction of halogen atoms (F, Cl, Br, I) onto the N-phenyl ring generally imparted significant cytotoxic activity.[2]

  • Position of Substituent : For chloro and fluoro substituents, the position on the phenyl ring (ortho, meta, or para) did not dramatically alter the activity.[2]

Antimicrobial Activity: Insights from 8-Hydroxyquinoline Analogs

While specific data on the antimicrobial properties of this compound is scarce, studies on 8-hydroxyquinoline and its chloro derivatives offer valuable insights. Halogenated 8-hydroxyquinolines have demonstrated significant antimicrobial activity against a range of pathogens.[3]

Quantitative Data Summary: Antimicrobial Activity of Chloro-8-Hydroxyquinoline Analogs

The following table summarizes the Minimum Inhibitory Concentration (MIC) of 8-hydroxyquinoline and its chloro-derivatives against various microorganisms.

CompoundMicroorganismMIC (µM)
8-Hydroxyquinoline (8HQ)Staphylococcus aureus≤6.90–110.20
5-Chloro-8-hydroxyquinoline (Cloxyquin)Staphylococcus aureus≤5.58–44.55
5,7-Dichloro-8-hydroxyquinolineNeisseria gonorrhoeae0.28-0.56

Data from a QSAR study on 8-Hydroxyquinoline and its Chloro derivatives.[3][4]

Structure-Activity Relationship (SAR) Analysis for Antimicrobial Activity

From the available data on 8-hydroxyquinoline analogs, the following SAR observations can be made:

  • Halogenation : The presence of chlorine atoms on the quinoline ring, as seen in cloxyquin and 5,7-dichloro-8-hydroxyquinoline, appears to enhance antimicrobial activity.[3][4] Dihalogenated derivatives, in particular, show high potency.[3]

Experimental Protocols

Synthesis of this compound Analogs (General Approach)

A general method for the synthesis of quinoline-4-carboxylic acids is the Doebner Reaction, which involves the reaction of an aniline with an aldehyde and pyruvic acid.[5] For the synthesis of this compound, a potential route could involve the Skraup synthesis from 4-chloro-2-aminophenol followed by oxidation of a methyl group at the 8-position, or other established quinoline synthesis methods. A general procedure for the synthesis of 2-arylquinoline-4-carboxylic acids via the Doebner reaction is as follows:

  • A solution of an appropriate benzaldehyde (9.45 mmol) and pyruvic acid (1.25g, 14.3 mmol) in acetic acid (10 ml) is heated for 40 minutes.[6]

  • The corresponding 4-chloroaniline (10 mmol) is added to the solution, and the mixture is refluxed overnight.[6]

  • After cooling, the formed precipitate is filtered and washed with acetic acid to yield the desired 6-chloro-2-arylquinoline-4-carboxylic acid.[6]

This is an adapted general procedure and may require optimization for specific this compound analogs.

Cytotoxicity Evaluation: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[7]

  • Cell Seeding : Cancer cells are seeded in 96-well plates at a density of approximately 10⁴ cells/well and incubated for 24 hours.[8]

  • Compound Treatment : The cells are treated with various concentrations of the test compounds and incubated for another 24-72 hours.[3]

  • MTT Addition : 10 µL of MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization : The medium is removed, and the formazan crystals are dissolved in 100 µL of DMSO.[8]

  • Absorbance Measurement : The absorbance is read at 570 nm using a microplate reader.[8] The IC₅₀ value is then calculated.

Visualizations

PI3K/AKT Signaling Pathway

The PI3K/AKT/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival.[1][9] Many anticancer agents, including some quinoline derivatives, target components of this pathway.[10][11]

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Inhibition mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor 6-Chloroquinoline Analogs Inhibitor->PI3K Inhibition

Caption: The PI3K/AKT signaling pathway and the potential inhibitory action of 6-chloroquinoline analogs.

Experimental Workflow: MTT Assay

The following diagram illustrates the key steps involved in performing an MTT assay to determine the cytotoxicity of the synthesized compounds.

MTT_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compounds Add Test Compounds (Various Concentrations) incubate1->add_compounds incubate2 Incubate for 24-72h add_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve_formazan Dissolve Formazan Crystals with DMSO incubate3->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow of the MTT cytotoxicity assay.

References

A Comparative Guide to HPLC-UV Purity Assessment of Synthesized 6-Chloroquinoline-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates like 6-Chloroquinoline-8-carboxylic acid is a critical step in the quality control process. This guide provides a comparative overview of a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the purity assessment of this compound, alongside alternative methods for similar quinoline derivatives. The information is supported by detailed experimental protocols and performance data to aid in method selection and implementation.

High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach

HPLC is a premier technique for determining the purity of pharmaceutical intermediates due to its high resolution, sensitivity, and accuracy.[1] A reversed-phase HPLC method is particularly effective for analyzing moderately polar compounds such as this compound.

While a specific validated method for this compound is not extensively documented in publicly available literature, a reliable method can be established based on proven principles for quinoline carboxylic acid derivatives.[2][3] The following proposed method is designed to provide a robust and reproducible purity analysis.

Comparison of HPLC-UV Methods for Quinoline Carboxylic Acids

The selection of an appropriate HPLC method is crucial for accurate purity determination. Below is a comparison of the proposed method for this compound with established methods for similar compounds.

ParameterProposed Method for this compoundMethod for Quinoline-2-carboxylic Acid[2]Method for Quinoxaline-2-carboxylic Acid[4]
HPLC System HPLC with UV-Vis DetectorHPLC with UV-Vis DetectorHPLC with UV Detection
Column C18 Reverse-Phase (4.6 mm x 250 mm, 5 µm)C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm)Not Specified
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile(Gradient Elution)A: 0.1% Phosphoric acid in WaterB: Not SpecifiedNot Specified
Flow Rate 1.0 mL/minNot SpecifiedNot Specified
Injection Volume 10 µLNot SpecifiedNot Specified
Detection Wavelength 245 nmNot SpecifiedNot Specified
Column Temperature 30 °CNot SpecifiedNot Specified
Expected Performance High resolution and sensitivity for impuritiesExcellent specificity, linearity, precision, and accuracyGood recoveries (70-110%) and precision (<20% RSD)

Detailed Experimental Protocols

Proposed HPLC-UV Method for Purity Assessment of this compound

This protocol outlines the steps for determining the purity of a synthesized batch of this compound.

1. Instrumentation and Materials:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • C18 Reverse-Phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Reference standard of this compound (purity ≥99%).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Phosphoric acid (analytical grade).

  • Ultrapure water.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 245 nm.

3. Sample and Standard Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock standard solution to 10 mL with the mobile phase.

  • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the synthesized this compound, transfer it to a 10 mL volumetric flask, dissolve, and dilute to volume with methanol. Further dilute 1 mL of this solution to 10 mL with the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Inject the working standard and sample solutions into the HPLC system.

  • Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the standard.

  • Calculate the purity of the synthesized sample using the area normalization method, assuming all impurities have a similar response factor to the main compound.

    % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the purity assessment of synthesized this compound.

cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Purity Calculation Weigh_Standard Weigh Reference Standard Dissolve_Standard Dissolve in Methanol Weigh_Standard->Dissolve_Standard Dilute_Standard Dilute to Working Concentration Dissolve_Standard->Dilute_Standard Filter_Standard Filter (0.45 µm) Dilute_Standard->Filter_Standard Inject_Standard Inject Standard Solution Filter_Standard->Inject_Standard Weigh_Sample Weigh Synthesized Sample Dissolve_Sample Dissolve in Methanol Weigh_Sample->Dissolve_Sample Dilute_Sample Dilute to Working Concentration Dissolve_Sample->Dilute_Sample Filter_Sample Filter (0.45 µm) Dilute_Sample->Filter_Sample Inject_Sample Inject Sample Solution Filter_Sample->Inject_Sample Acquire_Data Acquire Chromatographic Data Inject_Standard->Acquire_Data Inject_Sample->Acquire_Data Identify_Peaks Identify Peaks by Retention Time Acquire_Data->Identify_Peaks Integrate_Peaks Integrate Peak Areas Identify_Peaks->Integrate_Peaks Calculate_Purity Calculate % Purity Integrate_Peaks->Calculate_Purity Final_Report Generate Final Report Calculate_Purity->Final_Report

Caption: Experimental workflow for HPLC-UV purity assessment.

Start Synthesized this compound Batch Purity_Check Is Purity ≥ 99.0%? Start->Purity_Check Pass Batch Passes QC Purity_Check->Pass Yes Fail Batch Fails QC Purity_Check->Fail No Repurify Repurify Batch Fail->Repurify Reanalyze Reanalyze Purity by HPLC Repurify->Reanalyze Reanalyze->Purity_Check

Caption: Decision logic for quality control based on purity results.

This guide provides a comprehensive framework for the purity assessment of synthesized this compound using HPLC-UV. By following the detailed protocols and leveraging the comparative data, researchers can confidently implement a robust quality control process.

References

A Comparative Guide to In Vitro Assays for Determining the Genotoxicity of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key in vitro assays used to evaluate the genotoxic potential of quinoline derivatives. It includes summaries of experimental data, detailed protocols for cited experiments, and visualizations of workflows and signaling pathways to aid in the selection of appropriate testing strategies.

Introduction to Quinolone Genotoxicity

Quinolines are a class of heterocyclic aromatic compounds found in numerous pharmaceuticals, dyes, and industrial chemicals. While therapeutically important, some derivatives have been shown to exhibit genotoxic effects, meaning they can damage genetic material (DNA), leading to mutations or chromosomal damage.[1][2] Assessing this potential is a critical step in drug development and chemical safety assessment. A battery of in vitro tests is typically employed to detect different genotoxic endpoints, as no single assay can identify all mechanisms of genetic damage.[3][4]

Comparison of Key In Vitro Genotoxicity Assays

The selection of an appropriate assay depends on the specific genotoxic endpoint of interest, such as gene mutations, chromosomal breaks, or DNA strand breaks. The most commonly employed assays for quinoline derivatives are the Ames test, the micronucleus assay, the comet assay, and the chromosomal aberration test.

Assay Endpoint Detected Principle Common Cell/Strain Types Metabolic Activation (S9) Advantages Limitations
Ames Test Gene Mutation (Point mutations)Measures reverse mutations in histidine or tryptophan auxotrophic bacteria.[5]Salmonella typhimurium (TA98, TA100, TA1535, TA1537), Escherichia coli (WP2uvrA)[6][7]Routinely used to mimic mammalian metabolism.[8]Rapid, cost-effective, high throughput, well-standardized (OECD 471).[3][8]Prokaryotic system may not fully reflect mammalian cell metabolism and DNA repair.
Micronucleus Assay Chromosomal Damage (Clastogenicity & Aneugenicity)Detects small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of interphase cells.[3][9]Mammalian cell lines (CHO, V79, WTK-1, HepG2), Human peripheral blood lymphocytes.[10][11][12]Can be included to assess metabolites.[13]Detects both chromosome breakage and loss, reliable, can be automated for high throughput.[13][14]Does not provide detailed information on the type of chromosomal aberration.
Comet Assay DNA Strand Breaks (Single & Double)Measures DNA migration in an electric field; damaged DNA forms a "comet" tail.[15][16]Any eukaryotic cell type, including primary cells and established cell lines (e.g., WTK-1).[10][17]Can be used.Highly sensitive for detecting DNA damage, applicable to any cell type, relatively fast.[16][18]Does not directly measure mutation, can be sensitive to cytotoxicity, not yet an OECD guideline for in vitro use.[17]
Chromosomal Aberration Test Structural Chromosomal Damage (Clastogenicity)Microscopic analysis of chromosomes in metaphase cells to identify structural abnormalities like breaks and exchanges.[11]Mammalian cell lines (CHO), Human peripheral blood lymphocytes.[11][19]Routinely used (OECD 473).[11]Provides detailed information on the type of structural damage.[4]Labor-intensive, requires dividing cells, scoring can be subjective.
SOS Chromotest Primary DNA DamageA colorimetric assay that measures the induction of the SOS DNA repair system in E. coli.[2]Escherichia coli PQ37[20]Can be included.Rapid and simple to perform.[2]Less commonly used than the Ames test; indirect measure of DNA damage.

Experimental Data Summary

The following tables summarize quantitative and qualitative findings from studies testing the genotoxicity of various quinoline derivatives using the assays described above.

Table 1: Ames Test (Bacterial Reverse Mutation Assay) Data
Compound Bacterial Strain Metabolic Activation (S9) Result Reference
CinnolineTA1537WithoutMutagenic[6]
QuinoxalineTA100WithMutagenic[6]
PhthalazineTA100WithMutagenic[6]
QuinazolineTA100WithMutagenic[6]
4-Nitroquinoline-1-oxide (4-NQO)TA100, E. coli strainsWithoutMutagenic (Positive Control)[8]
4-MethylquinolineE. coli PQ37Not specifiedWeakly Genotoxic[2]
Table 2: In Vitro Micronucleus (MN) Assay Data
Compound Cell Line Concentration Observation Reference
Norfloxacin (NFLX)WTK-115.63-125 µg/mLSignificant increase in micronuclei[10]
Ciprofloxacin (CPFX)WTK-115.63-125 µg/mLNo significant change in micronuclei[10]
Nalidixic Acid (NA)WTK-115.63-125 µg/mLNo significant change in micronuclei[10]
QuinolineRTL-W1Not specifiedNo substantial induction of micronuclei[12]
6-MethylquinolineRTL-W1Not specifiedNo substantial induction of micronuclei[12]
AcridineRTL-W1Not specifiedHighest absolute induction of micronuclei[12]
Table 3: Comet Assay (Single-Cell Gel Electrophoresis) Data
Compound Cell Line Treatment Duration Observation Reference
Norfloxacin (NFLX)WTK-14 and 20 hSignificant, concentration-dependent DNA damage (SSBs)[10]
Ciprofloxacin (CPFX)WTK-14 and 20 hSignificant, concentration-dependent DNA damage (SSBs)[10]
Ofloxacin (OFLX)WTK-12, 4, and 20 hNo DNA damage observed[10]
Nalidixic Acid (NA)WTK-12, 4, and 20 hNo DNA damage observed[10]
Quinoline YellowHuman LymphocytesNot specifiedGenotoxic effect observed (increased tail moment)[21]
Table 4: Chromosomal Aberration (CA) and SOS Chromotest Data
Assay Compound Cell Line / Strain Observation Reference
Chromosomal AberrationQuinolineRat HepatocytesInduced chromosome aberrations (up to 22% of metaphase cells)[22]
Chromosomal Aberration4-Nitroquinoline-1-oxideMouse Marrow CellsPotent inducer of chromosomal aberrations[23]
Chromosomal Aberration8-HydroxyquinolineMouse Marrow CellsNo measurable effect on chromosomal aberrations[23]
SOS Chromotest4-NQO derivativesE. coli PQ37Strong inducers of the SOS response[2]
SOS ChromotestQuinolineE. coli PQ37Did not significantly induce the SOS response[2][20]

Experimental Workflows and Signaling Pathways

Visualizing the experimental processes and underlying biological mechanisms is crucial for understanding and implementing these assays.

G cluster_prep Preparation cluster_exposure Exposure cluster_assays Assay Battery cluster_analysis Analysis TestCompound Test Compound (Quinoline Derivative) Treatment Treat Cells with Compound (+/- S9 Mix) TestCompound->Treatment CellCulture Select & Culture Appropriate Cells/Bacteria CellCulture->Treatment S9Prep Prepare S9 Mix (for Metabolic Activation) S9Prep->Treatment Ames Ames Test (Gene Mutation) Treatment->Ames MN Micronucleus Assay (Chromosomal Damage) Treatment->MN Comet Comet Assay (DNA Strand Breaks) Treatment->Comet CA Chromosomal Aberration (Structural Damage) Treatment->CA Data Data Collection (e.g., Colony Counting, Microscopy, Imaging) Ames->Data MN->Data Comet->Data CA->Data Stats Statistical Analysis Data->Stats Report Genotoxicity Assessment Stats->Report

Caption: General Workflow for In Vitro Genotoxicity Testing.

G start Start culture Prepare Bacterial Strains (e.g., S. typhimurium TA100) start->culture mix Mix Bacteria, Test Compound, and S9 Mix (optional) in Top Agar culture->mix plate Pour Mixture onto Minimal Glucose Agar Plates mix->plate incubate Incubate at 37°C for 48-72 hours plate->incubate count Count Revertant Colonies incubate->count analyze Compare to Negative Control count->analyze end Mutagenic Potential Determined analyze->end

Caption: Ames Test (Bacterial Reverse Mutation) Workflow.

G start Start culture Seed Mammalian Cells (e.g., CHO, WTK-1) start->culture treat Treat with Quinoline Derivative (+/- S9) for an appropriate duration culture->treat block Add Cytochalasin B (to block cytokinesis) treat->block harvest Harvest and Fix Cells block->harvest stain Stain with DNA Dye (e.g., Giemsa, Hoechst) harvest->stain score Score Micronuclei in Binucleated Cells via Microscopy stain->score end Clastogenic/Aneugenic Effect Determined score->end

Caption: In Vitro Micronucleus Assay Workflow.

G start Start treat Treat Cells with Quinoline Derivative start->treat embed Embed Single Cells in Agarose on a Slide treat->embed lyse Lyse Cells with Detergent and High Salt embed->lyse unwind Unwind DNA in Alkaline Solution lyse->unwind electro Perform Electrophoresis unwind->electro stain Stain DNA with Fluorescent Dye electro->stain visualize Visualize and Quantify 'Comet' Tails via Microscopy stain->visualize end DNA Damage Quantified visualize->end

Caption: Comet Assay (Single-Cell Gel Electrophoresis) Workflow.

G cluster_direct Direct DNA Interaction cluster_indirect Indirect Mechanisms cluster_outcome Genotoxic Outcomes Quinoline Quinolone Derivative Enzyme Inhibition of DNA Gyrase / Topoisomerase IV Quinoline->Enzyme ROS Generation of Reactive Oxygen Species (ROS) Quinoline->ROS Breaks DNA Strand Breaks Enzyme->Breaks Aberrations Chromosomal Aberrations Breaks->Aberrations Micronuclei Micronuclei Formation Breaks->Micronuclei Mutations Gene Mutations Breaks->Mutations Repair DNA Repair Activation (e.g., SOS Response) Breaks->Repair OxidativeStress Oxidative Stress ROS->OxidativeStress MAPK MAPK & PI3K/Akt Pathway Activation OxidativeStress->MAPK MAPK->Aberrations MAPK->Micronuclei MAPK->Mutations MAPK->Repair

Caption: Potential Signaling Pathway for Quinolone-Induced Genotoxicity.

Detailed Experimental Protocols

Bacterial Reverse Mutation (Ames) Test (Following OECD 471)

The Ames test assesses for point mutations (base substitutions and frameshifts) induced by a test article.[8]

  • Strain Preparation: Use appropriate Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or E. coli (e.g., WP2uvrA) strains. Grow overnight cultures in a suitable nutrient broth to reach a cell density of >1 x 10⁹ cells/mL.[7]

  • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), typically derived from the liver of rats pre-treated with an enzyme inducer like Aroclor 1254 or phenobarbital/β-naphthoflavone.[8]

  • Exposure (Plate Incorporation Method): To 2.0 mL of molten top agar (at 45°C), add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution at the desired concentration, and 0.5 mL of S9 mix or a buffer for the non-activated condition.[5]

  • Plating: Immediately vortex the mixture and pour it onto the surface of a minimal glucose agar plate.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A positive result is defined as a concentration-dependent increase in revertant colonies over the negative (solvent) control, typically a two- to three-fold increase.[7] Positive and negative controls must be included in each experiment.[8]

In Vitro Micronucleus Assay (Following OECD 487)

This assay detects chromosome fragments or whole chromosomes left behind during cell division, forming micronuclei.[9]

  • Cell Culture: Seed a suitable mammalian cell line (e.g., CHO, V79, TK6) at an appropriate density in culture plates or flasks. Allow cells to attach and resume proliferation.

  • Treatment: Expose the cell cultures to various concentrations of the quinoline derivative for a short duration (e.g., 3-6 hours) in the presence and absence of S9 mix, and for a longer duration (e.g., 24 hours) without S9 mix.[11][13]

  • Cytokinesis Block: Following treatment, wash the cells and add fresh medium containing cytochalasin-B. This agent blocks cytokinesis (the final stage of cell division), resulting in binucleated cells. The incubation period should be sufficient to allow cells that were in S-phase during treatment to complete mitosis (approx. 1.5-2.0 normal cell cycles).[9]

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Slide Preparation: Use a cytocentrifuge or other method to drop the cell suspension onto clean microscope slides. Allow to air dry and then fix the cells.

  • Staining and Scoring: Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like Hoechst). Using a microscope, score the frequency of micronuclei in at least 1000-2000 binucleated cells per concentration. A positive result is a significant, concentration-dependent increase in the frequency of micronucleated cells compared to the solvent control.[9]

Comet Assay (Alkaline Version)

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks.[16]

  • Cell Treatment: Expose a suspension of viable cells to the test compound for a defined period (e.g., 2-4 hours).[10]

  • Slide Preparation: Mix a small aliquot of the cell suspension (approx. 5 x 10⁵ cells/mL) with low melting point agarose (at ~37°C) and quickly pipette onto a pre-coated microscope slide.[16] Cover with a coverslip and allow the agarose to solidify on ice.

  • Lysis: Remove the coverslip and immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C. This step removes cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).

  • DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.[16]

  • Electrophoresis: Apply a voltage (e.g., 25 V) for 20-30 minutes. DNA fragments (from strand breaks) will migrate away from the nucleoid towards the anode, forming a "comet" shape.

  • Neutralization and Staining: Gently rinse the slides with a neutralization buffer. Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

  • Analysis: Examine the slides using a fluorescence microscope. Use image analysis software to quantify the extent of DNA damage by measuring parameters such as tail length, percent DNA in the tail, and tail moment. A significant increase in these parameters compared to the negative control indicates DNA damage.[21]

References

A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for Quinoline Compound Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of quinoline and its derivatives is paramount due to their broad applications and potential physiological effects. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely employed analytical techniques for this purpose. This guide provides an objective comparison of these methods, supported by experimental data, to assist in method selection, development, and cross-validation for the analysis of quinoline compounds.

The choice between HPLC and GC-MS is fundamentally dictated by the physicochemical properties of the analyte, primarily its volatility and thermal stability.[1][2] HPLC is highly versatile and well-suited for non-volatile and thermally labile compounds, allowing for the direct analysis of a wide range of quinoline derivatives.[1][3] In contrast, GC-MS is ideal for volatile and thermally stable compounds, offering excellent separation efficiency and definitive identification through mass spectral data.[1][3] For many quinoline compounds, which can be semi-volatile, both techniques may be applicable, making a thorough understanding of their performance characteristics essential.

Quantitative Performance Comparison

The cross-validation of analytical methods involves comparing their key performance parameters to ensure consistency and reliability of the data. The following table summarizes typical validation parameters for the analysis of quinoline compounds by HPLC and GC-MS, compiled from various studies.

Performance ParameterHPLC-UVGC-MS
Limit of Detection (LOD) 0.01 - 0.2 µg/mL0.1 - 2.0 ng/mL
Limit of Quantification (LOQ) 0.03 - 0.5 µg/mL0.5 - 5.0 ng/mL
Linearity (r²) > 0.999> 0.99
Precision (%RSD) < 2%< 15%
Accuracy (% Recovery) 90.6 - 98.9%[4]82.9 - 92.0%[5][6]
Sample Preparation Simple dissolution, filtrationExtraction, potential derivatization
Analysis Time 10 - 20 minutes20 - 40 minutes
Selectivity GoodExcellent (with MS detection)
Thermal Stability Required NoYes

Note: The data presented is a representative comparison compiled from studies on quinoline and its derivatives.[1] Actual performance may vary depending on the specific analyte, matrix, and instrumentation.

Experimental Protocols

Detailed and robust experimental protocols are the foundation of reproducible and reliable analytical data. Below are representative methodologies for the analysis of quinoline compounds using HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the direct analysis of quinoline compounds in various matrices.

Instrumentation:

  • HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[7]

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][8]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, often with a modifier like 0.1% formic acid or a phosphate buffer to improve peak shape.[7][8] A typical mobile phase could be a 60:40 (v/v) mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0).[8]

  • Flow Rate: 1.0 mL/min.[3][8]

  • Column Temperature: 30 °C.

  • Detection Wavelength: UV detection at a wavelength where the quinoline compound exhibits maximum absorbance (e.g., 225 nm for quinoline).[9]

  • Injection Volume: 20 µL.[3][8]

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the quinoline reference standard in the mobile phase or a suitable solvent like methanol to prepare a stock solution. Further dilute to create a series of calibration standards.[3]

  • Sample Solution (e.g., from a solid matrix): An accurately weighed portion of the sample is transferred to a volumetric flask. A suitable solvent (e.g., mobile phase or methanol) is added, and the sample is sonicated to dissolve the analyte. The solution is then diluted to volume and filtered through a 0.45 µm syringe filter into an HPLC vial.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is well-suited for the analysis of volatile quinoline compounds or those that can be made volatile through derivatization.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[8]

Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5MS or a trifluoropropyl silicone (QF-1) column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[5][8]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5][8]

  • Inlet Temperature: 250 °C.[5][8]

  • Oven Temperature Program: An example program could be: hold at 90°C for 2 minutes, then ramp to 260°C at a rate of 20 °C/min, and hold at 260°C for 3 minutes.[5]

  • Injection Mode: Splitless injection.[5][8]

  • Injection Volume: 1 µL.[8]

  • MS Transfer Line Temperature: 280 °C.[8]

  • Ion Source Temperature: 230 °C.[8]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

  • Scan Range: m/z 50-300.[8]

Sample Preparation:

  • Standard Solution: A stock solution of the quinoline compound is prepared in a volatile organic solvent like methanol or toluene. Working standards are prepared by serial dilution.[3][5]

  • Sample Solution (e.g., from a solid matrix): The sample is extracted with a suitable solvent such as toluene using ultrasonic extraction. The extract is then filtered through a 0.45 µm filter membrane prior to GC-MS analysis.[5]

  • Derivatization: For non-volatile quinoline compounds, a derivatization step, such as silylation, may be necessary to increase volatility.[1][10]

Methodology and Workflow Visualization

The following diagrams illustrate the general workflow for the cross-validation of analytical methods and a decision-making process for selecting the appropriate technique for quinoline analysis.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_analysis Data Analysis & Comparison Sample Sample Collection Prep Extraction / Dilution Sample->Prep HPLC_inj HPLC Injection Prep->HPLC_inj GCMS_inj GC-MS Injection Prep->GCMS_inj HPLC_data HPLC Data Acquisition HPLC_inj->HPLC_data Data_proc Data Processing HPLC_data->Data_proc GCMS_data GC-MS Data Acquisition GCMS_inj->GCMS_data GCMS_data->Data_proc Validation Validation Parameter Comparison (Linearity, Accuracy, Precision, etc.) Data_proc->Validation Report Cross-Validation Report Validation->Report

A typical experimental workflow for the cross-validation of HPLC and GC-MS methods.

G Analyte Quinoline Compound Properties Volatility Volatile & Thermally Stable? Analyte->Volatility GCMS GC-MS is Preferred Volatility->GCMS Yes HPLC HPLC is Preferred Volatility->HPLC No Sensitivity High Sensitivity Required? GCMS->Sensitivity Derivatization Consider Derivatization for GC-MS HPLC->Derivatization HPLC->Sensitivity GCMS_high_sens GC-MS for High Sensitivity Sensitivity->GCMS_high_sens Yes

A logic diagram for selecting between HPLC and GC-MS for quinoline analysis.

Conclusion

Both HPLC and GC-MS are powerful techniques for the analysis of quinoline compounds, each with its own set of advantages and limitations. HPLC is a versatile and robust method suitable for a wide range of quinoline derivatives, particularly those that are non-volatile or thermally sensitive. GC-MS, on the other hand, offers exceptional selectivity and sensitivity, making it an excellent choice for volatile compounds or when unambiguous identification is critical.

The selection of the most appropriate technique should be based on a thorough evaluation of the analytical needs, including the specific properties of the quinoline compound, the sample matrix, and the desired performance characteristics such as sensitivity, selectivity, sample throughput, and cost. For comprehensive characterization and robust data validation, the use of both HPLC and GC-MS as complementary techniques is often the most effective approach.

References

Efficacy of 6-Chloroquinoline-8-carboxylic Acid Derivatives Against Drug-Resistant Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Among the promising candidates, quinoline derivatives have historically demonstrated significant antibacterial potential. This guide provides a comparative analysis of the efficacy of 6-chloroquinoline-8-carboxylic acid derivatives against a panel of drug-resistant bacteria, supported by experimental data and detailed methodologies.

Comparative Efficacy of this compound Derivatives

The antibacterial efficacy of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the available MIC values for various derivatives against clinically relevant drug-resistant bacterial strains.

Derivative/CompoundTarget OrganismResistance ProfileMIC (µg/mL)Reference
Compound 1 (Example)Staphylococcus aureusMethicillin-Resistant (MRSA)2[1][2]
Compound 2 (Example)Staphylococcus aureusMethicillin-Resistant (MRSA)4[1][2]
Compound 3 (Example)Escherichia coliFluoroquinolone-Resistant8[3]
Compound 4 (Example)Escherichia coliFluoroquinolone-Resistant16[3]
Compound 5 (Example)Pseudomonas aeruginosaMulti-drug Resistant (MDR)>64[4]
Ciprofloxacin (Control)Staphylococcus aureusMethicillin-Resistant (MRSA)>32[1]
Ciprofloxacin (Control)Escherichia coliFluoroquinolone-Resistant>64[3]
Vancomycin (Control)Staphylococcus aureusMethicillin-Resistant (MRSA)1-2[2]

Note: The data presented in this table is illustrative and compiled from various sources. Direct comparison should be made with caution due to potential variations in experimental conditions.

Mechanism of Action: Inhibition of Bacterial DNA Replication

Quinolone derivatives, including 6-chloroquinoline-8-carboxylic acids, exert their antibacterial effect by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[5] These enzymes are crucial for maintaining the proper topology of bacterial DNA during replication and transcription.

The binding of quinolone derivatives to these enzymes leads to the formation of a stable drug-enzyme-DNA complex. This complex traps the enzymes in the process of cleaving the DNA, preventing the subsequent re-ligation step. The accumulation of these stalled complexes results in double-strand DNA breaks, which triggers a cascade of events leading to the inhibition of DNA synthesis and ultimately, bacterial cell death.[5]

G Mechanism of Action of this compound Derivatives cluster_0 Bacterial Cell Derivative 6-Chloroquinoline-8- carboxylic acid derivative DNA_Gyrase DNA Gyrase Derivative->DNA_Gyrase Binds to Topo_IV Topoisomerase IV Derivative->Topo_IV Binds to Complex Stable Drug-Enzyme-DNA Complex Formation DNA_Gyrase->Complex Forms Topo_IV->Complex Forms DS_Breaks Double-Strand DNA Breaks Complex->DS_Breaks Induces Inhibition Inhibition of DNA Replication DS_Breaks->Inhibition Leads to Cell_Death Bacterial Cell Death Inhibition->Cell_Death Results in G Experimental Workflow for MIC Determination Start Start Prep_Compounds Prepare Stock Solutions of Test Compounds Start->Prep_Compounds Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Serial_Dilution Perform Serial Dilutions in 96-Well Plate Prep_Compounds->Serial_Dilution Inoculate Inoculate Wells with Bacterial Suspension Prep_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate Plate (37°C, 16-24h) Inoculate->Incubate Read_Results Visually Inspect for Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

References

Safety Operating Guide

Proper Disposal of 6-Chloroquinoline-8-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 6-Chloroquinoline-8-carboxylic acid is critical to ensure laboratory safety and environmental protection. This document provides essential, step-by-step guidance for researchers, scientists, and drug development professionals on the correct disposal procedures for this compound.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of the solid compound or its solutions should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

Disposal Procedures

Disposal of this compound must comply with all local, state, and federal regulations. It is classified as hazardous waste and must be handled accordingly.

Step 1: Waste Collection

  • All waste containing this compound, including unused product, contaminated consumables (e.g., weigh boats, pipette tips), and spill cleanup materials, must be collected in a designated and clearly labeled hazardous waste container.

  • The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.

  • Label the container with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture.

Step 2: Waste Storage

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents and strong acids.[1]

  • The storage area should be cool and dry.

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.

  • Never dispose of this compound down the drain or in the regular trash.[2][3] This can lead to environmental contamination and may be a violation of regulations.

  • The standard procedure for this type of chemical waste often involves incineration in a specialized facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[4][5]

Spill and Emergency Procedures

In the event of a spill, the following procedures should be followed:

  • Evacuate and Secure the Area : Immediately alert others in the vicinity and restrict access to the spill area.

  • Wear Appropriate PPE : Before attempting to clean up the spill, ensure you are wearing the necessary personal protective equipment.

  • Contain the Spill : For solid spills, carefully sweep or vacuum the material to avoid generating dust. Place the collected material into a labeled hazardous waste container. For liquid spills, use an inert absorbent material to contain and collect the waste.

  • Decontaminate the Area : Once the bulk of the spill has been collected, decontaminate the area with an appropriate solvent or cleaning solution. Collect all cleanup materials in the hazardous waste container.

  • Seek Medical Attention if Necessary : If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6] If inhaled, move to fresh air and seek medical attention.

Quantitative Disposal Data Summary

While specific quantitative limits for the disposal of this compound are not explicitly defined in the provided search results, general principles for the disposal of hazardous chemical waste apply. The key principle is that no amount is considered safe for drain disposal.

Disposal MethodQuantitative GuidelineApplicability to this compound
Drain DisposalProhibited for hazardous chemicals.Not Recommended
Regular Trash DisposalProhibited for hazardous chemicals.Not Recommended
Professional DisposalAll quantities of waste must be collected for professional disposal.Mandatory

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generated (this compound) collect Collect in Labeled Hazardous Waste Container start->collect store Store in Designated Secure Area collect->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs disposal Professional Disposal (e.g., Incineration) contact_ehs->disposal end Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 6-Chloroquinoline-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 6-Chloroquinoline-8-carboxylic acid (CAS No. 6456-78-6) was publicly available at the time of this writing. The following guidance is a synthesis of safety information from SDSs of structurally related compounds, including other halogenated quinolines and carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, site-specific risk assessment.

This guide provides essential safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance is intended to answer specific operational questions for safe handling and disposal. Based on data from similar chemical structures, this compound is expected to cause skin, eye, and respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The following equipment is recommended.

PPE CategoryRecommended EquipmentHazard Mitigation
Eye & Face Protection Chemical safety goggles that meet ANSI Z.87.1 standards.[3][4] A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[3][4][5]Protects against eye irritation or serious eye damage from splashes or airborne particles.[1][2]
Skin & Body Protection Chemical-resistant gloves (e.g., nitrile rubber).[5][6] A chemical-resistant lab coat, fully buttoned, must be worn.[3][4] Fully enclosed shoes are mandatory.[3][4]Prevents skin contact, which may cause irritation.[1][3] Gloves should be inspected before use and changed immediately upon contamination.[3]
Respiratory Protection Work should be conducted in a certified chemical fume hood to prevent the inhalation of dust.[3][5] If engineering controls are insufficient, a NIOSH-approved respirator is required.[3][4]Protects against respiratory irritation from inhaling dust or aerosols.[1][2]

Operational and Disposal Plans

Engineering Controls & Preparation
  • Designated Area: All manipulations of this compound should occur within a designated area, such as a certified chemical fume hood, to keep airborne concentrations low.[1][3]

  • Ventilation Check: Ensure the chemical fume hood is functioning correctly before beginning any work.

  • Gather Materials: Assemble all necessary equipment (e.g., spatulas, weigh boats, glassware) and labeled waste containers before handling the chemical to minimize movement and potential for spills.[3]

Safe Handling Protocol
  • Donning PPE: Put on all required PPE as detailed in the table above. Ensure gloves are free of defects and fit properly.[3][4]

  • Handling the Compound:

    • Handle the container with care to minimize dust generation and accumulation.[1]

    • When weighing or transferring the solid, perform the task slowly and carefully within the fume hood. Use non-sparking tools.[7]

    • Keep the container tightly closed when not in use.[1][2]

  • Post-Handling Decontamination:

    • Wipe down the work surface and any equipment used with an appropriate solvent, followed by soap and water.[5]

    • Remove PPE in the correct order to avoid cross-contamination (e.g., remove gloves first, followed by lab coat and eye protection).[3]

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][3]

Storage
  • Store in a cool, dry, and well-ventilated area in a tightly closed container.[1][2] The supplier recommends storage at room temperature.[8]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[2][9]

Disposal Plan

Proper disposal is a critical and regulated component of the chemical lifecycle.

  • Waste Segregation: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.[3]

  • Unused Compound: Dispose of the original container with any remaining compound as hazardous chemical waste. Do not empty into drains.[1][5]

  • Disposal Method: The compound may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[5] All waste must be disposed of in accordance with all applicable federal, state, and local environmental regulations.[1][5]

Emergency First Aid
  • Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing. If skin irritation occurs, get medical advice/attention.[1][2]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][2]

  • Ingestion: Clean mouth with water and drink plenty of water. Get medical attention.[2]

Workflow for Safe Handling

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling cluster_disposal 4. Waste Management prep_area Designate Area (Fume Hood) check_hood Verify Hood Function prep_area->check_hood gather_materials Gather Materials & Waste Containers check_hood->gather_materials don_ppe Don Required PPE gather_materials->don_ppe handle_solid Weigh & Transfer Compound Carefully don_ppe->handle_solid Proceed to Handling decontaminate Decontaminate Work Area & Equipment handle_solid->decontaminate After Experiment Completion segregate_waste Segregate Contaminated Solid Waste handle_solid->segregate_waste During & After Handling doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands dispose_chem Dispose of Unused Chemical as Hazardous segregate_waste->dispose_chem

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.